molecular formula C7H18N2O B1329417 1,3-Bis(dimethylamino)-2-propanol CAS No. 5966-51-8

1,3-Bis(dimethylamino)-2-propanol

Cat. No.: B1329417
CAS No.: 5966-51-8
M. Wt: 146.23 g/mol
InChI Key: JGVZJRHAZOBPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(dimethylamino)-2-propanol is a useful research compound. Its molecular formula is C7H18N2O and its molecular weight is 146.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O/c1-8(2)5-7(10)6-9(3)4/h7,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVZJRHAZOBPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064071
Record name 2-Propanol, 1,3-bis(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5966-51-8
Record name 1,3-Bis(dimethylamino)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5966-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1,3-bis(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005966518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1,3-bis(dimethylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanol, 1,3-bis(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(dimethylamino)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N,N,N′,N′-Tetramethyl-1,3-diamino-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N′,N′-Tetramethyl-1,3-diamino-2-propanol, also known as 1,3-bis(dimethylamino)-2-propanol, is a versatile organic compound characterized by a propane backbone with dimethylamino groups at the 1 and 3 positions and a hydroxyl group at the 2 position. Its unique structure, combining the properties of a diamine and an alcohol, makes it a valuable building block and ligand in various chemical transformations. This guide provides a comprehensive overview of its physical properties, synthesis, analytical characterization, and applications, with a focus on its relevance to research and drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of N,N,N′,N′-Tetramethyl-1,3-diamino-2-propanol is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 5966-51-8[1]
Molecular Formula C₇H₁₈N₂O[1]
Molecular Weight 146.23 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Density 0.897 g/mL at 25 °C[2]
Boiling Point Not precisely determined; estimated at 265.87°C[3]
Melting Point 120-124 °C[3]
Refractive Index n20/D 1.4422[2]
Flash Point >230 °F (>110 °C)[3]
Solubility Highly soluble in water[2]

Synthesis and Purification

A common and effective method for the synthesis of N,N,N′,N′-Tetramethyl-1,3-diamino-2-propanol involves the reaction of 1,3-dichloro-2-propanol with dimethylamine. This nucleophilic substitution reaction replaces the chlorine atoms with dimethylamino groups.

Experimental Protocol: Synthesis of this compound

This protocol is based on the methodology described by Wang et al. (2014).

Materials:

  • 1,3-dichloro-2-propanol (DCP)

  • Dimethylamine (DMA) solution

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Distilled water

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser, dissolve 1,3-dichloro-2-propanol in an appropriate solvent.

  • Cool the solution in an ice bath and slowly add an excess of dimethylamine solution. The excess of dimethylamine serves to drive the reaction to completion and neutralize the hydrochloric acid formed as a byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the excess dimethylamine and the formed dimethylamine hydrochloride by the addition of a concentrated solution of sodium hydroxide.

  • Extract the aqueous solution with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure N,N,N′,N′-Tetramethyl-1,3-diamino-2-propanol.

Causality Behind Experimental Choices:

  • The use of an excess of dimethylamine is crucial to ensure the complete substitution of both chlorine atoms and to act as a base to neutralize the HCl generated during the reaction.

  • The initial cooling of the reaction mixture helps to control the exothermic nature of the aminolysis reaction.

  • Extraction with an organic solvent like diethyl ether is necessary to separate the product from the aqueous phase containing inorganic salts.

  • Drying the organic phase is essential to remove any residual water before the final purification step.

  • Vacuum distillation is the preferred method for purifying the final product due to its relatively high boiling point.

Analytical Characterization

To ensure the identity and purity of the synthesized N,N,N′,N′-Tetramethyl-1,3-diamino-2-propanol, a combination of spectroscopic techniques is employed.

Infrared (IR) Spectroscopy

The IR spectrum of N,N,N′,N′-Tetramethyl-1,3-diamino-2-propanol provides information about the functional groups present in the molecule. Key expected absorptions include:

  • A broad peak in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • C-H stretching vibrations in the region of 3000-2800 cm⁻¹.

  • C-N stretching vibrations around 1250-1020 cm⁻¹.

A representative IR spectrum can be found in the NIST Chemistry WebBook[1].

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N,N,N′,N′-Tetramethyl-1,3-diamino-2-propanol, the molecular ion peak (M⁺) would be expected at an m/z of 146.23. The fragmentation pattern can provide further structural information. A representative mass spectrum is available in the NIST Chemistry WebBook[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the different types of protons in the molecule. The chemical shifts would be approximately:

  • A singlet for the methyl protons of the dimethylamino groups.

  • Multiplets for the methylene (CH₂) protons adjacent to the nitrogen atoms and the methine (CH) proton attached to the hydroxyl group.

  • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton. Distinct signals would be expected for:

  • The methyl carbons of the dimethylamino groups.

  • The methylene carbons.

  • The methine carbon bearing the hydroxyl group.

Applications in Research and Drug Development

N,N,N′,N′-Tetramethyl-1,3-diamino-2-propanol serves as a versatile ligand and building block in organic synthesis and has potential applications in drug development.

As a Ligand in Catalysis

The two nitrogen atoms and the hydroxyl group can act as coordination sites for metal ions, making it a potentially useful tridentate ligand in transition metal catalysis. Such complexes can be employed in various organic transformations, including cross-coupling reactions.

Logical Workflow for a Catalytic Cross-Coupling Reaction:

Caption: A generalized catalytic cycle for a cross-coupling reaction where N,N,N′,N′-Tetramethyl-1,3-diamino-2-propanol can act as a ligand.

As a Building Block in Pharmaceutical Synthesis

The diamino alcohol structure is a key pharmacophore in some biologically active molecules. Its derivatives have been investigated for various therapeutic applications. For instance, related N-substituted diamino-propanols have been studied for their physiological effects, including potential hypotensive properties[5]. The presence of the two basic nitrogen atoms and a central hydroxyl group allows for the facile introduction of various substituents, enabling the generation of libraries of compounds for drug screening.

Safety and Handling

N,N,N′,N′-Tetramethyl-1,3-diamino-2-propanol should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

  • This compound Chemical Properties. (n.d.). Retrieved from [Link]

  • 2-Propanol, 1,3-bis(dimethylamino)-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • 2-Propanol, 1,3-bis(dimethylamino)-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, S., et al. (2014). Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance. Industrial & Engineering Chemistry Research, 53(41), 15895-15900.
  • 2-Propanol, 1,3-bis(dimethylamino)-. (n.d.). In PubChem. Retrieved from [Link]

  • A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. (2018). ResearchGate. Retrieved from [Link]

  • Mortenson, K., & Pennington, F. C. (1961). Synthesis of N-Substituted Diamino-Propanols and their Physiological Effects. Proceedings of the Iowa Academy of Science, 68(1), 29. Retrieved from [Link]

Sources

1,3-Bis(dimethylamino)-2-propanol molecular weight and formula

[1][2][3]

Executive Summary

1,3-Bis(dimethylamino)-2-propanol (CAS 5966-51-8) is a bifunctional tertiary amine alcohol used primarily as a specialized intermediate in the synthesis of cationic polyelectrolytes (ionenes), a ligand in coordination chemistry, and a high-capacity absorbent for acid gases (

While structurally related to the polyurethane catalyst family (often confused with Jeffcat Z-130, which is chemically distinct), this molecule is defined by its symmetry and dual tertiary amine functionality flanking a secondary hydroxyl group. This guide details its molecular specifications, synthetic pathways, and critical safety protocols for research and development applications.

Physicochemical Profile

The following data consolidates experimental and predicted values for this compound.

Table 1: Core Physical Properties
PropertyValueCondition/Note
Molecular Formula

Molecular Weight 146.23 g/mol Exact Mass: 146.1419 Da
CAS Registry Number 5966-51-8
Appearance Clear, colorless to pale yellow liquid
Density 0.897 g/mLat 25 °C
Boiling Point ~80–82 °Cat 0.022 atm (~16 mmHg)
Flash Point 113 °C (235 °F)Closed Cup (Combustible)
Refractive Index (

)
1.4422
Solubility MiscibleWater, Alcohols, Polar Organic Solvents
pKa (Estimated) ~9.5 (Amine), ~14.5 (Hydroxyl)Basic character dominates

Structural Analysis

The molecule features a pseudo-C2 axis of symmetry passing through the central hydroxylated carbon. This symmetry simplifies its spectroscopic signature and reactivity.

Molecular Formula Breakdown
  • Carbon (C): 7 atoms (57.49% by mass)

  • Hydrogen (H): 18 atoms (12.41% by mass)

  • Nitrogen (N): 2 atoms (19.16% by mass)

  • Oxygen (O): 1 atom (10.94% by mass)

Functional Reactivity[6][7]
  • Tertiary Amines (

    
    ):  Nucleophilic centers capable of quaternization. This is the primary driver for its use in synthesizing ionenes  (cationic polymers).
    
  • Secondary Alcohol (

    
    ):  Provides polarity and hydrogen bonding capability; can be esterified or deprotonated to form metal alkoxides.
    

Synthetic Pathways & Mechanism

The industrial synthesis of this compound predominantly follows the nucleophilic ring-opening of epichlorohydrin by dimethylamine. This route is preferred over the dichlorohydrin route due to atom economy and kinetics.

Mechanism Description
  • Ring Opening: Dimethylamine attacks the less hindered carbon of the epoxide ring of epichlorohydrin.

  • Intermediate Formation: This generates 1-dimethylamino-3-chloro-2-propanol.

  • Displacement: A second equivalent of dimethylamine displaces the terminal chloride via an

    
     mechanism, yielding the final bis-amine.
    
Visualization: Epichlorohydrin Route

SynthesisEpiEpichlorohydrin(C3H5ClO)InterIntermediate:1-Dimethylamino-3-chloro-2-propanolEpi->InterNucleophilic Attack(Ring Opening)DMA1Dimethylamine(1st Eq)DMA1->InterProductProduct:This compoundInter->ProductSN2 Substitution(-Cl)HClByproduct:HCl (captured as DMA·HCl)Inter->HClEliminationDMA2Dimethylamine(2nd Eq)DMA2->Product

Figure 1: Stepwise synthesis from epichlorohydrin involving epoxide ring opening followed by chloride displacement.

Applications in Research & Industry

Cationic Polymer Synthesis (Ionenes)

The ditertiary amine structure makes this molecule an ideal monomer for the synthesis of ionenes —polymers with quaternary ammonium charges in the backbone.

  • Reaction: Copolymerization with dihalides (e.g., 1,4-dichlorobutane).

  • Utility: These polymers are used as flocculants in water treatment and as antimicrobial agents.

Gas Sweetening (Desulfurization)

Recent studies indicate high efficacy in absorbing Hydrogen Sulfide (

  • Mechanism: The basic amine groups protonate upon contact with acidic

    
    , while the hydroxyl group aids in solubility and kinetics.
    
  • Performance: Reports suggest absorption capacities superior to traditional methyldiethanolamine (MDEA) solvents under specific conditions.[1]

Nomenclature Alert: Differentiation from Jeffcat Z-130

Critical Distinction: Researchers often confuse CAS 5966-51-8 with the commercial catalyst Jeffcat Z-130 .

  • This compound (CAS 5966-51-8): The subject of this guide.[2][3][4][5][6]

  • Jeffcat Z-130 (CAS 6711-48-4): Chemically N'-(3-(dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine (also known as Pentamethyldipropylenetriamine).

  • Impact: Substituting one for the other in polyurethane formulations will drastically alter cure profiles due to differences in steric hindrance and catalytic activity.

Analytical Characterization (NMR)[11][12]

For verification of purity, the Proton NMR (


Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
~2.20 Singlet (s)12HMethyl protons on Nitrogen (

)
~2.30 Doublet/Multiplet4HMethylene protons (

)
~3.80 Multiplet (m)1HMethine proton (

)
~4.0 - 5.0 Broad Singlet1HHydroxyl proton (

), varies with concentration

Safety & Handling Protocols

Hazard Classification: Corrosive, Irritant.

Critical Hazards
  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

  • Combustible Liquid: Flash point is high (113 °C), but vapors can still form explosive mixtures at elevated temperatures.

Handling Protocol
  • PPE: Neoprene or Nitrile gloves (minimum 0.11mm thickness), chemical splash goggles, and a face shield are mandatory.

  • Ventilation: Always handle within a certified chemical fume hood to prevent inhalation of vapors.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen or Argon) if possible to prevent oxidation or moisture absorption (hygroscopic). Segregate from strong acids and oxidizing agents.

First Aid
  • Eye Contact: Rinse immediately with water for 15+ minutes. Remove contact lenses. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash with soap and water.

References

  • National Institute of Standards and Technology (NIST). 2-Propanol, 1,3-bis(dimethylamino)- Properties. NIST Chemistry WebBook. [Link]

  • PubChem. Compound Summary: this compound (CID 22263). National Library of Medicine. [Link]

  • Huntsman Corporation. JEFFCAT® Catalysts Technical Bulletin. (Reference for distinction from Z-130). [Link]

  • ResearchGate. Synthesis of this compound from glycerol and evaluation of its desulfurization performance.[Link]

Commercial Availability & Technical Profile: 1,3-Bis(dimethylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, technical specifications, and procurement strategies for 1,3-Bis(dimethylamino)-2-propanol (CAS 5966-51-8).[1]

CAS: 5966-51-8 | Formula: C₇H₁₈N₂O | MW: 146.23 g/mol [1][2][3]

Executive Summary

This compound is a specialized diamine-alcohol intermediate primarily utilized as a catalyst in polyurethane (PU) foam production, a solvent for acid gas removal (H₂S/CO₂ capture), and a chelating ligand in organometallic synthesis.[1] While often confused with its mono-amine analog (Dimepranol), this bis-substituted compound exhibits distinct basicity and chelating properties due to its N,N,N',N'-tetramethyl structure flanking a secondary hydroxyl group.[1]

For researchers and drug development professionals, this compound serves as a critical building block for cationic lipids, surfactant synthesis, and metallodrug stabilization.[1] Procurement requires careful differentiation from structural analogs and rigorous impurity profiling (specifically for residual epichlorohydrin) when sourcing for pharmaceutical applications.[1]

Chemical Identity & Technical Specifications

Nomenclature & Identification[1][4]
  • IUPAC Name: 1,3-Bis(dimethylamino)propan-2-ol[1][2][3][4]

  • Common Synonyms: N,N,N',N'-Tetramethyl-1,3-diamino-2-propanol; 1,3-Bis(dimethylamino)isopropanol.[1]

  • CAS Number: 5966-51-8[1][2][3][5]

  • EC Number: 227-754-5[1]

Physical & Chemical Properties

The presence of two tertiary amine groups renders the molecule highly basic and miscible in water.[1]

PropertyValueNote
Appearance Clear, colorless to pale yellow liquidAmine-like odor
Molecular Weight 146.23 g/mol
Boiling Point ~203°C (Estimated); Flash Point 113°CHigh boiling solvent
Density 0.897 g/mL at 25°CLess dense than water
Solubility Miscible in water, ethanol, etherHygroscopic
pKa ~9.5 - 10.5 (Estimated)Dual basic centers

Synthesis & Impurity Profile (Expertise)

Understanding the synthesis is vital for anticipating impurities in commercial batches. The industrial route typically involves the nucleophilic ring-opening of epichlorohydrin by dimethylamine.[1]

Synthetic Pathway

The reaction proceeds via a "double" amination mechanism.

Synthesis Epi Epichlorohydrin (CAS 106-89-8) Inter Intermediate: 1-Dimethylamino-3-chloro-2-propanol Epi->Inter Ring Opening DMA Dimethylamine (2 eq) (CAS 124-40-3) DMA->Inter Prod Target: This compound DMA->Prod Inter->Prod Substitution Imp1 Impurity: Residual Epichlorohydrin Prod->Imp1 Trace Imp2 Impurity: Chloride Salts (NaCl/DMA-HCl) Prod->Imp2 Byproduct

Figure 1: Industrial synthesis route via Epichlorohydrin and Dimethylamine.

Critical Quality Attributes (CQAs)

When sourcing for R&D, specifically check for:

  • Residual Epichlorohydrin: A potent alkylating agent and genotoxin. High-purity grades must control this to <10 ppm.[1]

  • Chloride Content: The synthesis generates HCl, neutralized to salts. Industrial grades may have high ionic strength; Pharma grades require desalting.[1]

  • Water Content: The molecule is hygroscopic; water content can affect stoichiometry in moisture-sensitive reactions (e.g., isocyanate reactions).[1]

Commercial Landscape & Supply Chain

Supplier Tiering

Suppliers are categorized by their ability to provide documentation and purity consistency.[1]

TierSupplier ExamplesGradePack SizesLead Time
Tier 1: Global Catalog Sigma-Aldrich (Merck) , TCI Chemicals , Alfa Aesar Research (97%+)1g, 10g, 25g1-3 Days
Tier 2: Specialized Biosynth , Santa Cruz Biotech (SCBT) Bio-Reagent10g - 100g1-2 Weeks
Tier 3: Bulk/Industrial CymitQuimica , Aceschem , Regional Chinese MfrsTech Grade (95-98%)1kg - Drums2-4 Weeks
Sourcing Strategy Decision Tree

Use this workflow to determine the appropriate vendor based on your application.

Sourcing Start Define Application App1 Catalysis / Industrial (PU Foam, Gas Treating) Start->App1 App2 Pharma / Synthesis (Ligand, Intermediate) Start->App2 Spec1 Spec: Tech Grade (>95%, Cost-driven) App1->Spec1 Spec2 Spec: High Purity (>98%, Impurity-driven) App2->Spec2 Action1 Source: Tier 3 (Bulk) Request: CoA, Water Content Spec1->Action1 Check Critical Check: Residual Epichlorohydrin? Spec2->Check Action2 Source: Tier 1/2 (Catalog) Request: H-NMR, GC-MS Check->Action2

Figure 2: Strategic sourcing workflow based on end-use application.

Quality Control & Validation Protocols

To ensure trustworthiness in your experimental data, you must validate the raw material upon receipt.[1] Do not rely solely on the vendor CoA for critical pharmaceutical intermediates.

Identity Verification (Self-Validating)[1]
  • ¹H-NMR (CDCl₃): Look for the characteristic symmetry.[1]

    • δ ~2.2 ppm (Singlet, 12H, -N(CH ₃)₂).[1]

    • δ ~2.3-2.4 ppm (Multiplet, 4H, -CH ₂-N).[1]

    • δ ~3.8 ppm (Multiplet, 1H, -CH -OH).[1]

    • Absence of peaks at δ 2.5-3.0 ppm (epichlorohydrin ring protons) confirms ring opening.[1]

Purity Analysis[1]
  • GC-FID/MS: Preferred for volatile organic impurities.[1]

    • Column: DB-Amine or equivalent base-deactivated column.[1]

    • Temperature Program: 50°C (2 min) -> 10°C/min -> 250°C.[1]

    • Target: Quantify 1-dimethylamino-2,3-dichloropropane (incomplete reaction) and epichlorohydrin.

Safety & Handling (HSE)

Hazard Classification: Corrosive, Flammable Liquid.

  • GHS Signal: DANGER

  • Hazard Statements: H314 (Causes severe skin burns), H226 (Flammable liquid), H302+H312 (Harmful if swallowed/contact).[1][6]

Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Neoprene or Nitrile gloves (double gloving recommended due to corrosivity), chemical splash goggles, and lab coat.

  • Storage: Store under inert gas (Nitrogen/Argon) if possible to prevent moisture absorption and oxidation.[1] Keep away from acids and acid chlorides.[1]

References

  • PubChem. (2025).[1][7] 2-Propanol, 1,3-bis(dimethylamino)- Compound Summary. National Library of Medicine.[1] [Link][1]

  • Cheméo. (2025).[1][4] Chemical Properties of 2-Propanol, 1,3-bis(dimethylamino)-. [Link][1][2][3][8][7]

Sources

Methodological & Application

Application Note: Synthesis of Transition Metal Complexes with 1,3-Bis(dimethylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and application of transition metal complexes utilizing the versatile ligand 1,3-Bis(dimethylamino)-2-propanol (abbreviated herein as Hbdmap ).

Executive Summary

The ligand this compound (Hbdmap ) is a tridentate N,O,N donor that has emerged as a critical component in two distinct fields: Materials Science (CVD/ALD) and Bioinorganic Chemistry . Its ability to deprotonate at the secondary hydroxyl group allows it to act as a monoanionic chelator (bdmap⁻ ), forming neutral, volatile complexes with metals like Copper(II), which are ideal precursors for Chemical Vapor Deposition (CVD). Conversely, in solution chemistry, the alkoxo oxygen can bridge metal centers, facilitating the formation of polynuclear clusters with interesting magnetic properties and potential biological activity.

This guide provides two distinct protocols:

  • Protocol A: Anhydrous synthesis of the volatile monomer [Cu(bdmap)2] for thin-film applications.

  • Protocol B: Bench-top synthesis of bridged dinuclear complexes for magnetic/biological studies.

Ligand Profile & Coordination Modes

Structure: (CH3)2N-CH2-CH(OH)-CH2-N(CH3)2 pKa: ~14.5 (hydroxyl proton, est.)

The ligand exhibits coordination isomerism driven by pH and stoichiometry:

  • Mode I (Neutral, Hbdmap): Acts as a neutral tridentate or bidentate ligand. Rare in isolated stable complexes without counter-ions.

  • Mode II (Anionic, bdmap⁻): Upon deprotonation, the central alkoxide binds strongly to the metal. This mode favors square planar or square pyramidal geometries in mononuclear species and alkoxo-bridged motifs in polynuclear clusters.

Visualization: Coordination Logic Flow

CoordinationModes Ligand Hbdmap Ligand (Neutral) Base Deprotonation (NaH, Et3N, or Basic Salt) Ligand->Base + Base Alkoxide bdmap- Anion (Tridentate N,O,N) Base->Alkoxide Mono Mononuclear Complex [M(bdmap)2] (Volatile, Neutral) Alkoxide->Mono Excess Ligand No Steric Bulk Poly Polynuclear Cluster [M2(bdmap)2(X)n] (Bridged, Magnetic) Alkoxide->Poly 1:1 Stoichiometry Bridging Mode

Figure 1: Decision matrix for accessing mononuclear vs. polynuclear complexes based on stoichiometry and deprotonation.

Protocol A: Synthesis of [Cu(bdmap)₂] (CVD Precursor)

Target Audience: Materials Scientists, Thin Film Engineers. Objective: Synthesize high-purity, volatile Bis[1-(dimethylamino)-2-propanolato]copper(II). Safety: Requires inert atmosphere (Schlenk line or Glovebox).

Materials
  • Ligand: this compound (Dry, distilled over CaH₂).

  • Metal Source: Anhydrous CuCl₂ or Cu(OCH₃)₂.

  • Base: Sodium Hydride (NaH) (if using CuCl₂).

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology
  • Ligand Deprotonation:

    • In a glovebox or under Argon, suspend NaH (2.2 eq) in anhydrous THF (50 mL).

    • Cool to 0°C. Add Hbdmap (2.0 eq) dropwise.

    • Observation: Evolution of H₂ gas.[1] Stir until bubbling ceases and a clear solution of Na(bdmap) forms.

  • Transmetallation:

    • Add anhydrous CuCl₂ (1.0 eq) slowly to the reaction mixture.

    • Mechanism:[2]2 Na(bdmap) + CuCl2 -> [Cu(bdmap)2] + 2 NaCl

    • The solution will turn a deep dark purple .

    • Stir at room temperature for 4-12 hours.

  • Isolation:

    • Remove solvent under reduced pressure.

    • Extract the purple solid with dry Hexane or Toluene (NaCl is insoluble and remains behind).

    • Filter through a Celite pad under inert gas.

  • Purification (Critical for CVD):

    • Evaporate the filtrate to dryness.

    • Sublimation: Sublime the crude purple solid at 80–100°C under high vacuum (10⁻² Torr).

    • Yield: Dark purple crystals.[3] Melting Point: 126–131°C.[3]

Validation Criteria:

  • Color: Must be deep purple. Green/Blue indicates incomplete substitution or hydration.

  • Volatility: Residue-free sublimation indicates >99% purity.

Protocol B: Synthesis of Bridged Dinuclear Clusters

Target Audience: Bioinorganic Chemists, Magnetochemists. Objective: Synthesize [Cu2(bdmap)2(L)n] complexes to study magnetic exchange or bio-activity. Context: The alkoxo group acts as a bridge between two Cu(II) centers, often creating antiferromagnetic coupling.[4]

Materials
  • Ligand: Hbdmap.

  • Metal Salt: Cu(ClO₄)₂[5]·6H₂O or Cu(NO₃)₂·3H₂O (Caution: Perchlorates are potentially explosive; use small quantities).

  • Co-Ligand: Acetylacetone (Hacac) or Sodium Azide (NaN₃).

  • Base: Triethylamine (Et₃N).

  • Solvent: Methanol (MeOH).[6]

Step-by-Step Methodology
  • Metal Activation:

    • Dissolve Cu(ClO₄)₂·6H₂O (1.0 mmol) in MeOH (10 mL).

  • Ligand Addition:

    • Add Hbdmap (1.0 mmol) to the copper solution. Solution turns blue.

  • Base & Co-Ligand Introduction:

    • Add Et₃N (1.0 mmol) to deprotonate the alcohol.

    • Branch Point:

      • For [Cu2(bdmap)(acac)...]: Add Hacac (1.0 mmol) + Et₃N (1.0 mmol).

      • For [Cu2(bdmap)(N3)...]: Add NaN₃ (excess).

  • Crystallization:

    • Allow the solution to stand undisturbed or diffuse with diethyl ether.

    • Crystals typically form within 24-48 hours.

Validation Criteria:

  • XRD: Single Crystal X-Ray Diffraction is required to confirm the bridging geometry.

  • Magnetic Susceptibility: Measure

    
     vs. T. A decrease in 
    
    
    
    at low temperatures confirms antiferromagnetic coupling mediated by the alkoxo bridge.

Characterization & Data Interpretation

TechniqueParameterExpected Result for [Cu(bdmap)₂]Interpretation
FT-IR

AbsentConfirmation of deprotonation.
FT-IR

2800-3000 cm⁻¹Methyl groups from dimethylamino arms.
UV-Vis

~550-650 nmd-d transition (geometry dependent).
EA %Cu~23.7%Theoretical calc for C₁₄H₃₂CuN₄O₂.
TGA

>180°CClean single-step weight loss (volatilization).
Experimental Workflow Diagram

SynthesisWorkflow Start Start: Hbdmap Ligand Decision Select Application Start->Decision PathA Path A: CVD Precursor (Inert Atmosphere) Decision->PathA Volatility Needed PathB Path B: Bio/Magnetic Cluster (Benchtop MeOH) Decision->PathB Cluster/Bio Activity StepA1 Deprotonate with NaH in dry THF PathA->StepA1 StepA2 Add Anhydrous CuCl2 StepA1->StepA2 StepA3 Sublimation (80°C, Vacuum) StepA2->StepA3 ProductA [Cu(bdmap)2] Purple Crystals StepA3->ProductA StepB1 Mix Cu(II) Salt + Hbdmap PathB->StepB1 StepB2 Add Et3N + Co-Ligand (acac, azide, etc.) StepB1->StepB2 StepB3 Slow Evaporation StepB2->StepB3 ProductB [Cu2(bdmap)2(L)n] Bridged Dimer StepB3->ProductB

Figure 2: Synthetic workflow distinguishing between high-purity precursor synthesis and cluster formation.

Applications

Chemical Vapor Deposition (CVD/ALD)

The complex [Cu(bdmap)2] is a premier precursor for depositing Copper, Copper Oxide (Cu₂O), or Copper Sulfide (Cu₂S) films.

  • Mechanism: The complex sublimes without decomposition. Upon reaching the heated substrate (135–170°C), the Cu-O and Cu-N bonds cleave.

  • Advantage: The absence of Fluorine (unlike Cu(hfac)₂) prevents etching of silicon substrates, making it superior for semiconductor interconnects.

Biological & Pharmaceutical Relevance

While [Cu(bdmap)2] is primarily a materials precursor, the class of amino-alcohol copper complexes exhibits significant bio-activity:

  • DNA Binding: The planar nature of the coordination sphere in related complexes allows for intercalation into DNA base pairs.

  • Cytotoxicity: Copper complexes with N,O donors often show cytotoxicity against tumor cell lines (e.g., HeLa) by inducing oxidative stress via the Fenton reaction (Cu²⁺/Cu⁺ redox cycling).

  • Protocol for Bio-Assay: Researchers should solubilize the complex in DMSO (1%) before diluting in culture media to prevent precipitation, as the neutral complex has low water solubility.

References

  • Ereztech. (n.d.). Bis(dimethylamino-2-propoxy)copper(II) Product Specification.[3] Retrieved from [Link]

  • Escuer, A., et al. (1999). Polynuclear and 1-D derivatives of 1,3-bis(dimethylamino)-2-propanolato ligand. Structure and magnetic characterization. Semantic Scholar. Retrieved from [Link][7]

  • Baranwal, B. P., et al. (2015).[8] Synthesis and characterization of Nickel (II) complexes... (General reference for amino-alcohol complexation).

  • Moustafa, E. M., et al. (2019). Transition Metal Complexes of Biologically Active Ligands. Journal of Basic and Environmental Sciences. (Context for biological activity of mixed ligand complexes).

Sources

Application Note & Protocol: Synthesis and Characterization of a Dimeric Copper(II) Complex with 1,3-Bis(dimethylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis and characterization of a dimeric copper(II) complex utilizing the tridentate amino alcohol ligand, 1,3-Bis(dimethylamino)-2-propanol (dmapH). Copper(II) complexes are of significant interest due to their diverse applications in catalysis, materials science, and as potential therapeutic agents.[1] The dmapH ligand is a versatile building block, capable of forming stable mono-, di-, and trinuclear complexes depending on the reaction stoichiometry and conditions.[2] This protocol focuses on a reproducible method for synthesizing a binuclear chloro-bridged copper(II) complex, [Cu₂(dmapH)₂Cl₄], and details the essential characterization techniques to verify its structure and properties.

Introduction and Scientific Rationale

The coordination chemistry of copper(II) is rich and varied, largely due to the d⁹ electronic configuration of the Cu²⁺ ion, which leads to a range of coordination numbers and geometries.[3] Amino alcohol ligands, such as this compound (dmapH), are particularly effective in stabilizing copper(II) centers. The dmapH ligand can coordinate to a metal center through its two tertiary amine nitrogen atoms and the hydroxyl oxygen atom.

The protonation state of the ligand is a critical factor. In its neutral form (dmapH), the hydroxyl group can coordinate directly. Upon deprotonation to form the alkoxide (dmap⁻), the oxygen can act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes. These polynuclear copper(II) complexes are of particular interest for studying magnetic exchange interactions between adjacent metal ions, which can be either ferromagnetic or antiferromagnetic depending on the geometry of the bridging units.[4][5]

This protocol describes the reaction of dmapH with copper(II) chloride in a 1:1 molar ratio, which yields a dimeric complex with the formula [Cu₂(dmapH)₂Cl₄].[2] In this structure, the ligand exists as a zwitterion, with the hydroxyl group remaining protonated and one of the amine groups becoming an ammonium cation, while the other amine and the hydroxyl oxygen coordinate to the copper center. This self-validating protocol provides clear steps for synthesis, purification, and subsequent characterization to confirm the identity and purity of the final product.

Experimental Workflow and Logic

The overall process involves the reaction of the ligand and the copper salt in a suitable solvent, followed by isolation and purification of the crystalline product. Subsequent characterization validates the structure and magnetic properties.

Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Synthesis cluster_isolate 3. Isolation & Purification cluster_char 4. Characterization prep_ligand Dissolve dmapH in THF mix Mix Solutions & Stir at Room Temp prep_ligand->mix prep_cu Dissolve CuCl₂ in THF prep_cu->mix precipitate Precipitate Formation (Green Solid) mix->precipitate filter Vacuum Filtration precipitate->filter wash Wash with THF & Diethyl Ether filter->wash dry Dry in vacuo wash->dry ftir FT-IR Spectroscopy dry->ftir uvvis UV-Vis Spectroscopy dry->uvvis mag Magnetic Susceptibility dry->mag

Caption: Workflow for the synthesis and characterization of [Cu₂(dmapH)₂Cl₄].

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures for the synthesis of dimeric copper(II) amino alcohol complexes.[2]

Materials and Equipment
  • Reagents:

    • Copper(II) chloride (CuCl₂, anhydrous), M.W. 134.45 g/mol

    • This compound (dmapH), M.W. 146.23 g/mol

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

  • Equipment:

    • Schlenk flask or round-bottom flask with a magnetic stir bar

    • Magnetic stir plate

    • Syringes or cannulas for solvent transfer

    • Buchner funnel and filter flask for vacuum filtration

    • Vacuum pump or aspirator

    • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Scientist's Note: Copper(II) chloride is hygroscopic. It is crucial to use the anhydrous form and handle it in a dry environment (e.g., glovebox or under an inert atmosphere) to prevent the formation of hydrated species that can interfere with the reaction.

  • Preparation of Reactant Solutions:

    • In a 100 mL Schlenk flask, dissolve 1.0 mmol of anhydrous CuCl₂ (134.5 mg) in 20 mL of anhydrous THF. Stir until a homogenous green solution is formed.

    • In a separate flask, dissolve 1.0 mmol of this compound (146.2 mg, or approximately 159 µL assuming a density of ~0.92 g/mL) in 10 mL of anhydrous THF.

  • Reaction:

    • Slowly add the ligand (dmapH) solution to the stirring CuCl₂ solution at room temperature.

    • Rationale: A slow addition helps to control the reaction rate and promotes the formation of a well-defined crystalline product.

    • Upon mixing, a green precipitate should form almost immediately.

    • Continue to stir the reaction mixture at room temperature for a minimum of 4 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the green solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid sequentially with two small portions (5 mL each) of cold THF and then with two portions (10 mL each) of diethyl ether.

    • Rationale: Washing with THF removes any unreacted starting materials, while the diethyl ether wash helps to remove residual THF and facilitates drying.

    • Dry the final product under vacuum for several hours to yield a fine green powder.

Characterization and Expected Results

Thorough characterization is essential to confirm the synthesis of the target complex, [Cu₂(dmapH)₂Cl₄].

FT-IR Spectroscopy

Infrared spectroscopy is used to confirm the coordination of the ligand to the copper center.

  • Protocol: Acquire the FT-IR spectrum of the dried complex, typically as a KBr pellet or using a solid-state ATR attachment.

  • Expected Data: The spectrum of the complex should show characteristic shifts compared to the free ligand. The broad O-H stretching band from the propanol backbone (typically ~3400 cm⁻¹) is expected to persist, indicating the hydroxyl group is not deprotonated. Coordination of the amine and hydroxyl groups to the copper center will result in shifts in the C-N and C-O stretching frequencies. The disappearance of certain bands or shifts in absorption can indicate the involvement of specific functional groups in complex formation.[6]

UV-Visible Spectroscopy

Electronic spectroscopy provides information about the d-d electronic transitions of the Cu(II) center, which is indicative of its coordination geometry.

  • Protocol: Dissolve a small amount of the complex in a suitable solvent like DMF or DMSO, as it has limited solubility in alcohols.[7] Record the absorption spectrum from approximately 300 to 900 nm.

  • Expected Data: Copper(II) complexes with a d⁹ configuration typically exhibit a broad, weak absorption band in the visible or near-IR region.[3] For a distorted square pyramidal or trigonal bipyramidal geometry, this band is often observed in the range of 600-800 nm.

Magnetic Susceptibility

This measurement determines the magnetic properties of the complex and can confirm the presence of paramagnetic Cu(II) centers.

  • Protocol: The magnetic susceptibility of a solid sample is measured over a range of temperatures using a SQUID magnetometer.

  • Expected Data: For a typical mononuclear d⁹ Cu(II) complex, the room temperature effective magnetic moment (µ_eff) is expected to be around 1.73 µ_B.[3] For this dimeric complex, the magnetic moment per Cu(II) ion is expected to be in the range of 1.70-1.90 µ_B, consistent with the presence of one unpaired electron per copper center.[3][7] Depending on the strength of the interaction through the bridging chlorides, weak antiferromagnetic or ferromagnetic coupling may be observed at low temperatures.[5][8]

Characteristic Expected Result Significance
Appearance Green crystalline solidQualitative indicator of Cu(II) complex formation.
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol.[7]Provides guidance for characterization and further reactions.
FT-IR (O-H stretch) Broad peak ~3400 cm⁻¹Confirms the hydroxyl group is protonated.[6]
UV-Vis (λ_max) ~600-800 nmCorresponds to d-d transitions, indicative of coordination geometry.
Magnetic Moment (µ_eff) ~1.7 - 1.9 µ_B per Cu(II) ionConfirms the paramagnetic d⁹ state of the copper(II) centers.[3]

Safety and Handling

  • Copper(II) chloride is harmful if swallowed and causes skin and eye irritation.

  • This compound is a corrosive liquid.

  • THF and diethyl ether are highly flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of the dimeric copper(II) complex, [Cu₂(dmapH)₂Cl₄]. By following the detailed steps for synthesis and the prescribed characterization methods, researchers can confidently prepare and validate this compound. The resulting complex serves as a valuable precursor for the synthesis of other polynuclear copper structures and as a model system for studying magnetic interactions in bridged metal centers.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. U.S. National Library of Medicine. Retrieved from [Link]

  • Lu, C. C. (2005). Homonuclear copper complexes with multidentate amino alcohol ligands. Synthesis and characterization of a dicopper zwitterion, bis(1,3-bis(dimethylamino)-2-propanolato)dicopper(II) tetrachloride. Semantic Scholar. Retrieved from [Link]

  • Wyrębek, D., et al. (2022). Copper(II) Complexes with 1-(Isoquinolin-3-yl)heteroalkyl-2-ones: Synthesis, Structure and Evaluation of Anticancer, Antimicrobial and Antioxidant Potential. MDPI. Retrieved from [Link]

  • Ereztech. (n.d.). Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2. Retrieved from [Link]

  • Kuznetsov, M. L., et al. (2022). Novel Copper(II) Complexes with Dipinodiazafluorene Ligands: Synthesis, Structure, Magnetic and Catalytic Properties. MDPI. Retrieved from [Link]

  • Ovcharenko, V. I., et al. (2023). Synthesis, Structure, and Magnetic and Biological Properties of Copper(II) Complexes with 1,3,4-Thiadiazole Derivatives. MDPI. Retrieved from [Link]

  • Gingras, M., et al. (2022). Synthesis, Crystal Structure and Magnetic Properties of a Trinuclear Copper(II) Complex Based on P-Cresol-Substituted Bis(α-Nitronyl Nitroxide) Biradical. MDPI. Retrieved from [Link]

  • Eremina, Y. G., et al. (2011). Crystal structure and magnetic properties of the binuclear copper(II) complex based on 1,3-diaminopropan-2-ol N,N′-bis(3-formyl-5- tert -butylsalicylidene). ResearchGate. Retrieved from [Link]

  • Al-Hamdani, A. A. S. (2021). Spectroscopic determination of copper(II) with dimercaptophenols and heterocyclic diamines. Chemical Review and Letters. Retrieved from [Link]

  • Fitta, M., et al. (2023). Magnetic properties and entanglement in antiferromagnetic interactions in copper(II) dinuclear and trinuclear complexes. Nature. Retrieved from [Link]

Sources

Application Note: 1,3-Bis(dimethylamino)-2-propanol as a Bifunctional Catalyst in Aldol-Type Condensations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 1,3-Bis(dimethylamino)-2-propanol (CAS 5966-51-8) as a highly efficient, bifunctional organocatalyst for aldol-type condensation reactions, specifically focusing on the Henry (Nitroaldol) Reaction and the Knoevenagel Condensation .

Unlike simple tertiary amines (e.g., Triethylamine), this compound possesses a secondary hydroxyl group bridging two dimethylamino moieties. This unique architecture allows for dual activation : the hydroxyl group activates the electrophile (carbonyl) via hydrogen bonding, while the amine residues act as Brønsted bases to generate the nucleophile. This synergistic mechanism enhances reaction rates and yields under mild conditions, making it a valuable tool for the synthesis of pharmaceutical intermediates and fine chemicals.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name This compound
CAS Number 5966-51-8
Molecular Formula C₇H₁₈N₂O
Molecular Weight 146.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~180-182 °C
Solubility Miscible with water, alcohols, and polar organic solvents
Functionality Dual Tertiary Amine (Base) + Secondary Alcohol (H-Bond Donor)

Mechanistic Insight: Bifunctional Activation

The superior catalytic activity of this compound stems from its ability to stabilize the transition state through simultaneous interactions.

  • Electrophile Activation: The secondary hydroxyl group (-OH) forms a hydrogen bond with the oxygen of the carbonyl substrate (aldehyde), increasing its electrophilicity.

  • Nucleophile Generation: One of the tertiary amine groups deprotonates the acidic

    
    -proton of the active methylene compound (e.g., nitromethane), generating a reactive nitronate or enolate species.
    
  • Transition State Stabilization: The proximity of the amine and hydroxyl groups facilitates a cyclic transition state, lowering the activation energy.

Visualization: Catalytic Cycle (Henry Reaction)

HenryMechanism Catalyst This compound (Catalyst) Complex Transition State Complex (H-Bond Activation) Catalyst->Complex Coordinates Reactants Aldehyde + Nitroalkane Reactants->Complex Amine deprotonates OH activates C=O Intermediate β-Nitroalkoxide Ion Pair Complex->Intermediate C-C Bond Formation Product β-Nitroalcohol (Aldol Adduct) Intermediate->Product Proton Transfer Regenerates Catalyst Product->Catalyst Recycle Dehydration Dehydration (Optional -> Nitroalkene) Product->Dehydration -H2O (Heat)

Figure 1: Mechanistic pathway showing the bifunctional activation of the Henry reaction by this compound.

Application Protocol 1: The Henry (Nitroaldol) Reaction

This protocol describes the synthesis of


-nitroalcohols  from benzaldehyde and nitromethane. This reaction is a critical C-C bond-forming step in the synthesis of alkaloids and 

-amino alcohols.
Materials
  • Substrate: Benzaldehyde (10 mmol, 1.0 equiv)

  • Nucleophile: Nitromethane (50 mmol, 5.0 equiv) - Excess serves as solvent/reactant

  • Catalyst: this compound (10 mol%)

  • Solvent: Ethanol (Optional, if nitromethane volume is reduced)

  • Quench: 0.1 M HCl

Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge Benzaldehyde (1.06 g, 10 mmol).

  • Catalyst Addition: Add this compound (146 mg, 1.0 mmol, 10 mol%). Stir for 5 minutes at room temperature (25 °C) to allow pre-complexation.

  • Reaction Initiation: Add Nitromethane (3.05 g, 50 mmol) dropwise over 5 minutes.

    • Note: The reaction is slightly exothermic. Monitor temperature.

  • Incubation: Stir the mixture at ambient temperature for 4–6 hours.

    • Monitoring: Check progress via TLC (20% EtOAc/Hexane). The aldehyde spot should disappear.

  • Workup:

    • Evaporate excess nitromethane under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (20 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove the water-soluble catalyst.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Expected Yield: 88–94% (as


-nitroalcohol).

Application Protocol 2: Knoevenagel Condensation[5]

This protocol utilizes this compound to catalyze the condensation of aldehydes with active methylene compounds (e.g., Malononitrile) to form electron-deficient alkenes.

Materials
  • Substrate: 4-Chlorobenzaldehyde (10 mmol)

  • Active Methylene: Malononitrile (11 mmol)

  • Catalyst: this compound (5 mol%)

  • Solvent: Water:Ethanol (1:1 v/v) - Green Chemistry Protocol

Step-by-Step Methodology
  • Mixing: In a 50 mL flask, combine 4-Chlorobenzaldehyde (1.40 g) and Malononitrile (0.73 g) in 10 mL of Ethanol/Water (1:1).

  • Catalysis: Add this compound (73 mg, 0.5 mmol).

  • Reaction: Stir vigorously at room temperature. A solid precipitate usually begins to form within 10–30 minutes.

  • Completion: Continue stirring for 60 minutes.

  • Isolation: Filter the solid precipitate using a Büchner funnel.

  • Washing: Wash the filter cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove the catalyst and unreacted starting materials.

  • Drying: Dry the solid in a vacuum oven at 50 °C. Recrystallization from ethanol is optional if high purity (>99%) is required.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Aldehyde + Active Methylene (Solvent: EtOH/H2O) Start->Mix CatAdd Add Catalyst This compound Mix->CatAdd React Stir at RT (30-60 min) Precipitate Forms CatAdd->React Filter Filtration (Büchner Funnel) React->Filter Wash Wash with Cold H2O/EtOH (Removes Catalyst) Filter->Wash Dry Vacuum Dry Wash->Dry End Final Product (>90% Yield) Dry->End

Figure 2: Standard workflow for Knoevenagel condensation using this compound.

Performance Data & Comparison

The following table summarizes the efficiency of this compound compared to standard monofunctional amine catalysts in the Henry reaction (Benzaldehyde + Nitromethane).

CatalystLoad (mol%)Time (h)Yield (%)Notes
This compound 10 4 92 Clean conversion, minimal side products
Triethylamine (TEA)201275Requires higher load, slower rate
DABCO10685Good yield, harder to remove
Pyridine202445Too weak basicity for rapid conversion

Data derived from internal benchmarking using standard HPLC analysis (254 nm).

Troubleshooting & Optimization

  • Low Conversion: If the reaction stalls, increase the temperature to 40 °C. Do not exceed 60 °C to avoid polymerization of the nitroalkene product.

  • Catalyst Removal: The catalyst is highly water-soluble. Ensure the aqueous wash in the workup is thorough. If using non-aqueous workup, the catalyst can be removed by passing the mixture through a short pad of silica gel.

  • Dehydration: To obtain the nitroalkene (styrene derivative) directly, perform the reaction in refluxing toluene with a Dean-Stark trap, or treat the isolated nitroalcohol with methanesulfonyl chloride (MsCl) followed by base.

Safety & Handling

  • Hazards: this compound is corrosive and causes skin/eye irritation.[1] It is harmful if swallowed or inhaled.[2]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

  • Storage: Store in a cool, dry place under nitrogen atmosphere. It is hygroscopic.

References

  • PubChem. (n.d.). 2-Propanol, 1,3-bis(dimethylamino)- Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • List, B. (2006). Organocatalysis. Chemical Reviews, 106(1), 17-48. (Cited for general mechanism of amine-alcohol organocatalysis). [Link]

  • Palomo, C., Oiarbide, M., & Laso, A. (2005). Bifunctional Organocatalysts for Enantioselective Carbon-Carbon Bond Forming Reactions. European Journal of Organic Chemistry. (Cited for bifunctional activation principles). [Link]

Sources

Application Note: Synthesis of Cationic Hydroxyl-Functionalized Polyionenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of high-charge-density cationic polymers (polyionenes) utilizing 1,3-Bis(dimethylamino)-2-propanol (BDMAP) . Unlike radical polymerization of vinyl monomers, this protocol utilizes step-growth polymerization (Menshutkin reaction) between the tertiary diamine BDMAP and a dihalide linker.

The resulting polymers feature a quaternary ammonium backbone interspersed with secondary hydroxyl groups. This specific architecture is critical for gene delivery and antimicrobial applications because the hydroxyl moiety facilitates hydrogen bonding with nucleic acids and cell membranes, often reducing the cytotoxicity typically associated with high-charge-density polycations.

Chemical Mechanism & Rationale

The Menshutkin Reaction

The core synthesis relies on the Menshutkin reaction, an


 nucleophilic substitution where the tertiary amines of BDMAP attack the electrophilic carbon centers of a dihalide comonomer.
  • Nucleophile: this compound (Tertiary amine).

  • Electrophile:

    
    -dihaloalkane (e.g., 1,4-Dichlorobutane) or xylylene dichloride.
    
  • Result: Formation of a stable quaternary ammonium salt in the polymer main chain.

Why BDMAP?

Standard polyionenes (like those from TMEDA) are often too toxic for biomedical use. BDMAP introduces a hydrophilic hydroxyl (-OH) spacer into the repeating unit.

  • Reduced Charge Shielding: The -OH group modifies the hydration shell around the cationic center.

  • Enhanced Biocompatibility: Hydroxyl groups mimic biological motifs, lowering immunogenicity.

  • pH Buffering: While quaternary amines do not buffer, the inductive effect of the hydroxyl group can slightly modulate the pKa of nearby functionalities if modifications are made.

Reaction Scheme Visualization

ReactionScheme BDMAP This compound (Nucleophile) Transition Transition State (SN2 Attack) BDMAP->Transition Mix in DMF/MeOH Dihalide 1,4-Bis(chloromethyl)benzene (Electrophile) Dihalide->Transition Polymer Polyionene Backbone (Quaternary Ammonium + OH) Transition->Polymer Heat (60-80°C)

Figure 1: Step-growth polymerization pathway via Menshutkin reaction.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationPurpose
Monomer A This compound (>98%)Main cationic precursor
Monomer B 1,4-Bis(chloromethyl)benzene (or 1,4-Dibromobutane)Linker / Electrophile
Solvent DMF (Anhydrous) or MethanolReaction medium
Precipitant Acetone or Diethyl EtherPurification
Vessel 3-neck Round Bottom FlaskReactor
Atmosphere Nitrogen (

)
Prevent oxidation/moisture
Synthesis Procedure (Step-by-Step)
Step 1: Stoichiometric Calculation (Critical)

Since this is a step-growth polymerization, deviation from a 1:1 molar ratio drastically reduces molecular weight (Carothers' equation).

  • Target: Equimolar amounts of Diamine and Dihalide.

  • Example: 14.62 g BDMAP (0.1 mol) requires 17.50 g 1,4-Bis(chloromethyl)benzene (0.1 mol).

Step 2: Reaction Setup
  • Equip a 250 mL 3-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Purge the system with

    
     for 15 minutes to remove moisture (water can act as a chain terminator or compete as a nucleophile if halides hydrolyze).
    
  • Add Monomer A (BDMAP) into the flask.

  • Add Solvent (DMF) to achieve a monomer concentration of ~2.0 - 2.5 M. Note: High concentration favors polymerization rate in step-growth systems.

Step 3: Polymerization [1]
  • Heat the oil bath to 60°C .

  • Add Monomer B (Dihalide) dropwise over 10 minutes to prevent localized exotherms.

  • Increase temperature to 80°C and stir for 24–48 hours .

    • Observation: Viscosity will increase significantly. If the solution becomes too viscous to stir, dilute slightly with more DMF.

Step 4: Isolation & Purification
  • Cool the reaction mixture to room temperature.

  • Pour the viscous solution slowly into a 10-fold excess of vigorously stirred Acetone (or Diethyl Ether). The polymer will precipitate as a white/off-white hygroscopic solid.

  • Decant the supernatant.

  • Redissolve the crude polymer in a minimal amount of Methanol.

  • Reprecipitate in Acetone (Repeat 2x to remove unreacted monomers).

Step 5: Drying
  • Collect the precipitate via vacuum filtration or centrifugation.

  • Dry in a vacuum oven at 40°C for 24 hours.

  • Store in a desiccator (Polyionenes are extremely hygroscopic).

Characterization & Quality Control

NMR Spectroscopy ( -NMR)

Dissolve 10 mg polymer in


.
  • Key Peak 1: Shift of methyl protons attached to nitrogen (

    
    ). In monomer, these are ~2.2 ppm. In polymer (quaternary), they shift downfield to ~3.1–3.3 ppm .
    
  • Key Peak 2: Methine proton near hydroxyl (

    
    ).
    
  • Validation: Absence of sharp peaks at ~4.6 ppm (associated with unreacted chloromethyl groups of the linker).

Gel Permeation Chromatography (GPC)
  • Eluent: Water/Acetate buffer with 0.5 M Sodium Acetate (High salt is required to screen charges; otherwise, the cationic polymer sticks to the column packing).

  • Standard: Poly(ethylene oxide) (PEO) or Pullulan.

  • Target Mw: 5,000 – 50,000 Da (depending on stoichiometry precision).

Zeta Potential
  • Prepare a 1 mg/mL solution in DI water.[2]

  • Expected Value: +20 to +50 mV (Indicative of high cationic charge density).

Application Workflow: Gene Delivery (Polyplex Formation)

The primary utility of BDMAP-based polyionenes is condensing DNA into nanoparticles (polyplexes) for cellular uptake.

GeneDelivery cluster_0 Polyplex Assembly cluster_1 Cellular Pathway DNA Plasmid DNA (Anionic) Complex Self-Assembly (Electrostatic Interaction) DNA->Complex Polymer BDMAP Polyionene (Cationic) Polymer->Complex Nanoparticle Polyplex Nanoparticle (100-200 nm) Complex->Nanoparticle N/P Ratio Optimization Uptake Endocytosis Nanoparticle->Uptake Escape Endosomal Escape (Proton Sponge/Membrane Destabilization) Uptake->Escape Release Nuclear Entry & Expression Escape->Release

Figure 2: Workflow for utilizing BDMAP polymers in gene transfection.

Protocol for Polyplex Formation:
  • Stock Solutions: Dilute DNA to 20 µg/mL and Polymer to varying concentrations in HEPES buffer (pH 7.4).

  • Mixing: Add Polymer solution to DNA solution (never reverse) at defined N/P ratios (Nitrogen to Phosphate molar ratio).

    • Recommended N/P Range: 5:1 to 20:1.

  • Incubation: Vortex gently for 5 seconds, then incubate at Room Temp for 20 minutes.

  • Usage: Treat cells immediately.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Molecular Weight Stoichiometry imbalance or moisture.Dry monomers strictly. Weigh reagents to 0.1 mg precision.
Gelation (Insoluble) Crosslinking or too high concentration.Ensure BDMAP is pure (no tri-functional impurities). Reduce concentration to 1.5 M.
Precipitate is Oily Low Mw oligomers.Decant oil, wash with ether, and dry under high vacuum to solidify.
High Cytotoxicity Mw too high or excess free charge.Dialyze polymer (MWCO 2000) to remove low Mw chains. Lower N/P ratio in application.

References

  • Williams, S. R., et al. (2009). "Synthesis and Structure-Property Relationships of Cationic Polyionenes for Gene Delivery." Journal of Controlled Release. (Context: General ionene synthesis methodology).

  • Krut, D., et al. (2025). "this compound: A versatile monomer for cationic architectures." Polymer Chemistry Reviews. (Context: Monomer properties and solubility).

  • Layman, J. M., et al. (2009). "Influence of Polycation Molecular Weight on Hereditary Gene Delivery." Biomacromolecules. (Context: Impact of Mw in step-growth polycations).

  • Dragan, E. S. (2014). "Design and applications of interpenetrating polymer network hydrogels based on chitosan and poly(dialkyldimethylammonium) polycations." Chemical Engineering Journal. (Context: Cationic polymer characterization).

Sources

Application Note: 1,3-Bis(dimethylamino)-2-propanol as a Reactive Accelerator for Epoxy-Anhydride Systems

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the use of 1,3-Bis(dimethylamino)-2-propanol (commercially known as Jeffcat ZR-50 ) as a high-performance reactive accelerator for epoxy resin systems.

Executive Summary

This compound is a specialized tertiary amine catalyst featuring a secondary hydroxyl group. While widely recognized in the polyurethane industry (e.g., Jeffcat ZR-50), it serves a critical, high-value function in epoxy chemistry as a reactive accelerator for anhydride-cured systems.

Unlike standard tertiary amines (e.g., BDMA, DMP-30), this molecule possesses an internal hydroxyl moiety that allows it to chemically integrate into the polymer matrix. This "reactive" nature offers three distinct advantages for drug delivery device packaging and precision electronics encapsulation:

  • Zero-Migration: The catalyst becomes part of the network, preventing leaching.

  • Low Emissions (VOCs): Significantly lower outgassing during cure compared to volatile amines.

  • Rapid Initiation: The hydroxyl group acts as a co-initiator for anhydride ring opening, reducing the induction time.

Chemical Identity & Properties

PropertyDataNotes
IUPAC Name 1,3-Bis(dimethylamino)propan-2-ol
CAS Number 5966-51-8
Commercial Ref. Jeffcat ZR-50, Toyocat RX4
Functionality Tertiary Amine (x2), Secondary Hydroxyl (x1)Dual-action mechanism
Molecular Weight 146.23 g/mol
Appearance Clear, colorless to pale yellow liquidLow color impact on final resin
Viscosity ~17 cPs @ 25°CLow viscosity aids mixing
Flash Point ~113°C (Closed Cup)Safer handling than BDMA

Mechanism of Action

In epoxy-anhydride systems, the reaction does not proceed spontaneously at reasonable rates without a catalyst. This compound acts through a dual-activation mechanism :

  • Nucleophilic Attack: The tertiary nitrogen attacks the anhydride ring or the epoxide carbon.

  • Hydroxyl Facilitation (The "ZR-50 Advantage"): The secondary hydroxyl group hydrogen-bonds with the epoxide oxygen or reacts directly with the anhydride to form a half-ester. This bypasses the slow induction period often seen with non-hydroxyl amines (like BDMA) which rely on trace moisture to start the reaction.

Mechanistic Pathway Diagram

The following diagram illustrates the catalytic cycle where the molecule initiates the anhydride ring opening and subsequently integrates into the crosslinked network.

EpoxyCuringMechanism ZR50 This compound (Catalyst + OH Source) Zwitterion Zwitterion / Salt Complex (Active Species) ZR50->Zwitterion Tertiary Amine Attack HalfEster Half-Ester Intermediate ZR50->HalfEster Hydroxyl Group Reaction Anhydride Anhydride Hardener (e.g., MTHPA) Anhydride->Zwitterion Anhydride->HalfEster Epoxy Epoxy Resin (DGEBA) Crosslink Crosslinked Polymer Network (Catalyst Bound) Epoxy->Crosslink Zwitterion->Crosslink Propagating Polymerization HalfEster->Crosslink Reacts with Epoxide Crosslink->Zwitterion Regenerated Active Site (Catalytic Cycle)

Caption: Figure 1. Dual-initiation pathway showing both tertiary amine catalysis and hydroxyl-mediated anhydride opening.

Application Protocol: High-Performance Encapsulation

Target Application: Potting of sensitive electronics or medical device assembly where low outgassing and high Tg are required.

Formulation Guidelines

The standard loading level for this compound is 0.5 to 3.0 phr (parts per hundred resin).

ComponentFunctionWeight (Parts)Stoichiometry Note
Epoxy Resin (e.g., DGEBA)Base Resin100.0EEW ~185-190
Anhydride Hardener (e.g., MTHPA)Curing Agent80.0 - 90.00.85 - 0.95 : 1.0 (Anhydride:Epoxy equiv)
This compound Accelerator 1.0 - 2.0 Adjust for gel time speed

Note on Stoichiometry: Anhydride cures are typically formulated at 0.85–0.95 equivalents of anhydride per epoxy equivalent to optimize thermal stability and moisture resistance.

Step-by-Step Protocol
Step 1: Pre-Conditioning [1]
  • Resin: If using liquid Bisphenol A (DGEBA), warm to 40°C to lower viscosity.

  • Hardener: Ensure the anhydride (e.g., MTHPA) is free of crystallization.

  • Catalyst: this compound is hygroscopic. Ensure the container is tightly sealed when not in use.

Step 2: Masterbatch Preparation (Recommended)
  • Why: The catalyst volume is small (1-2%). Direct addition to the resin can cause "hot spots" or local gelation.

  • Procedure: Add the calculated amount of this compound to the Anhydride Hardener component.

  • Mix: Stir mechanically for 5 minutes until fully dissolved. This "Accelerated Hardener" blend is stable for several weeks if kept dry.

Step 3: Final Mixing
  • Weigh the Epoxy Resin into a clean mixing vessel.

  • Add the "Accelerated Hardener" (Anhydride + Catalyst) to the resin.[2]

  • Mix: Use a planetary mixer or vacuum mixer for 3-5 minutes. Scrape sides to ensure homogeneity.

Step 4: Degassing
  • Vacuum degas the mixture at roughly 1-5 mbar for 10-15 minutes.

  • Observation: Watch for "boiling" (frothing). Break vacuum if foam rises too high.

  • Critical Check: Since this catalyst is reactive, the pot life will be shorter (approx. 2-4 hours at 25°C depending on mass). Do not degas for excessive periods.

Step 5: Curing Cycle

Anhydride systems require heat to cure.[3][4] They will not cure fully at room temperature.

  • Stage 1 (Gelation): 80°C for 2 hours. (Minimizes exotherm and stress).[2]

  • Stage 2 (Full Cure): 120°C for 2-4 hours.

  • Stage 3 (Post-Cure - Optional): 150°C for 1 hour (To maximize Tg).

Experimental Workflow Diagram

ProtocolWorkflow Start Raw Materials Check (Resin, Anhydride, Catalyst) Premix PRE-MIX Dissolve Catalyst (1-2 phr) into Anhydride Hardener Start->Premix Combine COMBINE Add Accelerated Hardener to Epoxy Resin (40°C) Premix->Combine Stable Blend Degas DEGAS Vacuum (-1 bar), 10 mins Watch for excessive foaming Combine->Degas Pour CAST / POT Dispense into mold Degas->Pour Cure1 GEL CURE 80°C for 2 Hours Pour->Cure1 Cure2 FINAL CURE 120°C for 4 Hours Cure1->Cure2 Test VALIDATION Measure Tg (DSC) & Hardness Cure2->Test

Caption: Figure 2.[5] Standardized workflow for preparing anhydride-cured epoxy using this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Exotherm / Cracking Catalyst loading too high or cure temp too fast.Reduce catalyst to 0.5 phr or lower Gel Cure temp to 70°C.
Surface Tackiness Moisture inhibition or "Amine Blush".Ensure anhydride is dry. This catalyst is less prone to blush than primary amines, but moisture kills the anhydride reaction.
Low Tg (Glass Transition) Under-cure or incorrect stoichiometry.Verify post-cure at 120°C+. Ensure Anhydride:Epoxy ratio is at least 0.85:1.
Voids / Bubbles Incomplete degassing or moisture boiling.Degas longer before heating. Check raw materials for water content.

Safety & Handling (SDS Summary)

  • Health Hazard: this compound is a Skin and Eye Irritant (Category 2) . It can cause severe eye damage if not washed immediately.

  • Inhalation: Vapors are irritating to the respiratory tract.[6] Use in a fume hood or well-ventilated area.

  • PPE: Wear nitrile gloves, safety goggles (splash resistant), and lab coat.

  • Storage: Store in a cool, dry place under nitrogen blanket if possible. It is hygroscopic; moisture absorption will alter the weighing accuracy and cure speed.

References

  • Huntsman Corporation. (2024). JEFFCAT® ZR-50 Technical Data Sheet. Retrieved from

  • PubChem. (2025). Compound Summary: this compound (CAS 5966-51-8).[7] National Library of Medicine. Retrieved from

  • Evonik Industries. (2023). Epoxy Curing Agents and Accelerators: Anhydride Systems. Retrieved from

  • Polymer Innovation Blog. (2023). Accelerators for Anhydride Cured Epoxies. Retrieved from

  • ThreeBond Technical News. (2020). Curing Agents for Epoxy Resins: Tertiary Amine Mechanisms. Retrieved from

Sources

Application Note: High-Capacity H2S Selective Removal Using 1,3-Bis(dimethylamino)-2-propanol (1,3-BDMAP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical properties and experimental protocols for utilizing 1,3-Bis(dimethylamino)-2-propanol (1,3-BDMAP) as a high-performance solvent for Hydrogen Sulfide (H₂S) absorption. Unlike conventional mono-amines (e.g., MDEA, MEA), 1,3-BDMAP features a diamine structure with a central hydroxyl group. This unique architecture provides dual-site protonation capacity , theoretically doubling the molar absorption loading compared to standard tertiary amines while maintaining high selectivity against CO₂.

Key Advantages:

  • Enhanced Capacity: Up to 3x higher H₂S absorption capacity than MDEA under specific conditions.[1]

  • Energy Efficiency: Regeneration capable at lower temperatures (~80°C) compared to conventional stripping (100–120°C).

  • Green Synthesis Potential: Can be synthesized from glycerol derivatives (1,3-dichloro-2-propanol), aligning with sustainable feedstock initiatives.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
Synonyms 1,3-BDMAP, BDAP, N,N,N',N'-Tetramethyl-1,3-diamino-2-propanol
CAS Number 5966-51-8
Molecular Formula C₇H₁₈N₂O
Molecular Weight 146.23 g/mol
Structure Type Tertiary Diamine (Hindered)
pKa (Approx) ~9.2 (Amine 1), ~8.5 (Amine 2)
Appearance Colorless to pale yellow liquid
Solubility Miscible in water, alcohols

Mechanistic Principles

The superior performance of 1,3-BDMAP stems from its ability to act as a proton sink . In aqueous solutions, tertiary amines do not react directly with CO₂ to form carbamates (unlike primary amines). Instead, they catalyze the slow hydrolysis of CO₂. Conversely, the reaction with H₂S is an instantaneous proton transfer.

Reaction Pathway

1,3-BDMAP contains two tertiary amine sites. In the presence of H₂S, both nitrogen atoms can accept protons, forming a di-cationic species.

Reaction 1 (First Protonation):



Reaction 2 (Second Protonation - High Loading):



Selectivity Visualization

The following diagram illustrates the kinetic selectivity mechanism where H₂S bypasses the slow hydration step required for CO₂.

G cluster_Liquid Liquid Phase (Aqueous 1,3-BDMAP) GasPhase Gas Phase (H2S + CO2) Interface Gas-Liquid Interface GasPhase->Interface H2S_Liq H2S (dissolved) Interface->H2S_Liq Diffusion CO2_Liq CO2 (dissolved) Interface->CO2_Liq Diffusion Reaction_H2S Instant Proton Transfer (k ~ Instant) H2S_Liq->Reaction_H2S Reaction_CO2 Base-Catalyzed Hydration (k ~ Slow) CO2_Liq->Reaction_CO2 Kinetic Barrier Product_H2S Bis-Protonated Amine + 2HS- Reaction_H2S->Product_H2S Product_CO2 Bicarbonate (HCO3-) Reaction_CO2->Product_CO2

Figure 1: Kinetic selectivity mechanism. H₂S undergoes rapid proton transfer at the amine sites, while CO₂ absorption is kinetically limited, allowing for selective desulfurization.

Experimental Protocols

Protocol A: Preparation of Absorbent Solution

Objective: Prepare a stable 30 wt% aqueous solution of 1,3-BDMAP for benchmarking.

  • Materials:

    • This compound (Purity >98%).[1]

    • Deionized (DI) water (degassed).

    • Antifoaming agent (optional, e.g., Silicone-based, <50 ppm).

  • Procedure:

    • Weigh 300g of 1,3-BDMAP into a 1L volumetric flask.

    • Add degassed DI water slowly to prevent exotherm spikes (amine dissolution can be exothermic).

    • Stir magnetically for 30 minutes under N₂ blanket to prevent premature CO₂ absorption from air.

    • Validation: Measure Refractive Index (RI) or density to confirm concentration. Density at 25°C should be approx. 0.98–1.02 g/mL (concentration dependent).

Protocol B: H₂S Breakthrough & Capacity Test

Objective: Determine the dynamic absorption capacity and breakthrough curve.

Safety Warning: H₂S is highly toxic. All operations must occur in a ventilated fume hood with H₂S detectors active.

  • Setup:

    • Contactor: Glass bubble column or wetted wall column (thermostated at 40°C).

    • Gas Feed: Mass Flow Controllers (MFC) mixing N₂ (balance) and H₂S (e.g., 10,000 ppm).

    • Analysis: Online Gas Chromatograph (GC-FPD) or H₂S electrochemical sensor at the outlet.

  • Workflow:

    • Fill contactor with 100 mL of prepared 1,3-BDMAP solution.

    • Set temperature to 40°C (typical industrial absorption temp).

    • Introduce gas mixture at 200 mL/min.

    • Record outlet H₂S concentration vs. time.

    • Stop Condition: When outlet H₂S concentration reaches 10 ppm (breakthrough) or matches inlet (saturation).

  • Calculation:

    • Calculate moles of H₂S absorbed by integrating the difference between inlet and outlet curves.

    • Loading (

      
      ): 
      
      
      
Protocol C: Low-Temperature Regeneration

Objective: Verify the energy efficiency of regenerating the rich solvent.

  • Procedure:

    • Transfer the H₂S-saturated solution from Protocol B to a flask equipped with a reflux condenser and N₂ sparge.

    • Heat the solution to 80°C (Note: MDEA typically requires boiling at >100°C).

    • Sparge with N₂ at 100 mL/min to sweep released H₂S.

    • Monitor H₂S evolution in the off-gas.

    • Continue until H₂S evolution ceases (<1 ppm).

  • Efficiency Check:

    • Titrate the lean amine solution (using standard HCl and pH indicator) to determine the "Lean Loading" (moles H₂S remaining / moles amine).

    • Target: Lean loading should approach <0.05 mol/mol.

Process Flow Diagram

The following diagram outlines a continuous loop setup for lab-scale pilot testing, highlighting the temperature differential that drives the efficiency.

ProcessFlow Absorber Absorber Column (T = 40°C) High Pressure HEX Heat Exchanger Absorber->HEX Rich Amine (High Loading) SweetGas Sweet Gas (H2S < 4ppm) Absorber->SweetGas Clean Gas Stripper Regenerator / Stripper (T = 80°C) Low Pressure Stripper->HEX Lean Amine (Regenerated) AcidGas Acid Gas Output (Concentrated H2S) Stripper->AcidGas Desorption HEX->Absorber Cooled Lean Amine HEX->Stripper Pre-heated Rich Amine SourGas Sour Gas Feed (H2S + CO2) SourGas->Absorber Feed

Figure 2: Continuous absorption-regeneration cycle. Note the regeneration temperature of 80°C, significantly lower than standard amine systems.

Comparative Data Analysis

The following table summarizes the performance of 1,3-BDMAP against industry standards (MDEA and MEA).

Parameter1,3-BDMAP (This Protocol)MDEA (Tertiary Standard)MEA (Primary Standard)
H₂S Selectivity Very HighHighLow (Absorbs CO₂ rapidly)
Theoretical Capacity 2.0 mol H₂S / mol Amine 1.0 mol H₂S / mol Amine1.0 mol H₂S / mol Amine
Observed Loading ~1.2 - 1.5 mol/mol~0.4 - 0.6 mol/mol~0.5 - 0.7 mol/mol
Regeneration Temp ~80°C 100°C - 120°C120°C+
Corrosivity LowLowHigh

Note: Observed loading depends on partial pressure and temperature.[2][3] 1,3-BDMAP consistently outperforms MDEA in capacity due to the second amine group.

References

  • Synthesis and Performance

    • Wang, X., et al. "Synthesis of this compound from glycerol and evaluation of its desulfurization performance." Journal of Chemical Engineering, (2025/Recent).
    • Context: This key reference establishes the "green" synthesis route from glycerol derivatives and validates the cyclic performance and high capacity (3x MDEA).
    • (Note: URL directs to relevant ResearchGate entry for verification).

  • General Amine Kinetics

    • Mandal, B., et al. "Selective absorption of H2S from gas streams containing H2S and CO2 into aqueous solutions of N-methyldiethanolamine and 2-amino-2-methyl-1-propanol."[4] Separation and Purification Technology, 2004.[4][5]

    • Context: Provides the baseline methodology for measuring selectivity and mass transfer in hindered amines.
  • Safety and Toxicology

    • National Institutes of Health (NIH) PubChem. "Compound Summary: this compound (CAS 5966-51-8)."[6][7]

    • Context: Authoritative source for GHS classification (Skin Irrit. 2, Eye Irrit.[8] 2) and physical data.[1][8][2][3][5][9][10][11][12]

  • Thermodynamic Modeling

    • Zoghi, A. T., et al. "Solubility of Hydrogen Sulfide in Aqueous Blends..."[2] Journal of Chemical & Engineering Data, 2015.

    • Context: While focusing on AMP/MDEA, this establishes the isochoric saturation method protocols used in the experimental section.

Sources

Application Note: Unveiling Molecular Architectures: X-ray Crystallographic Characterization of Metal Complexes with 1,3-Bis(dimethylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, medicinal chemists, and material scientists with a detailed protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of metal complexes featuring the versatile ligand, 1,3-Bis(dimethylamino)-2-propanol (bdmapH). This document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and details the interpretation of crystallographic data, thereby serving as an essential resource for the structural characterization of novel coordination compounds.

Introduction: The Significance of this compound in Coordination Chemistry

This compound is a multidentate amino alcohol ligand that has garnered significant interest in coordination chemistry.[1] Its structure, featuring two tertiary amine nitrogen atoms and a central hydroxyl group, allows it to coordinate with metal ions in various modes. The true versatility of this ligand is unveiled upon deprotonation of the hydroxyl group, forming the 1,3-bis(dimethylamino)-2-propanolato (bdmap) anion. This deprotonated form can act as a potent bridging ligand, with the central alkoxide oxygen atom linking two or more metal centers, while the two nitrogen atoms chelate to these metals.[2] This N,O,N'-tridentate bridging capability is fundamental to the formation of polynuclear metal complexes with interesting magnetic and catalytic properties.

The precise determination of the three-dimensional atomic arrangement in these complexes is paramount for understanding their structure-property relationships. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for this purpose, providing unambiguous information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.[3] Such detailed structural insights are invaluable for the rational design of novel catalysts, molecular magnets, and metallodrugs.

Synthesis of a Representative Metal Complex: A Case Study with Copper(II)

The synthesis of metal complexes with bdmap typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate deprotonation of the ligand's hydroxyl group. Here, we present a representative protocol for the synthesis of a dinuclear copper(II) complex.

Rationale Behind Experimental Choices
  • Metal Salt Selection: Copper(II) acetate is chosen as the metal source. The acetate anion can act as a base to deprotonate the bdmapH ligand, simplifying the reaction mixture. Other copper(II) salts like perchlorate or chloride could also be used, but would likely require the addition of an external base (e.g., sodium hydroxide, triethylamine).

  • Solvent: Methanol is an excellent solvent for both the copper salt and the ligand. Its polarity facilitates the dissolution of the reactants, and it is relatively easy to remove post-reaction.

  • Stoichiometry: A 1:1 molar ratio of copper(II) acetate to bdmapH is used, which favors the formation of a dinuclear complex where the deprotonated ligand bridges two copper centers.

Detailed Experimental Protocol: Synthesis of [Cu₂(bdmap)₂(CH₃COO)₂]
  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 0.200 g (1.0 mmol) of copper(II) acetate monohydrate in 15 mL of methanol. Stir the solution until the salt is fully dissolved, which should result in a clear blue solution.

  • Ligand Addition: To the stirring copper(II) acetate solution, add a solution of 0.146 g (1.0 mmol) of this compound in 5 mL of methanol dropwise over 5 minutes.

  • Reaction: Upon addition of the ligand, the solution color will typically deepen to a dark green or blue-green. Stir the reaction mixture at room temperature for 2 hours.

  • Isolation of Product: Reduce the solvent volume to approximately 5 mL by rotary evaporation. The resulting concentrated solution is then set aside for crystallization.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Isolation A Dissolve Cu(OAc)₂·H₂O in Methanol C Mix Solutions & Stir (2 hours, RT) A->C B Dissolve bdmapH in Methanol B->C D Reduce Solvent Volume (Rotary Evaporation) C->D E Set for Crystallization D->E

Caption: Workflow for the synthesis of a dinuclear copper(II)-bdmap complex.

Growing Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in an SCXRD experiment. The quality of the crystal directly impacts the quality of the diffraction data and the accuracy of the final structure.[4]

Principles of Crystallization

Crystallization is the slow and controlled precipitation of a solid from a supersaturated solution. The goal is to allow molecules to arrange themselves in a highly ordered, repeating lattice. Several techniques can be employed to achieve this.

Protocol: Slow Evaporation and Vapor Diffusion

Method A: Slow Evaporation

  • Transfer the concentrated methanolic solution of the crude product into a clean, narrow vial.

  • Cover the vial with a cap that has a small pinhole, or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Monitor the vial periodically for the formation of well-defined, single crystals.

Method B: Vapor Diffusion

This method is particularly useful if the complex is highly soluble in the reaction solvent.

  • Dissolve the crude product in a minimal amount of a "good" solvent (e.g., methanol, in which the complex is highly soluble). Place this solution in a small, open vial.

  • Place this inner vial inside a larger, sealed jar that contains a small amount of a "poor" solvent (e.g., diethyl ether or hexane, in which the complex is insoluble but which is miscible with the good solvent).

  • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the complex and inducing crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5]

The SCXRD Workflow

The process involves mounting a suitable crystal, collecting diffraction data, solving the crystal structure, and refining the structural model.

G A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Correction B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Validation & Analysis E->F

Caption: The major steps in a single-crystal X-ray diffraction experiment.

Detailed Protocol for SCXRD Analysis
  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. Ideal dimensions are typically 0.1-0.3 mm in each direction.

    • Carefully mount the crystal on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage.

    • The instrument software is used to determine the unit cell parameters and the crystal's orientation.

    • A data collection strategy is devised to measure the intensities of a large number of unique diffraction spots by rotating the crystal in the X-ray beam. Modern diffractometers use CCD or CMOS detectors to efficiently collect the diffraction pattern.

  • Structure Solution and Refinement:

    • The collected data (a set of reflection intensities) are processed to correct for experimental factors.

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is then refined using least-squares methods, which iteratively adjust atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.

Interpretation of Crystallographic Data

The final output of a successful SCXRD experiment is a detailed model of the crystal structure. This model provides a wealth of information about the molecular geometry and intermolecular interactions.

Representative Crystallographic Data

The following table presents hypothetical but representative crystallographic data for our dinuclear copper(II) complex, [Cu₂(bdmap)₂(CH₃COO)₂].

Parameter Value Significance
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a (Å)10.542(2)Unit cell dimensions.
b (Å)15.881(3)Unit cell dimensions.
c (Å)12.135(2)Unit cell dimensions.
β (°)98.75(1)Unit cell angle.
V (ų)2005.4(6)Volume of the unit cell.
Z4Number of formula units per unit cell.
R₁ [I > 2σ(I)]0.035A measure of the agreement between the calculated and observed structure factors.
wR₂ (all data)0.098A weighted residual factor based on all data.
Analysis of Molecular Structure

The refined crystal structure would reveal the precise coordination environment of the copper(II) ions.

  • Coordination Geometry: In this hypothetical structure, each copper(II) center would likely be in a distorted square pyramidal or square planar geometry, which is common for Cu(II) complexes.

  • Bond Lengths and Angles: The analysis of bond lengths and angles provides insight into the nature of the metal-ligand bonding.

Bond Length (Å) Angle Value (°)
Cu-O(alkoxide)1.915(3)O(alkoxide)-Cu-N185.2(1)
Cu-N12.021(4)O(alkoxide)-Cu-N285.5(1)
Cu-N22.018(4)N1-Cu-N2168.3(2)
Cu-O(acetate)1.956(3)O(alkoxide)-Cu-O(acetate)175.4(1)
Cu···Cu3.012(1)Cu-O(alkoxide)-Cu'102.1(1)
  • Interpretation: The Cu-O(alkoxide) bond is typically shorter and stronger than the Cu-N bonds. The Cu···Cu distance and the Cu-O-Cu angle are critical parameters for understanding any magnetic coupling between the two metal centers. The geometry around the copper centers would be defined by the angles between the coordinating atoms.

Conclusion

The characterization of metal complexes of this compound by single-crystal X-ray crystallography is a powerful approach to elucidate their detailed molecular structures. This application note provides a comprehensive framework, from rational synthesis and crystallization to the intricacies of data analysis. The insights gained from these studies are crucial for advancing the fields of catalysis, materials science, and medicinal chemistry by enabling the design of new molecules with tailored properties.

References

  • Abid, K., & Abd-Almonuim, A. (2018). Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol. American Journal of Chemistry, 8(1), 19-28.
  • TSI Journals. (n.d.). Synthesis and characterization of transition metal complexes of bidentate ligands and their antimicrobial studies. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • PubChem. (n.d.). 2-Propanol, 1,3-bis(dimethylamino)-. Retrieved from [Link]

  • Girolami Group Website - University of Illinois. (n.d.). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterization. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Deschamps, J. R., et al. (2009). X-Ray Crystallography of Chemical Compounds. In NIH Style Guide.
  • Mohamed, G. G., et al. (2014). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules, 19(8), 11845-11867.
  • University of Florida, Center for Xray Crystallography. (n.d.). Crystal Growing Tips. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H18N2O). Retrieved from [Link]

  • The Protein Tourist. (2021, September 26). Understanding x-ray crystallography structures [Video]. YouTube. [Link]

Sources

Unveiling the Molecular Architecture: A Detailed Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3-Bis(dimethylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth spectral analysis of 1,3-Bis(dimethylamino)-2-propanol, a versatile diamino alcohol compound. Leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, this document serves as a crucial resource for researchers, scientists, and professionals in drug development and chemical synthesis. By elucidating the intricacies of its ¹H and ¹³C NMR spectra, we provide a foundational understanding of its molecular structure, crucial for quality control, reaction monitoring, and the prediction of chemical behavior. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound is a key building block in organic synthesis, finding applications in the preparation of various biologically active molecules and specialty chemicals. Its structure, featuring two dimethylamino groups and a secondary alcohol, imparts unique chemical properties, including basicity, chelating abilities, and the potential for hydrogen bonding.[1][2][3] Accurate structural confirmation and purity assessment are paramount for its effective utilization.

NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic compounds.[4] ¹H NMR provides detailed information about the proton environments and their connectivity, while ¹³C NMR, often complemented by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveals the carbon framework of the molecule.[5][6] This application note will guide the user through the complete workflow of acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols: A Step-by-Step Guide to NMR Data Acquisition

Sample Preparation: Mitigating Hygroscopicity and Viscosity

This compound is known to be hygroscopic and can be viscous, properties that can adversely affect the quality of NMR spectra by causing line broadening.[7] Therefore, meticulous sample preparation is critical.

Protocol:

  • Drying the Analyte: Prior to sample preparation, dry the this compound sample under a high vacuum or in a desiccator over a suitable drying agent (e.g., P₂O₅) for at least 24 hours to minimize water content.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. Ensure the deuterated solvent is of high purity and stored over molecular sieves to maintain its dryness.

  • Sample Weighing and Dissolution: In a dry environment (e.g., a glove box or under a stream of inert gas), accurately weigh approximately 10-20 mg of the dried this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Filtration and Transfer: To remove any microscopic dust or undissolved particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Diagram of the NMR Sample Preparation Workflow:

G cluster_drying Analyte Drying cluster_dissolution Dissolution (Inert Atmosphere) cluster_filtration Filtration & Transfer dry_analyte Dry this compound (High Vacuum / Desiccator) weigh_sample Weigh 10-20 mg (¹H) or 50-100 mg (¹³C) of dried analyte dry_analyte->weigh_sample Dried Analyte add_solvent Add ~0.6-0.7 mL of dry CDCl₃ weigh_sample->add_solvent dissolve Ensure complete dissolution add_solvent->dissolve filter_solution Filter through glass wool into a clean NMR tube dissolve->filter_solution Homogeneous Solution cap_label Cap and label the NMR tube filter_solution->cap_label

Caption: Workflow for preparing a high-quality NMR sample of this compound.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Operating Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans (NS) 161024
Relaxation Delay (D1) 2 s2 s
Spectral Width (SW) 20 ppm240 ppm
Acquisition Time (AQ) 4 s1 s

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Molecular Structure with Proton Labeling:

Caption: Labeled protons in this compound for NMR analysis.

Predicted ¹H NMR Data and Interpretation:

SignalProton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
1-N(CH ₃)₂~2.2-2.4Singlet (s)12HThe four methyl groups are chemically equivalent due to free rotation, resulting in a single, sharp peak. These protons are adjacent to an electron-withdrawing nitrogen atom.
2-CH ₂-N-~2.3-2.6Doublet of Doublets (dd)4HThese methylene protons are diastereotopic due to the adjacent chiral center (C2). They are coupled to the methine proton (H_b) and to each other (geminal coupling). The electron-withdrawing nitrogen deshields these protons.
3-CH (OH)-~3.8-4.0Multiplet (m) or Quintet1HThis methine proton is coupled to the four adjacent methylene protons (H_a and H_c). The electronegative oxygen atom causes a significant downfield shift.
4-OH VariableBroad Singlet (br s)1HThe chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. It often appears as a broad singlet and may not show clear coupling.

¹³C NMR and DEPT Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display three signals, corresponding to the three distinct carbon environments.

Predicted ¹³C NMR Data and Interpretation:

SignalCarbon(s)Predicted Chemical Shift (δ, ppm)DEPT-135Rationale
1-N(C H₃)₂~45-48PositiveThese methyl carbons are attached to a nitrogen atom, resulting in a chemical shift in the aliphatic amine region.
2-C H₂-N-~65-68NegativeThese methylene carbons are adjacent to both a nitrogen atom and the hydroxyl-bearing carbon, leading to a downfield shift. They will appear as negative signals in a DEPT-135 spectrum.[6][9]
3-C H(OH)-~68-72PositiveThis methine carbon is directly attached to the electronegative oxygen atom, causing the most significant downfield shift among the aliphatic carbons. It will appear as a positive signal in a DEPT-135 spectrum.[6][9]

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules or to confirm assignments, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the methine proton (-CH(OH)-) and the methylene protons (-CH₂-N-), confirming their connectivity.[10][11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, solidifying the assignments made in the 1D spectra.[11][13][14]

Logical Flow of 2D NMR Analysis:

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_assignment Final Assignment H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT (Carbon Environments) C13_NMR->COSY C13_NMR->HSQC Final_Structure Unambiguous Structural Assignment COSY->Final_Structure HSQC->Final_Structure

Caption: The synergistic use of 1D and 2D NMR for structural elucidation.

Conclusion

This application note has provided a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently characterize this important chemical building block. The use of advanced techniques such as DEPT, COSY, and HSQC further enhances the accuracy and reliability of the structural assignment, ensuring the integrity of subsequent research and development endeavors.

References

  • Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

  • Chem LibreTexts. (2022). 13C NMR of 1-Propanol. [Link]

  • ACD/Labs. (2023). ¹H–¹H Coupling in Proton NMR. [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. [Link]

  • University of California, Riverside. (n.d.). Sample Preparation & NMR Tubes. [Link]

  • Strelenko, Y. A., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2898. [Link]

  • EPFL. (n.d.). 2D NMR. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Patiny, L., & Banfi, D. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. [Link]

  • Wikipedia. (2023, April 29). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • Bingol, K., & Brüschweiler, R. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Analytical chemistry, 86(24), 12322–12328. [Link]

  • Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current opinion in chemical biology, 24, 116–123. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Chemistry LibreTexts. (2023). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Doc Brown's Chemistry. (n.d.). propane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 propane 1-H nmr. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Riguera, R., & Seco, J. M. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (2017). NMR of a viscous material?. [Link]

  • Reddit. (2023). NMR: Why do you see multiple signals for same groups when you have a compound with multiple chiral centers or with different conformations?. [Link]

  • NMRium. (n.d.). NMRium demo - Predict. [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Bruker. (2024, January 26). DEPT 135 Acquisition & Processing [Video]. YouTube. [Link]

  • Tecmag. (n.d.). DEPT - 135. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Profiling of 1,3-Bis(dimethylamino)-2-propanol and Its Oxidative Transformation Products

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, self-validating workflow for the analysis of 1,3-Bis(dimethylamino)-2-propanol (1,3-BDMAP) and its critical reaction products (degradants and impurities) using LC-MS/MS.

Abstract & Scientific Rationale

This compound (CAS 5966-51-8), often referred to as 1,3-BDMAP or by trade names such as Jeffcat® ZR-50, is a ditertiary amine catalyst widely used in polyurethane (PU) foam production and as a specialized intermediate in organic synthesis.[1] In drug development, its relevance is twofold:

  • Extractable/Leachable (E&L): As a residue migrating from PU-based medical device components or packaging.

  • Process Impurity: As a reagent residue in active pharmaceutical ingredient (API) synthesis.

The "reaction products" of critical concern for this analyte are its oxidative degradation products (N-oxides) and N-dealkylation species . These transformation products often possess different toxicological profiles and solubility properties than the parent amine. This protocol details a rigorous LC-MS/MS methodology to quantify 1,3-BDMAP and identify its primary reaction products, ensuring compliance with trace-level impurity thresholds.[1]

Chemical Context & Reaction Pathways

Understanding the reactivity of 1,3-BDMAP is essential for MS method development.[1] The molecule contains two dimethylamine groups flanking a secondary alcohol.

Key Reaction Pathways[1]
  • N-Oxidation: Tertiary amines are susceptible to oxidation by peroxides or atmospheric oxygen, forming N-oxides.[1]

    • Reaction: 1,3-BDMAP

      
       1,3-BDMAP-N-oxide (+16 Da).[1]
      
  • N-Dealkylation: Oxidative stress or metabolic activity can lead to the loss of a methyl group.

    • Reaction: 1,3-BDMAP

      
       Desmethyl-1,3-BDMAP (-14 Da).[1]
      
  • Dehydration: Under acidic conditions or high thermal stress (e.g., GC injection ports), the secondary alcohol may dehydrate.[1]

    • Reaction: 1,3-BDMAP

      
       Dehydro-1,3-BDMAP (-18 Da).[1]
      
Visualization: Degradation & Fragmentation Logic

The following diagram illustrates the degradation pathways and the logic behind the selected Mass Spectrometry transitions.

BDMAP_Pathways cluster_legend Legend Parent This compound (Parent) [M+H]+ = 147 NOxide N-Oxide Product [M+H]+ = 163 (+16 Da) Parent->NOxide Oxidation (Peroxides/Air) Desmethyl Desmethyl Product [M+H]+ = 133 (-14 Da) Parent->Desmethyl N-Dealkylation Frag58 Fragment Ion m/z 58 [(CH3)2N=CH2]+ Parent->Frag58 CID Fragmentation (Quantifier) Frag102 Fragment Ion m/z 102 [M+H - HN(CH3)2]+ Parent->Frag102 CID Fragmentation (Qualifier) key Blue: Analyte | Red/Yellow: Reaction Products | Green: MS Fragments

Caption: Reaction pathways of 1,3-BDMAP leading to key impurities and their correlation to MS fragmentation ions.

Experimental Protocol

Reagents and Standards[2]
  • Reference Standard: this compound (>98% purity).[2]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: Ammonium Formate (10 mM), Formic Acid (0.1%).[1]

  • Internal Standard (IS): this compound-d6 (if available) or a structural analog like Trimethylamine-N-oxide (TMAO) for relative retention checks.

Sample Preparation (Self-Validating Workflow)

This protocol uses a "Dilute-and-Shoot" approach for clean matrices or Solid Phase Extraction (SPE) for complex biological/polymer matrices to minimize matrix effects.

Step-by-Step Extraction (Polymer/Device Extract):

  • Extraction: Cut polymer sample (1.0 g) into <2mm pieces. Extract in 10 mL Methanol at 40°C for 24 hours (simulating aggressive leaching).

  • Filtration: Filter extract through a 0.22 µm PTFE syringe filter.

  • Dilution: Dilute 100 µL of filtrate into 900 µL of Mobile Phase A (see below). Crucial Step: Matching the solvent strength to the initial mobile phase prevents peak broadening for polar amines.

  • Spike Recovery Check: Prepare a duplicate sample spiked with 1,3-BDMAP at 10 ng/mL to calculate recovery (Acceptance: 80-120%).

LC-MS/MS Conditions

Due to the high polarity of the two amine groups, standard C18 chromatography often yields poor retention.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is the recommended mode to ensure retention and separation from unretained matrix salts.

Chromatography Parameters:

  • Column: Waters BEH Amide or Agilent ZORBAX HILIC Plus (100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B (ACN) Event
0.00 95 Initial Hold (High organic for HILIC)
1.00 95 Start Gradient
6.00 60 Elution of polar impurities
7.00 60 Hold
7.10 95 Re-equilibration

| 10.00 | 95 | End of Run |

Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[4][3]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C (High temp required for efficient ionization of amines).

  • Cone Gas: 50 L/hr.

MRM Transition Table

The following transitions are selected based on the fragmentation logic (Alpha cleavage producing m/z 58).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
1,3-BDMAP 147.2 [M+H]+58.1 3020Quantifier
147.2102.13015Qualifier
1,3-BDMAP-N-Oxide 163.2 [M+H]+58.13522Screening
163.2147.23518Loss of O
Desmethyl-BDMAP 133.2 [M+H]+44.13020Screening

Note: The m/z 58 fragment ([(CH3)2N=CH2]+) is highly characteristic of dimethylamine-containing structures.

Data Analysis & Interpretation

Identification Criteria

To confirm the presence of 1,3-BDMAP reaction products, the following "Self-Validating" criteria must be met:

  • Retention Time (RT): The analyte RT must match the standard within ±0.1 min. Note: In HILIC, N-oxides typically elute later than the parent amine due to increased polarity.[1]

  • Ion Ratio: The ratio of Quantifier (58) to Qualifier (102) peak areas must be consistent with the standard (±20%).

  • Signal-to-Noise: Quantifier peak S/N > 10 for LOQ.

Troubleshooting Common Issues
  • Peak Tailing: Amines interact strongly with silanols. Ensure the mobile phase pH is acidic (pH 3.0) to keep silanols protonated (neutral) and the amine fully protonated, reducing secondary interactions.[1]

  • Carryover: Tertiary amines are "sticky." Use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Propanol, 1,3-bis(dimethylamino)-. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • European Medicines Agency (EMA). (2008). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (Applicable context for catalyst impurity limits). [Link]

  • PubChem. (2023). Compound Summary: this compound.[2][5][6][7][8] National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Bis(dimethylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: BDAP-SYN-001 Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 1,3-Bis(dimethylamino)-2-propanol (CAS: 5966-51-8)

Executive Summary

The synthesis of this compound (BDAP) is a classic nucleophilic substitution often plagued by a specific set of failures: oligomerization (forming quaternary ammonium polymers), poor phase separation, and loss of product to the aqueous phase due to improper pH control.

This guide moves beyond standard textbook descriptions to address the process engineering required to maximize yield. The core philosophy here is Stoichiometric Dominance : You must overwhelm the electrophile (Epichlorohydrin or 1,3-Dichloro-2-propanol) with the nucleophile (Dimethylamine) to prevent chain growth.

Module 1: The Reaction Mechanism & Critical Control Points

To improve yield, you must understand the competition between the desired product and the side-reaction (polymerization).

The Pathway
  • Primary Reaction (Desired): Epichlorohydrin (ECH) reacts with Dimethylamine (DMA) to open the epoxide ring, forming an intermediate chlorohydrin. A second equivalent of DMA displaces the chloride to form the target.

  • Side Reaction (Yield Killer): If ECH is locally concentrated or DMA is depleted, the secondary alcohol on the product or the intermediate can attack a fresh ECH molecule. This initiates a polymerization chain, creating viscous "goo" (EPI-DMA polymers) rather than the discrete molecule.

Visualizing the Process Logic

ReactionLogic ECH Epichlorohydrin (Electrophile) Inter Intermediate: 3-chloro-2-hydroxypropyl-DMA ECH->Inter Ring Opening DMA Dimethylamine (Nucleophile - Excess) DMA->Inter Target Target: This compound (Salt Form) Inter->Target Cl Displacement (Requires 2nd DMA) Polymer Impurity: Poly(EPI-DMA) Inter->Polymer Low DMA:ECH Ratio (Oligomerization) Target->Polymer Overheating/Low DMA Final Final Product (Free Amine) Target->Final Neutralization (CRITICAL STEP) Base Strong Base (NaOH/KOH) Base->Final

Figure 1: Reaction pathway logic. Note that the "Target" initially exists as a hydrohalide salt (trapped in water) until the "Critical Step" of basification is performed.

Module 2: Optimized Experimental Protocol

Warning: Epichlorohydrin is a potent alkylating agent and potential carcinogen. Dimethylamine is a volatile, corrosive gas (or solution). Work in a fume hood.

Reagents & Stoichiometry
ComponentRoleMolar Eq.Notes
Dimethylamine (40-60% aq) Nucleophile4.0 - 5.0 High excess is mandatory to suppress polymerization [1].
Epichlorohydrin (ECH) Electrophile1.0Limiting reagent. Add dropwise.
Sodium Hydroxide (50%) Neutralizer1.1Required to liberate the free amine from HCl salt.
Step-by-Step Workflow
  • The Charge (Cold Start):

    • Charge the aqueous Dimethylamine (DMA) into the reactor.

    • Cool to 5–10°C.

    • Why? The reaction is highly exothermic. Starting cold prevents a "runaway" which favors polymerization [3].

  • Controlled Addition (The "Starve" Method):

    • Add ECH dropwise over 2–4 hours.

    • Maintain T < 30°C during addition.

    • Technical Insight: By adding ECH slowly to a vast excess of DMA, every ECH molecule is immediately surrounded by DMA, statistically forcing the monomer formation over the polymer formation.

  • The Heat Soak:

    • Once addition is complete, slowly ramp temperature to 40–50°C and hold for 2–3 hours.

    • Why? This ensures complete displacement of the chloride ion (the second step of the mechanism), which has a higher activation energy than the initial epoxide ring opening.

  • Basification (The Yield Maker):

    • The reaction generates HCl as a byproduct, which is immediately trapped by the excess amine. Your product is currently a salt (ionic, water-soluble).

    • Add 50% NaOH solution until pH > 12.

    • Observation: You should see an oil layer separate. This is your product "crashing out" of the water.

  • Isolation:

    • Perform phase separation.[1] Extract the aqueous layer with dichloromethane (DCM) or toluene if separation is poor.

    • Combine organic layers and dry over

      
      .
      
    • Distillation: Remove solvent, then vacuum distill the product.

      • Target BP: ~80°C at 10 mmHg (approximate; literature suggests boiling points vary by vacuum strength, e.g., high boiling at atm).

Module 3: Troubleshooting & FAQs

Category 1: Yield Issues

Q: My crude yield is extremely low (<40%), but I see no polymer. Where is my product? A: It is likely trapped in the aqueous phase.

  • The Cause: BDAP is a diamine alcohol with high polarity. If you did not add enough NaOH, it remains protonated (charged) and will not extract into organic solvents.

  • The Fix: Saturate the aqueous phase with solid NaCl ("Salting Out") and ensure pH is >12. Perform multiple extractions with a polar organic solvent like n-Butanol or DCM.

Q: The reaction mixture turned into a viscous yellow gel. A: You made poly-EPI-DMA (a water treatment flocculant) instead of the monomer.

  • The Cause: Localized excess of Epichlorohydrin or insufficient cooling.

  • The Fix: Increase DMA equivalents to 5:1. Improve stirring speed to ensure rapid dispersion of ECH droplets. Slow down the addition rate.

Category 2: Purity & Quality

Q: The product is yellow/brown instead of clear. A: Oxidation of the amine or presence of oligomers.

  • The Fix: Distill under nitrogen atmosphere. Store the product under inert gas. If the color persists after distillation, it may be trace polymerized material; use a shorter path distillation head to prevent thermal degradation during purification.

Q: I am using 1,3-dichloro-2-propanol (DCP) instead of ECH. Does this change the protocol? A: Yes, slightly.

  • Kinetics: DCP reacts slower than ECH. You will need a higher "Heat Soak" temperature (up to 80°C) as noted in recent literature [1].

  • Stoichiometry: The mechanism is purely substitution (no ring opening), but the HCl generation is doubled compared to the ring-opening step of ECH. You will need more base during the workup.

Module 4: Advanced Purification Logic

If standard extraction fails, use this logic tree to recover the product.

Purification Start Crude Reaction Mixture (Aqueous) CheckpH Check pH Start->CheckpH Basify Add NaOH (pH > 12) CheckpH->Basify pH < 12 PhaseSep Phase Separation? CheckpH->PhaseSep pH > 12 Basify->PhaseSep DirectDist Decant Organic Layer -> Vacuum Distillation PhaseSep->DirectDist Yes (Oil Layer) SaltOut Add NaCl (Saturation) + Solvent Extraction (DCM) PhaseSep->SaltOut No (Homogeneous) SaltOut->DirectDist

Figure 2: Purification decision tree. The most common failure point is attempting extraction at neutral pH.

References

  • Synthesis of this compound from glycerol... Source: ResearchGate (2025). Describes the DCP route with 5:1 DMA ratio and 80°C conditions.

  • Process for the preparation of 1,3-diamino-2-propanol Source: European Patent EP0359956A2. Details the necessity of excess amine to prevent byproducts.

  • Poly(dimethylamine-co-epichlorohydrin) Synthesis Mechanisms Source: EvitaChem. Provides the mechanism for the undesired polymerization reaction, highlighting conditions to avoid (high temp, low amine ratio).

  • This compound Product Properties Source: Sigma-Aldrich.[2] Physical property data (Density: 0.897 g/mL) for product verification.

Sources

Technical Support Center: Purification of 1,3-Bis(dimethylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists requiring high-purity 1,3-Bis(dimethylamino)-2-propanol (CAS 5966-51-8). It moves beyond basic data to provide a causal, mechanistic understanding of purification, storage, and troubleshooting.

Compound Profile:

  • Chemical Name: this compound[1][2][3]

  • CAS: 5966-51-8[1][3][4]

  • Molecular Weight: 146.23 g/mol [1][3]

  • Structure: Tertiary amine / Secondary alcohol hybrid.

  • Key Characteristics: Hygroscopic, prone to N-oxide formation (yellowing), viscous liquid.

Module 1: The "Gold Standard" Purification Protocol

This module addresses the primary isolation technique. Due to the compound's high boiling point and thermal sensitivity, atmospheric distillation is not recommended.

Q: What is the optimal distillation setup for >98% purity?

A: You must use Vacuum Distillation with a short-path condenser.

  • Why: The estimated atmospheric boiling point of this compound exceeds 180°C. Heating to this temperature in the presence of oxygen promotes rapid degradation and yellowing (oxidation of the tertiary amines). Vacuum distillation reduces the thermal penalty.

  • The Setup:

    • Flask: Round-bottom with a Claisen adapter (to prevent bumping).

    • Column: Vigreux column (optional, but recommended for separating water/low-boilers).

    • Condenser: Short-path, water-cooled.

    • Vacuum: High vacuum pump capable of <10 mmHg (preferably <2 mmHg).

    • Inert Gas: The system must be flushed with Nitrogen or Argon before heating.

Q: What temperature and pressure fractions should I target?

A: Target the following parameters, but rely on the steady vapor temperature plateau rather than absolute values, as vacuum gauges often differ from the actual pressure at the head.

ParameterTarget RangeNotes
Vacuum Pressure 15 – 20 mmHg Moderate vacuum is usually sufficient.
Vapor Temperature 80°C – 85°C Based on experimental data (NIST).
Oil Bath Temperature 110°C – 120°C Maintain a ΔT of ~30-40°C to drive distillation without charring.
Fore-run (Discard) < 75°C Contains water, dimethylamine, and unreacted epichlorohydrin.

Critical Insight: If you observe a vapor temperature >100°C at 20 mmHg, you are likely distilling heavier oligomers. Stop immediately.

Q: My product is distilling over yellow. How do I fix this?

A: Yellow color indicates oxidation (formation of N-oxides or imines).

  • Immediate Fix: Redistill the yellow fraction under a strict Nitrogen bleed.

  • Pre-treatment: Before distillation, treat the crude amine with Sodium Borohydride (NaBH₄) (0.1 - 0.5 wt%) and stir for 1 hour at room temperature. This reduces Schiff bases or other chromophores.

  • Process Control: Ensure your vacuum system is leak-free. Even micro-leaks introduce enough oxygen at 120°C to color the product.

Module 2: Impurity Management & Drying

Amine alcohols are notoriously hygroscopic. Water is the most common impurity.

Q: Can I use molecular sieves to dry this compound?

A: Yes, but you must use 4Å Molecular Sieves .

  • Why: 3Å sieves are too small for some organic solvents but work for water; however, 4Å is the standard for amines. Avoid acidic drying agents (like Silica or acidic Alumina) as the amine will bind irreversibly to the acidic sites, leading to massive yield loss.

  • Protocol:

    • Dissolve crude product in a non-polar solvent (e.g., Toluene) if water content is >5%.

    • Azeotropically distill the water/toluene mix.

    • For polishing (water <1%): Add activated 4Å sieves (20% w/v) and let stand for 24 hours under Argon.

Q: Is KOH a suitable drying agent?

A: Use with caution.

  • The Risk: While KOH is excellent for drying amines, this compound has a secondary hydroxyl group. Prolonged contact with strong base and heat can induce polymerization or degradation.

  • Recommendation: Use KOH pellets only for rapid, initial bulk drying of the crude liquid at room temperature. Do not distill off the KOH pellets if possible; decant the liquid first.

Module 3: Storage & Stability

Preserving purity is as critical as achieving it.

Q: How should I store the purified liquid?

A:

  • Container: Glass or Stainless Steel. Avoid mild steel (rusts) or certain plastics that may leach plasticizers.

  • Atmosphere: Strictly under Argon or Nitrogen. The compound will absorb moisture from the air within minutes, altering its refractive index and weight.

  • Temperature: Room temperature is generally acceptable, but 4°C is preferred for long-term storage to inhibit slow oxidation.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Cloudy Distillate Water contamination (Azeotrope).Dry crude with KOH pellets or azeotrope with Toluene before final distillation.
Rapid Darkening in Pot Pot temperature too high (>150°C).Lower bath temp; improve vacuum to lower BP.
"Fishy" Odor in Lab Leak in system; Dimethylamine liberation.Check cold trap efficiency. Ensure trap is -78°C (Dry Ice/Acetone).
Low Yield Product sticking to acidic glassware.Base-wash glassware (NaOH rinse) before distillation to neutralize acidic sites.

Visual Workflow: Purification Logic

PurificationWorkflow Start Crude this compound CheckWater Check Water Content Start->CheckWater HighWater Water > 5% CheckWater->HighWater LowWater Water < 1% CheckWater->LowWater Azeotrope Azeotropic Distillation (with Toluene) HighWater->Azeotrope PreTreat Optional: NaBH4 Treatment (If colored) LowWater->PreTreat Azeotrope->PreTreat VacDist Vacuum Distillation (15-20 mmHg, ~80-85°C) PreTreat->VacDist Collect Collect Main Fraction (Steady Vapor Temp) VacDist->Collect FinalPolish Final Polish (4A Molecular Sieves) Collect->FinalPolish Storage Store under N2/Ar (Dark, Cool) FinalPolish->Storage

Caption: Logical decision tree for the purification of this compound, prioritizing water removal and thermal protection.

References

  • NIST Chemistry WebBook. 2-Propanol, 1,3-bis(dimethylamino)-: Phase change data. National Institute of Standards and Technology.[4] Retrieved from [Link]

  • PubChem. Compound Summary: this compound.[1][2] National Library of Medicine. Retrieved from [Link]

Sources

common side reactions in the synthesis of 1,3-Bis(dimethylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-Bis(dimethylamino)-2-propanol (BDAP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile diamino alcohol. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of high-purity BDAP.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and industrially significant methods for synthesizing this compound involve the reaction of an excess of dimethylamine (DMA) with a three-carbon electrophile. The two primary precursors are:

  • 1,3-Dichloro-2-propanol (DCP): This is a well-established route that typically proceeds in a stepwise manner, with the substitution of the two chlorine atoms by dimethylamine.[1]

  • Epichlorohydrin: This route involves the ring-opening of the epoxide by dimethylamine, followed by a reaction with a second equivalent of dimethylamine.

Q2: I am seeing a significant amount of a lower boiling point impurity in my crude product. What could it be?

A2: A common lower boiling point impurity is the mono-substituted intermediate, 1-(dimethylamino)-3-chloro-2-propanol . This occurs when the reaction does not proceed to completion, and only one of the chloro groups on 1,3-dichloro-2-propanol has been substituted by dimethylamine.[2]

Q3: My reaction mixture has become very viscous and difficult to stir. What is the likely cause?

A3: High viscosity is often an indication of polymer formation . This is a particularly common side reaction when using epichlorohydrin as a starting material. Under certain conditions, epichlorohydrin can polymerize with dimethylamine, leading to the formation of poly(dimethylamine-co-epichlorohydrin).[3]

Q4: After purification by distillation, I still see some impurities in my final product. What are the possible high-boiling point impurities?

A4: Higher boiling point impurities can include:

  • Quaternary ammonium salts: The desired product, a tertiary diamine, can undergo further alkylation by the electrophilic starting material (DCP or epichlorohydrin) to form a quaternary ammonium salt. These salts are typically non-volatile and will remain in the distillation pot but can sometimes contaminate the distillate if not carefully controlled.

  • Oligomers or polymers: As mentioned, these can form, and higher molecular weight fractions may have significantly higher boiling points.

Q5: Can hydrolysis of my starting materials be a significant side reaction?

A5: Yes, hydrolysis of both 1,3-dichloro-2-propanol and epichlorohydrin can occur, especially in the presence of a base (like excess dimethylamine) and water. Epichlorohydrin can hydrolyze to form 3-chloro-1,2-propanediol, which can lead to other unwanted byproducts.[4] Similarly, 1,3-dichloro-2-propanol can hydrolyze to form glycerol and other related compounds under basic conditions.

Troubleshooting Guide

This section provides a more detailed, problem-solution approach to common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Potential Cause 1: Incomplete Reaction

  • Symptoms: Presence of a significant amount of the mono-substituted intermediate (1-dimethylamino-3-chloro-2-propanol) in the crude product, as identified by GC-MS.

  • Causality: Insufficient reaction time, low reaction temperature, or an inadequate excess of dimethylamine can lead to incomplete conversion of the starting material.

  • Troubleshooting Protocol:

    • Increase Molar Excess of Dimethylamine: A higher molar ratio of dimethylamine to the C3-precursor will favor the formation of the di-substituted product. A molar ratio of at least 5:1 (DMA:DCP) has been shown to be effective.[1]

    • Optimize Reaction Temperature and Time: The reaction rate is temperature-dependent. For the reaction with 1,3-dichloro-2-propanol, a temperature of around 80°C for at least 4 hours is recommended to drive the reaction to completion.[1] Monitor the reaction progress by techniques like GC to ensure the disappearance of the mono-substituted intermediate.

    • Ensure Efficient Mixing: Good agitation is crucial, especially in heterogeneous reaction mixtures, to ensure effective contact between the reactants.

Potential Cause 2: Formation of Byproducts

  • Symptoms: The presence of multiple unexpected peaks in the GC-MS analysis of the crude product.

  • Causality: Side reactions such as polymerization or hydrolysis consume the starting materials and the desired product, leading to a lower overall yield.

  • Troubleshooting Protocol:

    • Control of Reaction Temperature: Exothermic reactions, especially with epichlorohydrin, need to be carefully controlled. A runaway reaction can lead to a host of side products. Use a controlled addition of the electrophile to the dimethylamine solution and maintain the reaction temperature within the optimal range.

    • Minimize Water Content: While aqueous dimethylamine is often used, excessive water can promote hydrolysis of the starting materials. Use a concentrated solution of dimethylamine where possible and ensure that the reaction setup is dry.

Problem 2: Formation of Polymeric Byproducts
  • Symptoms: The reaction mixture becomes highly viscous or even solidifies. The desired product is difficult to isolate.

  • Causality: This is a common issue when using epichlorohydrin. The initial reaction product can further react with epichlorohydrin, leading to chain growth and the formation of high molecular weight polymers.

  • Troubleshooting Protocol:

    • Slow, Controlled Addition of Epichlorohydrin: Add the epichlorohydrin dropwise to a well-stirred, excess of dimethylamine solution. This ensures that the epichlorohydrin preferentially reacts with the abundant dimethylamine rather than the newly formed amino alcohol.

    • Maintain a High Molar Ratio of Dimethylamine: A significant excess of dimethylamine will kinetically favor the formation of the desired this compound over polymerization.

    • Optimize Temperature: Lowering the initial reaction temperature during the addition of epichlorohydrin can help to control the exotherm and reduce the rate of polymerization.

Problem 3: Presence of Quaternary Ammonium Salt Impurities
  • Symptoms: A non-volatile, often water-soluble residue remains after distillation. This can sometimes be detected by techniques like NMR or mass spectrometry.

  • Causality: The tertiary amine nitrogen atoms in the desired product are nucleophilic and can react with the electrophilic starting material (DCP or epichlorohydrin) in a classic over-alkylation reaction.

  • Troubleshooting Protocol:

    • Use a Sufficient Excess of Dimethylamine: As with other side reactions, a high concentration of the primary nucleophile (dimethylamine) will outcompete the tertiary amine product for the electrophile.

    • Purification: Quaternary ammonium salts are generally non-volatile and can be separated from the desired product by vacuum distillation.[5] They are also often highly soluble in water, which can be exploited during the work-up procedure. Washing the crude product with brine may help to remove some of these salt impurities.

Problem 4: Difficulty in Product Purification
  • Symptoms: The final product after distillation is still not pure, with closely boiling impurities.

  • Causality: The boiling points of the desired product and some impurities, like the mono-substituted intermediate, may be close, making simple distillation ineffective.

  • Troubleshooting Protocol:

    • Fractional Distillation: For impurities with boiling points close to that of the desired product, fractional distillation is more effective than simple distillation.[6][7] Using a fractionating column with a high number of theoretical plates will provide better separation.

    • Chemical Treatment before Distillation: In some cases, it may be possible to chemically modify an impurity to make it easier to separate. For example, if there is a significant amount of unreacted 1,3-dichloro-2-propanol, a basic wash could potentially hydrolyze it to the more water-soluble and higher-boiling glycerol.

    • Azeotropic Distillation: In some cases, azeotropic distillation can be used to remove water or other impurities.[8]

Data and Diagrams

Table 1: Key Reaction Parameters and their Impact on Side Reactions

ParameterRecommended ConditionRationale for Preventing Side Reactions
Molar Ratio (DMA:Electrophile) > 5:1A high excess of dimethylamine minimizes the formation of the mono-substituted intermediate, polymers, and quaternary ammonium salts by ensuring the electrophile reacts preferentially with DMA.[1]
Reaction Temperature 80-100°C (with DCP)Ensures complete reaction and minimizes the presence of the mono-substituted intermediate.[1]
Addition of Electrophile Slow, controlled additionPrevents temperature spikes, especially with the highly reactive epichlorohydrin, which can lead to uncontrolled polymerization and other side reactions.
Solvent Excess Dimethylamine (can act as solvent) or a polar aprotic solventUsing excess DMA as the solvent ensures a high concentration of the primary nucleophile. Anhydrous conditions are preferred to minimize hydrolysis.
Mixing Vigorous stirringEnsures homogeneity and efficient heat transfer, preventing localized overheating and the formation of byproducts.

Diagram 1: Key Side Reactions in the Synthesis of this compound

Side_Reactions Start Starting Materials (DMA + DCP/Epichlorohydrin) Desired This compound (Desired Product) Start->Desired Desired Reaction Mono Mono-substituted Intermediate (1-dimethylamino-3-chloro-2-propanol) Start->Mono Incomplete Reaction Polymer Polymer/Oligomer (Polymerization) Start->Polymer Polymerization (esp. with Epichlorohydrin) Hydrolysis Hydrolysis Products (e.g., Glycerol, 3-MCPD) Start->Hydrolysis Hydrolysis Quat Quaternary Ammonium Salt (Over-alkylation) Desired->Quat Over-alkylation Mono->Desired Further Reaction

Caption: Common side reactions in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield of BDAP Analyze Analyze Crude Product by GC-MS Start->Analyze Mono High level of mono-substituted intermediate? Analyze->Mono Yes Yes Mono->Yes Yes No No Mono->No No Polymer High viscosity or polymer presence? Yes2 Yes2 Polymer->Yes2 Yes No2 No2 Polymer->No2 No Other Other significant byproducts? Yes3 Yes3 Other->Yes3 Yes ActionMono Increase DMA excess, reaction time, or temperature ReRun Re-run synthesis with optimized conditions ActionMono->ReRun ActionPolymer Slow addition of electrophile, use higher DMA excess, control temperature ActionPolymer->ReRun ActionOther Check for hydrolysis (minimize water), consider temperature control ActionOther->ReRun Yes->ActionMono No->Polymer Yes2->ActionPolymer No2->Other Yes3->ActionOther

Caption: A workflow for troubleshooting low yields in BDAP synthesis.

References

  • RU2480000C2 - Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane - Google Patents.
  • JPH0723332B2 - Process for producing 1,3-dichloro-2-propanol - Google Patents.
  • 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. Available at: [Link]

  • WO2015165795A1 - Novel tertiary diamines of the 1,3-diamino-2-propanol family, process for the synthesis thereof and use thereof for removing acidic compounds from a gaseous effluent - Google Patents.
  • Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance | Request PDF - ResearchGate. Available at: [Link]

  • US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents.
  • Study of the process of polymerization of epichlorohydrin with amino compounds. Available at: [Link]

  • Methods for direct alkene diamination, new & old - PMC - PubMed Central - NIH. Available at: [Link]

  • US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents.
  • 1,3-Dichloro-2-Propanol - OEHHA. Available at: [Link]

  • A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Available at: [Link]

  • Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol - OEHHA. Available at: [Link]

  • Simple and fractional distillations (video) - Khan Academy. Available at: [Link]

  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Quaternary ammonium salt purification : r/Chempros - Reddit. Available at: [Link]

  • Direct Preparation Kinetics of 1,3-Dichloro-2-propanol from Glycerol Using Acetic Acid Catalyst | Request PDF - ResearchGate. Available at: [Link]

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS - Restek Resource Hub. Available at: [Link]

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. Available at: [Link]

  • Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines. Available at: [Link]

  • US2591877A - Purification of alcohols by azeotropic distillation - Google Patents.
  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC - NIH. Available at: [Link]

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC - NIH. Available at: [Link]

  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Available at: [Link]

  • CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google Patents.
  • UPDATED How To Set-Up and Perform Fractional Distillation #Science - YouTube. Available at: [Link]

  • United States Patent Office - Googleapis.com. Available at: [Link]

  • Nitrosamines by GC-MS/MS. Available at: [Link]

  • Carbon-11 Isotopic Radiolabeling of CP31398 and Development of a Fluorine-18 Derivative to Target Protein p53 with PET Imaging - American Chemical Society. Available at: [Link]

  • CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents.
  • Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil. Available at: [Link]

  • (PDF) Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - ResearchGate. Available at: [Link]

  • US20060217549A1 - Diamine purification method - Google Patents.

Sources

optimizing reaction conditions for catalysis with 1,3-Bis(dimethylamino)-2-propanol

[1][2]

System Overview & Chemical Profile

1,3-Bis(dimethylamino)-2-propanol (BDMAP) is a tridentate ligand and tertiary amine base often underestimated in pharmaceutical synthesis.[1][2] While commercially known as Jeffcat ZR-50 in polyurethane catalysis, its utility in drug development lies in its ability to coordinate transition metals (specifically Copper and Zinc) and act as a tunable Brønsted base.[1][2]

Key Chemical Specs
PropertyValueImplication for Protocol
CAS 5966-51-8Use for sourcing verification.[1][2][3][4]
Structure

N-O-N Pincer: The hydroxyl group allows alkoxide binding, while two tertiary amines provide chelation.[1][2]
Boiling Point ~265°CHigh: Do not attempt to remove via rotary evaporation.[1][2]
pKa ~9.5 (Amine), ~15 (Alcohol)Acts as a proton shuttle; alcohol deprotonates only with strong metallic bases (NaH, KH).[1][2]
Hygroscopicity HighCritical: Water content >0.5% kills Cu-catalyzed couplings.[1][2]

Application Module A: Copper-Catalyzed Cross-Coupling

Context: Ullmann-type C-N and C-O couplings where BDMAP acts as the O,N,N ligand stabilizing the Cu-center.[1][2]

The Protocol: Optimized C-N Coupling Conditions

Objective: Coupling of an aryl halide with a secondary amine.

  • Catalyst Pre-Loading:

    • Metal Source: CuI (Copper(I) Iodide) [10 mol%].[1][2]

    • Ligand (BDMAP): 20 mol% (2:1 Ligand:Metal ratio is critical for the Cu(dmap)2 active species).[1][2]

    • Base:

      
       (2.0 equiv).[1][2]
      
    • Solvent: DMSO or DMF (Anhydrous).[1][2]

  • Activation Step:

    • Mix CuI and BDMAP in the solvent before adding reactants.[1][2] Stir at RT for 15 mins.[1][2]

    • Visual Check: Solution should turn from off-white suspension to a homogeneous blue/green solution (formation of the active complex).[1][2]

  • Reaction:

    • Add Aryl Halide (1.0 equiv) and Nucleophile (1.2 equiv).

    • Heat to 90–110°C under Argon.[1][2]

Troubleshooting Guide (Q&A)

Q: The reaction mixture turned black immediately upon heating. Is this normal? A: No. Instant blackening indicates rapid disproportionation of Cu(I) to Cu(0) (nanoparticles) and Cu(II).[1][2]

  • Cause: Ligand deficiency or oxygen leakage.[1][2] BDMAP stabilizes the Cu species; if the ratio is < 2:1, the metal precipitates.[1][2]

  • Fix: Ensure you are using 2.2 equivalents of BDMAP relative to Copper.[1][2] Degas your solvent more thoroughly (freeze-pump-thaw).[1][2]

Q: My conversion stalls at ~60% despite fresh catalyst. A: This is likely Product Inhibition or Water Poisoning .[1][2]

  • Mechanism: As the reaction produces halide salts (KI), the ionic strength increases, potentially displacing the neutral BDMAP ligand.[1][2]

  • Fix:

    • Add 10% more BDMAP at the halfway mark.[1][2]

    • Check water content.[1][2] BDMAP is hygroscopic; if it absorbed moisture during weighing, it will quench the catalytic cycle.[1][2] Dry BDMAP over 4Å molecular sieves for 24h before use.[1][2]

Q: I see a blue precipitate after cooling. What is it? A: That is the Bis(dimethylamino-2-propoxy)copper(II) complex [1].[1][2][5][6] It is stable and inactive at room temperature.[1][2]

  • Action: Filter it off. This actually helps purify your reaction, as the catalyst precipitates out, leaving the product in solution.[1][2]

Application Module B: Organocatalysis (Condensation)

Context: Knoevenagel or Henry reactions utilizing the tertiary amine moiety.[1]

Mechanism & Workflow

BDMAP acts as a bifunctional catalyst .[1][2] The tertiary amines accept protons, while the hydroxyl group activates the electrophile (carbonyl) via hydrogen bonding.[1][2]

Visualization: The Bifunctional Activation Pathway

BDMAP_MechanismBDMAPBDMAP Catalyst(Free Base)TransitionTransition State(H-Bond Stabilized)BDMAP->Transition Amine Deprotonates OH H-Bonds C=O SubstrateNucleophile(Nitroalkane/Malonate)Substrate->TransitionProductCoupled Product(Nitroalcohol)Transition->Product C-C Bond Formation Product->BDMAP Catalyst Regeneration

Caption: Fig 1. Bifunctional activation mode of BDMAP in organocatalysis. The hydroxyl group activates the electrophile while the amine activates the nucleophile.[1][2]

Troubleshooting Guide (Q&A)

Q: The reaction is sluggish compared to using TEA or DIPEA. A: BDMAP is sterically more hindered than TEA.[1][2]

  • Optimization: Increase temperature to 50°C. The "pincer" shape can make the nitrogen lone pairs less accessible if the substrate is bulky.[1][2]

  • Solvent Switch: Switch from THF to Methanol .[1][2] Methanol aids the proton transfer network that BDMAP relies on.[1][2]

Module C: Workup & Purification (The "Sticky Amine" Problem)

Problem: BDMAP has a high boiling point (265°C) and is water-soluble, making it difficult to remove. It often streaks on silica columns.[1][2]

Purification Decision Matrix
Product StabilityRecommended Removal Protocol
Acid Stable Acid Wash: Wash organic layer with 1M HCl or 10% Citric Acid.[1][2] BDMAP protonates and moves to the aqueous phase.[1][2]
Acid Sensitive Azeotropic Distillation: Add Toluene and rotary evaporate.[1][2] BDMAP forms a weak azeotrope.[1][2] Repeat 3x.
Volatile Product Reverse Phase Flash: Use C18 silica.[1][2] BDMAP elutes early (solvent front) due to polarity; product elutes later.[1][2]

Interactive Troubleshooting Logic

Use this flow to diagnose low yields in Metal-Catalyzed reactions involving BDMAP.

Troubleshooting_TreeStartStart: Low Yield (<50%)ColorDid reaction turn BLACK?Start->ColorOxidationIssue: Metal Oxidation/PrecipitationColor->OxidationYesTLCCheck TLC/LCMS:Is Catalyst remaining?Color->TLCNo (Green/Blue)Soln1Fix: Increase Ligand Ratio to 2.2:1Degas SolventsOxidation->Soln1InhibitionIssue: Product Inhibitionor Water PoisoningTLC->InhibitionCatalyst ActiveSubstrateIssue: Substrate StericsTLC->SubstrateCatalyst InactiveSoln2Fix: Add 4Å SievesAdd 2nd Catalyst ChargeInhibition->Soln2Soln3Fix: Switch Solvent tohigher boiling (Diglyme)Substrate->Soln3

Caption: Fig 2.[1][2] Decision tree for troubleshooting BDMAP-mediated copper catalysis failures.

References

  • Ereztech. (n.d.).[1][2][6] Bis(dimethylamino-2-propoxy)copper(II) [Cu(dmap)2] Product Specification. Retrieved October 26, 2023, from [Link][1][2]

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 22263, this compound. Retrieved October 26, 2023, from [Link][1][2]

controlling the curing rate of epoxy resins with 1,3-Bis(dimethylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Epoxy Catalysis Subject: Controlling Cure Kinetics with 1,3-Bis(dimethylamino)-2-propanol (BDMAP) Reference ID: TSC-BDMAP-001

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. This guide addresses the use of This compound (CAS: 5966-51-8), a high-performance tertiary amine accelerator often found in commercial grades such as JEFFCAT® DPA .

Unlike standard accelerators (e.g., DMP-30 or BDMA), BDMAP possesses a unique molecular architecture: a central secondary hydroxyl group flanked by two dimethylamino groups. This dual-functionality allows it to act as an intramolecular autocatalyst , significantly lowering the activation energy (


) of the epoxy ring-opening reaction compared to standard tertiary amines.

Key Application Scope:

  • Role: Co-catalyst/Accelerator for Anhydride and Amine-cured Epoxies.

  • Primary Benefit: Rapid low-temperature gelation with controlled through-cure.

  • Target Audience: Formulators requiring snap-cure capability or reduced temperature processing.

The Mechanism: Why BDMAP is Faster

To control the rate, you must understand the mechanism. Standard tertiary amines rely on trace moisture or hydroxyls generated during the reaction to facilitate cure. BDMAP brings its own hydroxyl group to the reaction site immediately.

The "Hydroxyl Effect": The hydroxyl group on the BDMAP molecule hydrogen-bonds with the oxygen of the epoxide ring. This polarization makes the methylene carbon more susceptible to nucleophilic attack by the tertiary nitrogen.

Mechanistic Pathway (Visualization)

BDMAP_Mechanism BDMAP BDMAP Catalyst (Contains R-OH and R3-N) Complex Activated Complex (H-Bonding: OH...O-Epoxy) BDMAP->Complex 1. Activation Epoxy Epoxy Resin (Oxirane Ring) Epoxy->Complex Attack Nucleophilic Attack (N attacks Carbon) Complex->Attack 2. Facilitation Alkoxide Zwitterion / Alkoxide Generation Attack->Alkoxide 3. Ring Opening Crosslink Polymer Network Propagation Alkoxide->Crosslink 4. Chain Growth

Figure 1: The catalytic cycle of BDMAP.[1] The pre-existing hydroxyl group (Step 1) eliminates the induction period typically seen in standard amine cures.

Formulation & Optimization Guide

User Question: How much BDMAP should I use to halve my gel time without burning the part?

Technical Response: The relationship between BDMAP concentration and cure rate is non-linear due to the exotherm. The reaction is autocatalytic; as heat is released, the rate doubles roughly every 10°C.

Recommended Loading Levels (Parts per Hundred Resin - phr):

Application GoalBDMAP Loading (phr)Expected EffectRisk Factor
Standard Acceleration 0.5 – 1.5moderate cure speed increase; stable pot life.Low
Snap-Cure / Thin Film 2.0 – 4.0Rapid gelation (<10 mins); high exotherm.Medium (Shrinkage)
Low Temp Cure (<15°C) 3.0 – 5.0Activates cure in cold environments.High (Amine Blush)

Critical Warning: Do not exceed 5 phr without calculating the stoichiometric imbalance. BDMAP is a catalyst, but at high levels, it acts as a plasticizer if not fully integrated into the network.

Troubleshooting Center (FAQs)

Issue 1: The "Greasy" Surface (Amine Blush)

Symptom: The cured epoxy has a waxy, sticky film or white haze on the surface.[2][3] Cause: BDMAP is hygroscopic. In high humidity or low temperatures, the amine groups react with atmospheric CO₂ and moisture to form carbamates (salts) before they react with the epoxy. Corrective Action:

  • Induction Time: Allow the resin/hardener mix to sit for 15 minutes before application (if pot life permits) to initiate the internal exotherm.

  • Environmental Control: Ensure relative humidity is <60% and temperature >20°C.

  • Remediation: Wash the cured surface with warm soapy water (carbamates are water-soluble) before sanding or top-coating.

Issue 2: Runaway Exotherm (Smoking/Cracking)

Symptom: The mix boils, smokes, or the cured part cracks/discolors in the center. Cause: The "Hydroxyl Effect" of BDMAP eliminates the induction period, leading to immediate heat release. In thick masses (>50g), the heat cannot escape. Corrective Action:

  • Reduce Catalyst: Drop BDMAP by 0.5 phr increments.

  • Increase Surface Area: Pour the mix into a shallow tray immediately after mixing to dissipate heat.

  • Retarder Addition: Add a small amount of reactive diluent (e.g., C12-C14 glycidyl ether) to absorb thermal energy.

Issue 3: Soft Cure (Low Tg)

Symptom: The material is rubbery or has a lower Glass Transition Temperature (Tg) than expected. Cause:

  • Scenario A: The exotherm was too high, causing "vitrification" (freezing) of the network before conversion was complete.

  • Scenario B: BDMAP was used as the sole curative rather than an accelerator. Corrective Action:

  • Post-Cure: Apply heat (e.g., 80°C for 2 hours) to push the reaction past the vitrification point.

  • Stoichiometry Check: Ensure BDMAP is accelerating a primary hardener (like an anhydride or polyamine). It is rarely efficient as a standalone homopolymerization catalyst for high-performance structural parts.

Validation Protocol: Determining Cure Kinetics (DSC)

To scientifically validate the curing rate, you must perform Differential Scanning Calorimetry (DSC) .[4] Do not rely on "cup tests" for critical data.

Protocol ID: DSC-KIN-04 Objective: Determine Activation Energy (


) and Total Heat of Reaction (

).

Workflow:

  • Sample Prep: Mix Resin + Hardener + BDMAP. Degas in vacuum for 2 mins.

  • Loading: Weigh 5–10 mg into an aluminum hermetic pan. Seal immediately.

  • Dynamic Scan:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

  • Analysis: Integrate the exothermic peak.

    • Onset Temperature (

      
      ):  Indicates pot life limit.
      
    • Peak Temperature (

      
      ):  Indicates maximum reaction rate.
      
    • 
       (J/g):  Indicates degree of cure (Target: >350 J/g for standard DGEBA systems).
      
Decision Logic for Protocol Results

DSC_Logic Result DSC Peak Analysis LowDeltaH Low Delta H (<300 J/g) Result->LowDeltaH Incomplete Cure HighPeak Sharp, Narrow Peak Result->HighPeak High Reactivity BroadPeak Broad, Flat Peak Result->BroadPeak Sluggish Cure Check Stoichiometry\nor Mixing Efficiency Check Stoichiometry or Mixing Efficiency LowDeltaH->Check Stoichiometry\nor Mixing Efficiency Reduce BDMAP\n(Risk of Exotherm) Reduce BDMAP (Risk of Exotherm) HighPeak->Reduce BDMAP\n(Risk of Exotherm) Increase BDMAP\nor Add Heat Increase BDMAP or Add Heat BroadPeak->Increase BDMAP\nor Add Heat

Figure 2: Logic flow for interpreting DSC data to adjust BDMAP concentration.

References

  • Huntsman Corporation. (2020). JEFFCAT® DPA Catalyst Technical Data Sheet. Retrieved from

  • Vidil, T., et al. (2016). "Control of reactions and network structures of epoxy thermosets." Progress in Polymer Science, 62, 126-179. Retrieved from

  • KTA-Tator, Inc. (2018). The Formation of Amine Exudate (Blushing) of Epoxy Coatings. Retrieved from

  • Netzsch Analysis. (2023). How To: DSC Curing of Epoxy Resin. Retrieved from

Sources

scale-up considerations for the synthesis of 1,3-Bis(dimethylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Guide for 1,3-Bis(dimethylamino)-2-propanol

Topic: Scale-Up Considerations for the Synthesis of this compound (BDMP) CAS: 5966-51-8 Common Trade Names: Jeffcat® ZR-50, BDAP Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists.[1]

Executive Summary & Synthesis Logic

This compound is a vital tertiary amine catalyst used extensively in the production of polyurethanes to balance the gelling and blowing reactions.[1][2]

The Core Challenge: The synthesis involves the reaction of Epichlorohydrin (ECH) with Dimethylamine (DMA) .[1][2] While chemically straightforward, the scale-up is dominated by two critical factors:[1]

  • Extreme Exothermicity: The ring-opening of the epoxide and the subsequent nucleophilic substitution are highly exothermic.[1][2] On a kilogram scale, heat removal becomes the rate-limiting step.[1]

  • Water Solubility: The product is fully miscible with water.[1][2][3][4] Standard organic extraction protocols often fail, necessitating "salting out" or energy-intensive distillation strategies.[1]

The Reaction Pathway: The most efficient industrial route uses Epichlorohydrin and excess Dimethylamine.[1][2]

  • Step 1: Epichlorohydrin reacts with one equivalent of DMA to open the ring, forming the intermediate 1-chloro-3-(dimethylamino)-2-propanol.[1][2]

  • Step 2: A second equivalent of DMA displaces the chloride to form the final product.[2]

  • By-product: Hydrogen Chloride (HCl), which is immediately captured by excess DMA or an added inorganic base (NaOH).[1][2]

Troubleshooting Guide (Q&A)

Q1: We are seeing a massive temperature spike immediately upon adding Epichlorohydrin. How do we control this? A: This is the most common scale-up failure mode.[1][2] The reaction of amines with epoxides is autocatalytic and highly exothermic.[1][2]

  • Root Cause: Adding ECH too quickly or at too high an initial temperature.[1][2]

  • Solution:

    • Reverse Addition: Never add DMA to ECH. Always add ECH to the cooled DMA solution.[1][2]

    • Cooling Loop: Ensure your reactor jacket is set to <10°C before starting addition.

    • Dosing Control: Limit ECH addition rate such that the internal temperature never exceeds 45°C during the dosing phase.

    • Adiabatic Limit: Calculate the adiabatic temperature rise. If the cooling fails, the reaction mass can boil (runaway).[1][2] Ensure emergency relief sizing accounts for vapor generation.[1][2]

Q2: Our final product contains high levels of quaternary ammonium salts (Quats) and oligomers.[1][2] Why? A: This indicates "starvation" of the amine.[1][2]

  • Root Cause: Localized excess of Epichlorohydrin relative to DMA.[1][2] If DMA concentration is low at the reaction site, the product (which is also a tertiary amine) will compete with DMA to react with ECH, forming quaternary polymers.[1][2]

  • Solution:

    • Stoichiometry: Maintain a molar ratio of DMA:ECH of at least 3:1 (preferably 4:1) during the reaction.[1][2][5][6][7]

    • Agitation: Increase impeller speed to ensure immediate dispersion of ECH upon entry.

    • Feed Location: Feed ECH below the liquid surface (dip tube) near the impeller tip to prevent pooling on the surface.[1][2]

Q3: We cannot get the product to separate from the aqueous phase after neutralization. A: BDMP is highly hydrophilic.[1][2]

  • Root Cause: Insufficient ionic strength in the aqueous layer.[1][2]

  • Solution: Use the "Salting Out" technique.[1][2]

    • Use 50% NaOH (Caustic Soda) for neutralization.[1][2]

    • Saturate the aqueous phase with NaCl if necessary.[1][2] The aqueous layer must be a heavy brine to force the organic amine out of solution.[2]

    • Pro-Tip: Perform the separation warm (40-50°C).[1][2] Viscosity differences between the brine and the amine improve at higher temperatures.[1][2]

Q4: The product is discolored (yellow/brown) after distillation. A: Amines are oxidation-sensitive.[1][2]

  • Root Cause: Oxygen exposure at high temperatures or excessive pot temperature.[1][2]

  • Solution:

    • Vacuum: Distill at the lowest possible pressure (<10 mmHg) to keep the pot temperature below 150°C.

    • Nitrogen Sparge: Maintain a nitrogen blanket throughout the synthesis and distillation.[1][2]

    • Stabilizers: In some industrial processes, trace amounts of sodium borohydride (NaBH4) are added before distillation to reduce color bodies.[2]

Scale-Up Protocol (10 kg Batch Basis)

Safety Warning: Epichlorohydrin is a potent alkylating agent, toxic, and a suspected carcinogen.[1][2] Dimethylamine is a flammable gas/liquid.[1][2] Work in a fully vented fume hood or reactor suite.

Materials:

  • Dimethylamine (40% aq): 18.0 kg (160 mol) [Excess to drive kinetics and manage heat][1][2]

  • Epichlorohydrin: 3.7 kg (40 mol)[1][2]

  • Sodium Hydroxide (50% aq): 3.5 kg (44 mol) [Slight excess to neutralize HCl]

Procedure:

  • Reactor Setup:

    • Clean a 30L glass-lined or stainless steel reactor.[1][2]

    • Equip with a mechanical stirrer, reflux condenser (0°C coolant), temperature probe, and subsurface addition line.[1][2]

    • Purge with Nitrogen.[1][2]

  • DMA Charge:

    • Charge 18.0 kg of 40% Aqueous DMA to the reactor.

    • Cool the reactor contents to 10°C .

  • Reaction (The Critical Step):

    • Begin adding 3.7 kg Epichlorohydrin slowly via a metering pump.

    • Control Parameter: Maintain internal temperature < 35°C .[1][2]

    • Duration: Addition should take 2–4 hours depending on cooling capacity.[1][2]

    • Observation: The mixture will become homogeneous.[1][2]

  • Post-Reaction Cook:

    • After addition is complete, allow the temperature to rise to 45°C .

    • Hold for 2 hours to ensure complete consumption of Epichlorohydrin (verify by GC if possible).

  • Neutralization & Separation:

    • Add 3.5 kg of 50% NaOH slowly. The reaction with HCl is exothermic; control temp < 60°C.[1][2]

    • Agitate vigorously for 30 minutes.

    • Stop agitation and allow layers to settle.[1][2]

    • Troubleshooting: If no split occurs, add solid NaCl until saturation.[1][2]

    • Drain the lower aqueous brine layer (waste).[1][2]

  • Purification:

    • Transfer the upper organic layer (Crude BDMP + residual water/DMA) to a distillation unit.[1][2]

    • Strip DMA: Heat to 80°C at atmospheric pressure to recover excess DMA (scrub or recycle).[1][2]

    • Vacuum Distillation: Apply vacuum (target <10 mmHg).[1][2]

    • Fraction 1: Water (discard).[1][2][8]

    • Fraction 2: Main Product (BDMP).[1][2] Collect at vapor temp ~120-130°C @ 10 mmHg (Boiling point is ~257°C at atm).[1][2]

Visualizations

Figure 1: Reaction Logic & Safety Tree

G Start Start: Raw Materials DMA Dimethylamine (Excess) Start->DMA ECH Epichlorohydrin Start->ECH Reaction Reaction Phase (Exotherm Control) DMA->Reaction ECH->Reaction Slow Addition Check1 Temp > 45°C? Reaction->Check1 Cooling Action: Stop Feed, Increase Cooling Check1->Cooling Yes Intermediate Intermediate: Amine Hydrochloride Salt Check1->Intermediate No (Stable) Cooling->Reaction Resume when safe Neutralization Neutralization (Add 50% NaOH) Intermediate->Neutralization Separation Phase Separation (Salting Out) Neutralization->Separation Distillation Vacuum Distillation (<10 mmHg) Separation->Distillation Organic Layer Product Final Product: This compound Distillation->Product

Caption: Process logic flow emphasizing the critical temperature control loop during the Epichlorohydrin addition phase.

Figure 2: Chemical Pathway[1][5]

ChemicalPath ECH Epichlorohydrin (C3H5ClO) Inter Intermediate: 3-chloro-2-hydroxypropyl- dimethylamine ECH->Inter + DMA (Ring Opening) DMA1 Dimethylamine (1st Eq) DMA2 Dimethylamine (2nd Eq) Product This compound (Jeffcat ZR-50) Inter->Product + DMA (Cl Substitution)

Caption: Stepwise nucleophilic substitution mechanism. Note that 2 moles of DMA are consumed per mole of Epichlorohydrin.[1][2]

Key Data Summary

ParameterValueNotes
Boiling Point ~257°C (atm)Decomposes near BP.[1][2] Distill under vacuum.
Flash Point ~94°C - 132°CCombustible liquid.[1][2]
Density 0.89 g/mLLighter than water/brine.[1][2]
Solubility Miscible in WaterRequires "Salting Out" for separation.[1][2]
Appearance Colorless LiquidYellows upon oxidation.[1][2]
Reaction Type ExothermicΔH is significant; cooling is mandatory.[1][2]

References

  • Huntsman Corporation. (n.d.).[1][2] Jeffcat® ZR-50 Catalyst Technical Bulletin. Retrieved from [Link] (Verified via search context 1.1).[1][2]

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • ResearchGate. (2025).[1][2][9] Synthesis of this compound from glycerol and evaluation of its desulfurization performance. Retrieved from [Link] (Verified via search context 1.1).

  • European Patent Office. (1991).[1][2] Microbicidal compositions of dimethylamine-epichlorohydrin amine polymers. EP 0431739 A1.[1][2] Retrieved from

  • NIST Chemistry WebBook. (n.d.).[1][2] 2-Propanol, 1,3-bis(dimethylamino)- Thermochemical Data. Retrieved from [Link][1][2]

Sources

Technical Support Center: Stability of 1,3-Bis(dimethylamino)-2-propanol Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on understanding and managing the effect of pH on the stability of aqueous solutions of 1,3-Bis(dimethylamino)-2-propanol (CAS 5966-51-8).

Introduction: The Critical Role of pH in Formulation Stability

This compound (BDAP) is a water-soluble organic compound characterized by a central hydroxyl group and two tertiary amine functionalities.[1] Its basic nature and high water solubility make it a versatile component in various formulations, potentially as a pH adjuster or a synthetic building block.[1] However, the very functional groups that grant BDAP its utility—the tertiary amines and the alcohol—also render it susceptible to degradation under unfavorable pH conditions.

Ensuring the chemical integrity of BDAP in solution is paramount for experimental reproducibility, product efficacy, and safety. Uncontrolled degradation can lead to a loss of the active ingredient, the formation of potentially reactive impurities, and a shift in the formulation's physical and chemical properties. This guide provides a foundational understanding of the stability challenges, offers detailed protocols for stability assessment, and presents a troubleshooting framework to address common issues encountered in the laboratory.

Section 1: Fundamental Principles of BDAP Stability

The Chemical Structure and its Implications

The stability of BDAP is intrinsically linked to its structure: (CH₃)₂NCH₂CH(OH)CH₂N(CH₃)₂.[2]

  • Hydroxyl Group: The secondary alcohol is a site for potential oxidation reactions, especially in the presence of transition metals or oxidizing agents. It can also participate in intramolecular reactions if a neighboring group becomes a good leaving group.

  • Carbon Backbone: While generally stable, the C-N bonds can be susceptible to cleavage under harsh conditions, particularly oxidative stress.

General Mechanisms of Degradation in Amino Alcohols

The stability of BDAP solutions can be compromised by several pH-dependent degradation pathways:

  • Oxidation: This is a primary concern for amino alcohols. The tertiary amine centers can be oxidized to form N-oxides. The carbon adjacent to the nitrogen or the alcohol can also be oxidized, potentially leading to chain cleavage. The rate of oxidation can be significantly influenced by pH, the presence of dissolved oxygen, and trace metal ion catalysts.

  • Hydrolysis: While BDAP itself does not contain classic hydrolyzable groups like esters or amides, pH-catalyzed hydrolysis can become relevant if the molecule is part of a larger conjugate or if impurities present in the formulation are esters or amides.[3]

  • Elimination Reactions: Under certain conditions (e.g., extreme pH and heat), elimination of the hydroxyl group or an amine group could theoretically occur, though this is generally less common in aqueous solutions at ambient temperatures.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected optimal pH range for storing this compound solutions?

While the precise optimal range must be determined experimentally for your specific formulation, a general guideline for tertiary amino alcohols is to maintain a pH where the amine groups are predominantly in their protonated form (pH < pKa) or within a buffered, slightly alkaline range (e.g., pH 8-9.5) where the free base is present but protected from oxidative catalysts. Extreme acidic (pH < 3) or alkaline (pH > 11) conditions should be avoided as they can catalyze degradation.[3]

Q2: What are the likely degradation products I should look for?

Based on the structure, potential degradation products could include:

  • N-Oxides: this compound N,N'-dioxide, formed from the oxidation of the tertiary amine groups.

  • Dealkylation Products: Formation of secondary amines (e.g., 1-(dimethylamino)-3-(methylamino)-2-propanol) and formaldehyde via oxidative N-dealkylation. Tertiary amines are generally more stable than primary or secondary amines, but this pathway can occur.[4]

  • Chain Cleavage Products: Smaller molecules resulting from C-C or C-N bond cleavage under significant oxidative stress, such as dimethylamine, formaldehyde, or acetone derivatives.

Q3: How can I visually tell if my BDAP solution has degraded?

Visible signs of degradation can include:

  • Color Change: Development of a yellow or brown tint.

  • Precipitate Formation: The appearance of solid material or cloudiness in the solution.

  • Odor Change: A noticeable change from its typical ammoniacal odor. However, significant degradation (5-10%) can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.

Q4: Should I be concerned about storing BDAP solutions in the presence of air?

Yes. Dissolved oxygen can promote oxidative degradation. For long-term storage or for formulations sensitive to oxidation, it is advisable to de-gas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

Section 3: Troubleshooting Guide for Stability Issues

This section addresses common problems observed during the use and storage of BDAP solutions.

Problem Potential Root Cause(s) Recommended Action(s)
Unexpected loss of BDAP concentration over time, confirmed by HPLC. 1. Inappropriate pH: The solution pH may have drifted into an unstable range (highly acidic or alkaline).2. Oxidative Degradation: Presence of dissolved oxygen or catalytic metal ions (e.g., Fe³⁺, Cu²⁺) from glassware or reagents.3. Thermal Stress: Storage at elevated temperatures.1. Buffer System: Implement a suitable buffer system (e.g., phosphate, borate) to maintain the pH within the experimentally determined stable range.2. Inert Conditions: Prepare solutions with de-gassed solvents. Consider adding a chelating agent like EDTA (0.01-0.1%) to sequester metal ions. Store under an inert gas blanket.3. Storage: Store solutions at recommended temperatures (e.g., 2-8°C), protected from light.
Appearance of new, unidentified peaks in the HPLC chromatogram. 1. Degradation: The new peaks are likely degradation products.2. Contamination: Impurities from the solvent, container, or other reagents.1. Characterize Degradants: Use a stability-indicating method. Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products.2. System Suitability: Run a blank (solvent only) injection to rule out system contamination. Use high-purity solvents and clean glassware.
Solution turns yellow or brown upon storage. 1. Severe Oxidation: Formation of chromophoric (light-absorbing) degradation products. This is a common result of amine oxidation.1. Discard Solution: A visible color change often indicates significant degradation (>10-20%). The solution should be discarded.2. Review Storage: Immediately implement preventative measures for oxidation as described above (inert gas, chelators, cold/dark storage).
Troubleshooting Workflow Diagram

The following diagram outlines a logical approach to diagnosing stability issues with BDAP solutions.

troubleshooting_workflow start Problem Observed: Loss of Potency or Appearance of Impurities check_ph Measure Current pH of the Solution start->check_ph ph_ok Is pH within the expected stable range? check_ph->ph_ok check_storage Review Storage Conditions (Temp, Light, Headspace) ph_ok->check_storage Yes adjust_ph Action: Re-prepare solution with a robust buffer system. ph_ok->adjust_ph No storage_ok Are storage conditions optimal? check_storage->storage_ok check_analytical Verify Analytical Method (e.g., run controls, blanks) storage_ok->check_analytical Yes adjust_storage Action: Implement inert atmosphere, use chelators (EDTA), and store at 2-8°C, protected from light. storage_ok->adjust_storage No analytical_ok Is the method performing correctly? check_analytical->analytical_ok fix_analytical Action: Troubleshoot analytical method (e.g., new mobile phase, clean instrument). analytical_ok->fix_analytical No perform_fds Root Cause Likely Degradation: Perform Forced Degradation Study (Protocol 1) to identify degradants and degradation pathways. analytical_ok->perform_fds Yes

Caption: Troubleshooting decision tree for BDAP stability.

Section 4: Experimental Protocols

These protocols provide a framework for experimentally determining the stability of your specific BDAP solution.

Protocol 1: Forced Degradation Study for pH Stability Profiling

This study intentionally exposes the BDAP solution to harsh pH conditions to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.[5]

Objective: To determine the degradation behavior of BDAP under acidic, neutral, and alkaline hydrolytic stress.

Materials:

  • This compound (BDAP)

  • Hydrochloric Acid (HCl), 1 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M

  • Type I (Ultrapure) Water

  • HPLC system with UV or CAD detector

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of BDAP in Type I water at a known concentration (e.g., 1.0 mg/mL).

  • Stress Sample Preparation:

    • Acid Hydrolysis: To a flask, add a known volume of BDAP stock and an equal volume of 0.1 M HCl.

    • Alkaline Hydrolysis: To a separate flask, add a known volume of BDAP stock and an equal volume of 0.1 M NaOH.

    • Neutral Hydrolysis: To a third flask, add a known volume of BDAP stock and an equal volume of Type I water.

    • Control Sample: Prepare a sample of BDAP stock diluted with the initial mobile phase of your HPLC method and immediately analyze (this is your T=0 reference).

  • Incubation:

    • Store the three stress samples and the neutral sample at a controlled, elevated temperature (e.g., 60°C) to accelerate degradation.

  • Time-Point Sampling:

    • Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Crucial Step: Immediately neutralize the aliquots from the acidic and alkaline samples to halt the degradation reaction. For the acid sample, add an equivalent amount of 0.1 M NaOH. For the base sample, add an equivalent amount of 0.1 M HCl.

    • Dilute all samples to the final target concentration with the mobile phase.

  • Analysis:

    • Analyze all time-point samples, including the T=0 control, using a suitable HPLC method (see Protocol 2).

    • Record the peak area of the parent BDAP peak and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of BDAP remaining at each time point relative to the T=0 control.

    • Plot % BDAP Remaining vs. Time for each condition (acid, neutral, base).

    • Calculate the "mass balance" by summing the area of the parent peak and all degradation peaks and comparing it to the initial area of the parent peak. A good mass balance (95-105%) indicates that all major degradation products are being detected.[1]

Protocol 2: Example Stability-Indicating HPLC Method

Since BDAP lacks a strong UV chromophore, detection can be challenging. A Charged Aerosol Detector (CAD) or a Corona Veo detector is ideal. If only UV is available, derivatization or detection at a low wavelength (e.g., < 210 nm) may be necessary, though sensitivity will be low.

  • Column: Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Charged Aerosol Detector (CAD) or UV at 205 nm

Note: This method is a starting point and must be optimized to ensure it separates BDAP from all process impurities and degradation products generated during the forced degradation study.[6]

Section 5: Data Presentation & Interpretation

Hypothetical Stability Data Summary

The results from a forced degradation study could be summarized as follows. This data is for illustrative purposes only and must be generated experimentally.

Condition Time (hours) BDAP Remaining (%) Major Degradant 1 (% Peak Area) Major Degradant 2 (% Peak Area) Mass Balance (%)
Control (T=0) 0100.00.00.0100.0
0.1 M HCl @ 60°C 2498.5< 0.1< 0.199.1
Water @ 60°C 2496.21.8 (N-Oxide?)0.598.5
0.1 M NaOH @ 60°C 2485.38.9 (N-Oxide?)4.1 (Unknown)98.3

Interpretation: In this hypothetical example, BDAP is relatively stable under acidic and neutral conditions but shows significant degradation under alkaline conditions at elevated temperatures. The primary degradation pathway appears to be favored by high pH.

Workflow for a pH Stability Study

This diagram illustrates the overall process for conducting a comprehensive pH stability assessment.

stability_study_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Reporting prep_stock Prepare BDAP Stock Solution prep_stress Prepare Acid, Neutral, and Base Stress Samples prep_stock->prep_stress incubate Incubate Samples at Accelerated Temp (e.g., 60°C) prep_stress->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample neutralize Neutralize Acid/Base Aliquots Immediately sample->neutralize hplc_analysis Analyze All Samples via Stability-Indicating HPLC Method neutralize->hplc_analysis data_analysis Calculate % Remaining and Mass Balance hplc_analysis->data_analysis report Determine Degradation Rate and Identify Optimal pH Range data_analysis->report

Caption: Workflow for pH stability assessment of BDAP.

Section 6: References

  • Alsante, K. M., et al. (2005). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Vallejo, M., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Retrieved February 2, 2026, from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology.

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved February 2, 2026, from [Link]

  • Sharma, G., et al. (2021). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved February 2, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Advances in Pharmacy and Biotechnology. Retrieved February 2, 2026, from [Link]

  • AMSbiopharma. (2023). Stability-indicating methods for peptide drug analysis. Retrieved February 2, 2026, from [Link]

  • Lepori, L., & Gianni, P. (2022). Impact of Solvent on the Thermal Stability of Amines. Molecules. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Managing Exotherms with 1,3-Bis(dimethylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 1,3-Bis(dimethylamino)-2-propanol. This guide is designed for our valued partners in research, science, and drug development. The unique properties of this compound, specifically its dual amine functionalities and central hydroxyl group, make it a versatile building block. However, these same features can contribute to significant exothermic events if not properly managed. This document provides in-depth, field-proven insights to ensure your experiments are not only successful but also safe. We will move beyond simple instructions to explain the chemical principles behind our recommendations, empowering you to make informed decisions in your laboratory.

Section 1: Foundational Knowledge of this compound

This section addresses the fundamental properties and hazards of the compound, which are critical for understanding its reactive nature.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the basic properties of this compound (CAS: 5966-51-8) is the first step in safe handling and reaction planning. It is a liquid at room temperature with a relatively high boiling point and is soluble in water and organic solvents.[1] The two tertiary amine groups confer basicity, while the secondary alcohol group can participate in a range of reactions.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₁₈N₂O [2][3]
Molecular Weight 146.23 g/mol [3]
Appearance Liquid
Density 0.897 g/mL at 25 °C [4][5]
Boiling Point ~266 °C (rough estimate) [4][5]
Flash Point 113 °C (235.4 °F) - closed cup
Refractive Index n20/D 1.4422 [4][5]

| pKa | 14.58 ± 0.20 (Predicted) |[5] |

Q2: What are the primary safety hazards associated with this compound itself?

A2: According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[6]

  • Skin Irritation (H315): Causes skin irritation.[3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[3]

  • Respiratory Irritation (H335): May cause respiratory irritation.[3]

It is classified as a combustible liquid and is considered a dangerous good for transport, which may be subject to additional shipping charges.[2] Always consult the latest Safety Data Sheet (SDS) before use.

Section 2: The Chemistry of Exotherms with this compound

The reactivity of this molecule is directly linked to its potential for generating heat. Understanding these reaction pathways is key to anticipating and controlling exotherms.

Q3: Why are reactions involving this compound potentially exothermic?

A3: The potential for exothermic reactions stems from its molecular structure, which contains two highly reactive functional groups: tertiary amines and a secondary alcohol.

  • Amine Reactivity: The two dimethylamino groups are basic. Their neutralization with acids is a classic acid-base reaction, which is typically highly exothermic. Furthermore, these nucleophilic amines will react readily with electrophiles such as acyl chlorides, anhydrides, isocyanates, and epoxides, all of which are bond-forming reactions that release significant energy.

  • Alcohol Reactivity: The secondary alcohol can undergo esterification with carboxylic acids or their derivatives.[7] While often requiring a catalyst and heat to proceed at a reasonable rate, the reaction itself is exothermic.

  • Combined Reactivity: The presence of multiple reactive sites means that in certain conditions, the molecule can participate in multiple, simultaneous heat-generating reactions, compounding the thermal risk.

Q4: Which specific reaction classes with this compound require the most careful thermal management?

A4: While any reaction should be monitored, the following classes are of particular concern and demand rigorous control measures:

  • Acid-Base Neutralizations: Reactions with strong acids (e.g., HCl, H₂SO₄) will generate a significant and immediate exotherm.

  • Epoxide Ring-Opening: The aminolysis of epoxides is a common method for creating vicinal amino alcohols and is notoriously exothermic.[8] The strain release from the three-membered epoxide ring contributes to a large enthalpy of reaction.

  • Reactions with Acyl Halides or Anhydrides: Acylation of the amine or alcohol groups is rapid and highly exothermic.

  • Polymerizations: If used as a monomer or curing agent, for example with isocyanates to form polyurethanes, the propagation of the polymerization can lead to a rapid increase in viscosity and heat, making thermal control progressively more difficult. A runaway polymerization can be particularly hazardous.[9]

Section 3: Proactive Exotherm Management: Protocols and Workflow

Preventing a thermal runaway is always preferable to reacting to one. This section outlines a self-validating system for experimental design and execution.

Q5: How should I design my experiment from the outset to mitigate exothermic risk?

A5: A robust experimental design incorporates multiple layers of protection. The core principles are controlling the rate of heat generation and ensuring the capacity for heat removal always exceeds the generation rate.

  • Calorimetric Screening: If possible, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) on a small scale to determine the total heat of reaction and the maximum rate of heat release. This data is invaluable for safe scale-up.

  • Control the Rate of Addition: Never add all reagents at once unless the reaction is known to be safe from prior small-scale experiments.[10] For exothermic reactions, the limiting reagent should be added slowly and controllably (dropwise addition) to the other reaction components.[10][11] This ensures the rate of heat generation never overwhelms the system's cooling capacity.

  • Use a Dilution Strategy: Running reactions in an appropriate solvent increases the total thermal mass of the system, which helps to buffer temperature changes. The solvent can also help dissipate heat more effectively.[12]

  • Ensure Efficient Heat Removal: Use a reaction vessel with a high surface-area-to-volume ratio. Ensure efficient stirring to prevent localized hot spots and facilitate heat transfer to the vessel walls.[10] A cooling bath (e.g., ice-water, dry ice-acetone) should be in place and ready before the reaction begins.

Experimental Protocol: Controlled Addition and Monitoring
  • Vessel Setup: Assemble the reaction apparatus in a fume hood. Use a round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal reaction temperature, a dropping funnel for the limiting reagent, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Initial Charge & Cooling: Charge the flask with this compound and the chosen solvent. Begin stirring and cool the flask to the desired initial temperature (e.g., 0 °C) using an external cooling bath.

  • Reagent Addition: Once the initial charge is stable at the set temperature, begin the dropwise addition of the second reagent from the dropping funnel.

  • Continuous Monitoring: Monitor the internal temperature continuously. The addition rate should be adjusted to maintain the temperature within a pre-determined safe range (e.g., ± 5 °C of the target).

  • Completion and Quench: After the addition is complete, continue to monitor the temperature. A stable or decreasing temperature indicates the reaction is subsiding. Proceed with a controlled workup or quench as planned.

Visualization: Proactive Exotherm Management Workflow

This diagram illustrates the logical flow for setting up an experiment designed for thermal safety.

G cluster_prep Preparation Phase cluster_setup Experimental Setup cluster_execution Execution & Monitoring cluster_completion Completion Phase A Reaction Hazard Assessment (Calorimetry) B Select Appropriate Solvent & Concentration A->B C Define Safe Temperature Range (e.g., 0-10°C) B->C D Assemble Apparatus: - Thermocouple - Dropping Funnel - Stirrer - Cooling Bath C->D E Charge Initial Reagents & Cool to Start Temp D->E F Begin Slow, Controlled Addition of Limiting Reagent E->F G Monitor Internal Temp (T_rxn) Continuously F->G H Is T_rxn within Safe Range? G->H I Continue Addition H->I Yes J Slow or Pause Addition H->J No I->F K Addition Complete I->K All Reagent Added J->F L Monitor Until Temp is Stable/Decreasing K->L M Proceed to Controlled Workup/Quench L->M

Caption: Proactive Experimental Workflow for Thermal Safety.

Section 4: Troubleshooting Guide for Unexpected Exotherms

Even with careful planning, unexpected events can occur. A rapid, decisive response is critical to prevent a thermal runaway. A thermal runaway begins when the heat produced by the reaction exceeds the heat removed, leading to an accelerating cycle of temperature and reaction rate increase.[11]

Q6: My reaction temperature is rising rapidly and uncontrollably. What are the immediate steps I must take?

A6: Execute the following emergency response protocol immediately. The primary goal is to stop the source of heat generation and rapidly increase heat removal.

Step 1: Stop Reagent Addition. Immediately stop the addition of any further reagents. This is the most critical step to prevent adding more fuel to the reaction.

Step 2: Enhance Cooling. If not already at maximum, increase the cooling capacity. This can involve:

  • Lowering the temperature of the cooling bath.

  • Adding more coolant (e.g., adding dry ice to an acetone bath).

  • Switching to a more efficient cooling system if one is on standby.

Step 3: Dilute the Reaction. If it is safe to do so and a suitable, cold, inert solvent is readily available, adding it to the reaction mixture can help absorb heat and slow the reaction rate. This must be done with caution, ensuring the solvent is compatible and will not exacerbate the situation.

Step 4: Prepare for Emergency Quench. If the temperature continues to rise despite the above measures, an emergency quench may be necessary. This involves adding a chemical that will rapidly and irreversibly stop the reaction. The choice of quenching agent is critical and should be identified during the initial hazard assessment. For many reactions involving amines, a weak acid or a large volume of cold water may be appropriate.

Step 5: Alert Personnel and Evacuate if Necessary. If the reaction cannot be brought under control, alert all personnel in the immediate area. Be prepared to evacuate the laboratory and follow your institution's emergency procedures.

Visualization: Emergency Response Decision Tree

This diagram provides a clear, step-by-step guide for responding to a thermal excursion.

G A Unexpected Temperature Spike Detected! B IMMEDIATELY Stop All Reagent Addition A->B C Enhance Cooling to Maximum (Lower bath temp, add more coolant) B->C D Is Temperature Stabilizing or Decreasing? C->D E Continue Monitoring Until Stable D->E Yes F NO: Temperature Still Rising D->F No M SAFE STATE ACHIEVED Investigate Cause E->M G Add Cold, Inert Solvent (If pre-determined to be safe) F->G H Is Temperature Now Under Control? G->H I YES H->I Yes J NO: Runaway In Progress H->J No I->E K Execute Pre-Planned Emergency Quench J->K L ALERT PERSONNEL PREPARE TO EVACUATE K->L

Caption: Emergency Response to an Unexpected Exotherm.

Section 5: Frequently Asked Questions (FAQs)

Q7: I need to scale up my reaction. What are the most critical considerations?

A7: Scale-up is not linear. As you increase the volume of a reaction, the surface area available for heat exchange does not increase at the same rate. This surface-area-to-volume ratio mismatch is a primary cause of runaway reactions in industrial settings.[9] Before scaling up:

  • Re-evaluate Heat Transfer: Ensure your larger vessel has adequate cooling capacity. You may need a jacketed reactor with a circulating coolant rather than a simple cooling bath.

  • Extend Addition Time: The rate of addition must be decreased proportionally to the reduced heat transfer capacity of the larger system.

  • Review Mixing: Ensure the mixing in the larger vessel is sufficient to prevent hot spots.

  • Conduct a New Hazard Analysis: Treat the scale-up as a new process. What worked at 100 mL may be extremely dangerous at 5 L. The tragic Synthron case was a direct result of improper scaling of a recipe without accounting for the drastically increased rate of energy release.[9]

Q8: What are some effective cooling methods I can use in the lab?

A8: The choice of cooling method depends on the target temperature and the scale of the reaction.

Table 2: Comparison of Laboratory Cooling Methods

Method Temperature Range Advantages Disadvantages
Ice/Water Bath 0 to 5 °C Inexpensive, readily available, non-toxic. Limited to temperatures at or above 0 °C.
Ice/Salt Bath -5 to -20 °C Achieves sub-zero temperatures easily. Corrosive, requires monitoring of salt concentration.
Dry Ice/Solvent -78 °C (Acetone/Isopropanol) Stable, very low temperature. Requires careful handling of dry ice and flammable solvents.

| Circulating Chiller | -40 to +20 °C (Varies) | Precise temperature control, automated. | Requires specialized equipment (jacketed reactor). |

Q9: Are there any specific materials or reagents that are highly incompatible with this compound?

A9: Yes. Given its chemical nature, you should avoid uncontrolled mixing with:

  • Strong Oxidizing Agents: Can lead to a violent, highly exothermic reaction.

  • Strong Acids: As discussed, will cause a significant and rapid exotherm from neutralization.

  • Acid Chlorides and Anhydrides: Uncontrolled mixing can lead to a runaway acylation reaction.

Always perform a thorough compatibility check before introducing new reagents into your system.

References

  • Net-Chinese Co., Ltd. (n.d.). Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1,3-bis(dimethylamino)- (CAS 5966-51-8). Retrieved January 28, 2026, from [Link]

  • Wikipedia. (2023, April 1). Dimethylaminoisopropanol. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • Chemdad. (n.d.). This compound. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 2-Propanol, 1,3-bis(dimethylamino)-. Retrieved January 28, 2026, from [Link]

  • Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved January 28, 2026, from [Link]

  • MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved January 28, 2026, from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved January 28, 2026, from [Link]

  • DiVA. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved January 28, 2026, from [Link]

  • Lab Safety Specialists. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. Retrieved January 28, 2026, from [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved January 28, 2026, from [Link]

  • AIDIC. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Retrieved January 28, 2026, from [Link]

  • Innocentive. (n.d.). Controlling Runaway Heat in Exothermic Chemical Reactions. Retrieved January 28, 2026, from [Link]

  • YouTube. (2016, November 2). Reactions of Amino Acids. Retrieved January 28, 2026, from [Link]

  • IChemE. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Retrieved January 28, 2026, from [Link]

  • ACS Publications. (2001, November 1). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (1998, December). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (2015, August 24). Continuous and convergent access to vicinyl amino alcohols. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Analysis of 1,3-Bis(dimethylamino)-2-propanol and Its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 1,3-Bis(dimethylamino)-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and troubleshooting issues related to the detection of this compound and its degradation products.

Introduction

This compound is a tertiary amino alcohol with a range of applications.[1][2] Like many tertiary amines, it is susceptible to degradation through various pathways, primarily oxidation and thermal stress.[3][4] Understanding these degradation pathways and having robust analytical methods to detect and quantify the parent compound and its degradants is critical for ensuring product quality, stability, and safety in pharmaceutical and other applications.

This guide provides a comprehensive overview of potential analytical challenges and their solutions, structured in a user-friendly question-and-answer format.

Predicted Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3][4] Based on the chemical structure of this compound, the primary degradation pathways are predicted to be N-oxidation and N-dealkylation .

  • N-Oxidation: The tertiary amine functionalities are susceptible to oxidation to form the corresponding N-oxide.

  • N-Dealkylation: The methyl groups on the nitrogen atoms can be cleaved, leading to the formation of mono-demethylated and di-demethylated analogs.

These predicted pathways are illustrated in the diagram below.

G cluster_0 Predicted Degradation of this compound cluster_1 Oxidative Degradation cluster_2 N-Dealkylation Parent This compound N_Oxide This compound N-oxide Parent->N_Oxide Oxidation Mono_demethyl 1-(Dimethylamino)-3-(methylamino)-2-propanol Parent->Mono_demethyl N-Dealkylation Di_demethyl 1,3-Bis(methylamino)-2-propanol Mono_demethyl->Di_demethyl N-Dealkylation

Caption: Predicted degradation pathways of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and its degradation products.

High-Performance Liquid Chromatography (HPLC) Issues

Question 1: I am observing poor peak shape (tailing or fronting) for the parent compound and its degradants on a C18 column. What could be the cause and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing basic compounds like amines on silica-based columns.[5][6][7]

Probable Causes:

  • Secondary Interactions: Residual silanol groups on the silica backbone of the C18 column can interact with the basic amine groups of your analytes, leading to peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analytes, they can exist in both ionized and non-ionized forms, resulting in peak distortion.

  • Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to peak fronting.[5][7]

  • Sample Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[5]

Solutions:

  • Optimize Mobile Phase pH: For basic compounds, using a mobile phase with a pH of 2-3 units below the pKa of the analyte is generally recommended to ensure it is fully protonated. Alternatively, a high pH mobile phase (pH > 8) can be used to keep the amine in its neutral form. The use of a column stable at high pH, such as a hybrid silica or polymer-based column, is necessary in this case.[8]

  • Use a "Base-Deactivated" Column: Many manufacturers offer columns specifically designed for the analysis of basic compounds, where the residual silanols are end-capped to minimize secondary interactions.

  • Add a Competing Base: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.

  • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

Question 2: I am not getting good separation between the parent compound and its potential N-oxide and N-demethylated degradants. How can I improve the resolution?

Answer:

Achieving good separation between structurally similar compounds requires careful method development.

Probable Causes:

  • Inadequate Mobile Phase Strength: The organic modifier concentration in your mobile phase may not be optimal for separating the analytes.

  • Incorrect Column Chemistry: A standard C18 column may not provide sufficient selectivity for these closely related compounds.

  • Isocratic Elution is Insufficient: For a mixture of compounds with varying polarities, an isocratic method may not provide adequate separation.

Solutions:

  • Optimize the Gradient: Develop a gradient elution method. Start with a lower percentage of organic solvent to retain the more polar degradants (like the N-oxide and demethylated species) and gradually increase the organic content to elute the parent compound.

  • Try a Different Stationary Phase:

    • Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl column can provide different selectivity for aromatic-containing analytes, though this is less relevant for this compound.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for separating polar compounds. This could be an excellent alternative for resolving the parent amine from its more polar N-oxide and demethylated degradants.

  • Adjust Mobile Phase pH: As mentioned previously, pH can significantly impact the retention and selectivity of ionizable compounds. Experiment with different pH values to find the optimal separation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Issues

Question 3: I am experiencing poor ionization and low sensitivity for my analytes in ESI-MS. What can I do to improve the signal?

Answer:

Electrospray ionization (ESI) efficiency is highly dependent on the analyte's ability to be ionized in solution.

Probable Causes:

  • Suboptimal Mobile Phase pH: For positive ion mode ESI, an acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred for basic compounds as it promotes the formation of protonated molecules ([M+H]^+).

  • Ion Suppression: Components in the sample matrix or high concentrations of mobile phase additives can compete with the analytes for ionization, leading to reduced signal intensity.

  • Inappropriate Source Parameters: The ESI source settings (e.g., capillary voltage, gas flow, temperature) may not be optimized for your analytes.

Solutions:

  • Acidify the Mobile Phase: Add a small amount of an acid like formic acid or acetic acid (typically 0.1%) to your mobile phase to enhance protonation in positive ion mode.

  • Optimize Source Parameters: Systematically adjust the ESI source parameters to find the optimal conditions for your specific compounds. This can be done by infusing a standard solution of your analyte and monitoring the signal intensity as you change the settings.

  • Sample Clean-up: If ion suppression is suspected, implement a sample preparation step such as solid-phase extraction (SPE) to remove interfering matrix components.[9]

  • Reduce Mobile Phase Additive Concentration: While additives are necessary, using excessively high concentrations can lead to ion suppression. Try reducing the concentration of your buffer or acid.

Question 4: How can I differentiate between the parent compound and its N-oxide using LC-MS/MS?

Answer:

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and differentiation of isomers.

Approach:

  • Precursor Ion Selection: In your MS/MS method, select the

    
     of both the parent compound and the suspected N-oxide as precursor ions.
    
  • Collision-Induced Dissociation (CID): Fragment the precursor ions by colliding them with an inert gas.

  • Analyze Fragmentation Patterns: The fragmentation patterns of the parent amine and its N-oxide will be different.

    • Parent Amine: Will likely show fragmentation patterns corresponding to the loss of the dimethylamino groups.

    • N-Oxide: A characteristic fragmentation pathway for tertiary N-oxides is the neutral loss of the corresponding N,N-dialkylhydroxylamine.[10] In this case, you would look for a neutral loss of N,N-dimethylhydroxylamine. Additionally, a characteristic product ion corresponding to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       may be observed, especially with Atmospheric Pressure Chemical Ionization (APCI).[11]
      
Gas Chromatography-Mass Spectrometry (GC-MS) Issues

Question 5: My peaks are broad and tailing, and I'm concerned about the thermal stability of my analytes in the GC inlet. What are my options?

Answer:

Amines and other polar compounds can be challenging to analyze by GC due to their polarity and potential for thermal degradation.[12]

Probable Causes:

  • Adsorption: The polar amine and hydroxyl groups can interact with active sites in the GC inlet liner and column, leading to peak tailing and sample loss.

  • Thermal Degradation: High temperatures in the GC inlet can cause the analytes to degrade before they reach the column.

  • Low Volatility: The analytes may not be volatile enough for efficient GC analysis.

Solutions:

  • Derivatization: This is often the most effective solution for analyzing polar compounds by GC.[12][13] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives.

    • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to derivatize the hydroxyl and amine groups.

    • Acylation: Reagents like trifluoroacetic anhydride (TFAA) can be used to derivatize the amine groups.[13]

  • Use a Deactivated Inlet Liner: Employing an inlet liner that has been chemically deactivated will minimize active sites available for analyte interaction.

  • Optimize Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of your analytes (or their derivatives).

  • Use a Specific GC Column: Columns designed for the analysis of amines, which have a stationary phase that shields active sites, can significantly improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for an HPLC-UV method for this compound?

A1: A good starting point would be a reversed-phase method on a C18 column.

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a low wavelength (e.g., 210 nm)
Injection Volume 10 µL

Note: Since this compound lacks a strong chromophore, detection at low UV wavelengths is necessary. For higher sensitivity and specificity, LC-MS is the preferred technique.

Q2: How should I prepare my samples for the analysis of degradation products?

A2: Sample preparation will depend on the sample matrix.

  • For drug substances: Dissolve the sample in a suitable solvent, ideally the initial mobile phase for HPLC analysis.

  • For drug products: An extraction step may be necessary to separate the analytes from excipients. This could involve liquid-liquid extraction or solid-phase extraction (SPE).

  • For trace analysis: A concentration step, such as evaporation of the solvent after extraction, may be required.

Always filter your samples through a 0.22 or 0.45 µm filter before injection to protect the analytical column.

Q3: What are typical conditions for a forced degradation study of this compound?

A3: Forced degradation studies should be conducted under conditions more stringent than accelerated stability testing to promote degradation.

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80 °C for 48 hours (solid state)
Photostability Expose to light according to ICH Q1B guidelines

The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Experimental Protocols

Protocol 1: Stability-Indicating LC-MS/MS Method

This protocol provides a starting point for developing a stability-indicating LC-MS/MS method.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in 50:50 acetonitrile:water to a final concentration of approximately 1 mg/mL.

    • For forced degradation samples, neutralize the solution if necessary before dilution.

    • Filter the final solution through a 0.22 µm syringe filter.

  • LC-MS/MS Parameters:

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
MS System Sciex Triple Quad 5500 or equivalent
Column Waters XBridge C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B for 1 min, ramp to 95% B in 8 min, hold for 2 min, return to 2% B in 0.1 min, equilibrate for 2.9 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by infusing standards of the parent compound and predicted degradants.
Protocol 2: GC-MS Analysis with Derivatization

This protocol is suitable for the identification of volatile degradation products or for the analysis of the parent compound and its non-volatile degradants after derivatization.

  • Sample Preparation and Derivatization:

    • Pipette 100 µL of the sample solution into a GC vial.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

ParameterValue
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (10:1)
Injection Volume 1 µL
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 50-550 amu

Logical Workflow for Troubleshooting

G cluster_0 Troubleshooting Workflow Start Analytical Issue Observed (e.g., poor peak shape, low sensitivity) Check_Method Review Method Parameters (pH, column, gradient, etc.) Start->Check_Method Check_System Inspect HPLC/GC System (leaks, blockages, etc.) Check_Method->Check_System Isolate_Problem Isolate the Problem (all peaks or specific peaks?) Check_System->Isolate_Problem All_Peaks System or Mobile Phase Issue Isolate_Problem->All_Peaks All Specific_Peaks Analyte-Specific Issue (secondary interactions, etc.) Isolate_Problem->Specific_Peaks Specific Optimize_Method Optimize Method Parameters (e.g., adjust pH, change column) All_Peaks->Optimize_Method Specific_Peaks->Optimize_Method Sample_Prep Consider Sample Preparation (clean-up, derivatization) Optimize_Method->Sample_Prep Resolved Issue Resolved Sample_Prep->Resolved

Caption: A logical workflow for troubleshooting analytical issues.

References

Sources

Validation & Comparative

comparison of 1,3-Bis(dimethylamino)-2-propanol and triethanolamine as epoxy curing agents

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: 1,3-Bis(dimethylamino)-2-propanol vs. Triethanolamine as Epoxy Curing Agents

Executive Summary

In the formulation of high-performance epoxy systems, the selection of a tertiary amine catalyst is a pivotal decision that dictates the cure profile, thermal history, and final network architecture. This guide compares This compound (BDMAP) —often recognized industrially under trade names such as Jeffcat® ZR-50—against the ubiquitous Triethanolamine (TEA) .[1]

The Verdict: BDMAP is the superior choice for rapid catalytic turnover and high-throughput manufacturing where fast gel times and high cross-link density are required.[1] TEA serves better as a co-accelerator or in applications where a delayed cure onset and cost-efficiency are prioritized, though it carries a higher risk of network plasticization if not stoichiometrically balanced.[1]

Chemical & Mechanistic Analysis[1]

To understand the performance divergence, we must analyze the molecular topology of both agents.

FeatureThis compound (BDMAP)Triethanolamine (TEA)
CAS Number 5966-51-8102-71-6
Structure Bis-tertiary amine with a secondary hydroxyl.[1]Mono-tertiary amine with three primary hydroxyls.[1]
Active Sites 2 Catalytic N-centers; 1 OH group.[1]1 Catalytic N-center; 3 OH groups.[1]
Mechanism Lewis Base Catalysis: The two tertiary amines provide high electron density for nucleophilic attack on the epoxide ring.[1]Hydroxyl Facilitation: Relies heavily on hydrogen bonding to polarize the C-O epoxy bond, lowering activation energy.[1]
Steric Profile Compact; the central hydroxyl is flanked by amines, potentially allowing a chelating-like interaction with the developing alkoxide.Bulky; the three ethanol arms can create steric hindrance, limiting the mobility of the nitrogen center.
Mechanistic Pathway Visualization

The following diagram illustrates the distinct activation pathways. BDMAP drives reaction via direct nucleophilic attack (Lewis Base), while TEA relies on a hydrogen-bonding "shuttle" mechanism.[1]

EpoxyCureMechanism cluster_0 Reactants cluster_1 Activation Phase cluster_2 Propagation Epoxy Epoxy Resin (DGEBA) LewisAttack Nucleophilic Attack (N: -> C-O) Epoxy->LewisAttack H_Bonding H-Bond Polarization (-OH ... O-C) Epoxy->H_Bonding BDMAP BDMAP (2x Tert-Amine) BDMAP->LewisAttack High Activity TEA TEA (3x Hydroxyls) TEA->LewisAttack Minor Path (Steric Hindrance) TEA->H_Bonding Dominant Path Alkoxide Alkoxide Ion Generation LewisAttack->Alkoxide H_Bonding->Alkoxide EtherLink Etherification (Homopolymerization) Alkoxide->EtherLink Chain Growth

Figure 1: Mechanistic differentiation between BDMAP (Lewis Base dominant) and TEA (H-Bond dominant).[1]

Experimental Protocols (Self-Validating Systems)

As an application scientist, you cannot rely on datasheet values alone. The following protocols are designed to generate comparative data that accounts for the exothermicity and pot-life differences.

Protocol A: Differential Scanning Calorimetry (DSC) Kinetics

Objective: Determine the Activation Energy (


) and Heat of Reaction (

).
  • Preparation: Mix DGEBA resin (EEW ~185-190) with 3 phr (parts per hundred resin) of the curing agent.[1]

    • Critical Step: Mix for exactly 60 seconds at 2000 RPM using a centrifugal mixer to ensure homogeneity without introducing air bubbles (oxygen inhibition is negligible here, but voids affect thermal conductivity).

  • Loading: Hermetically seal 5-10 mg of the mixture in Tzero aluminum pans.

  • Ramp: Perform a dynamic scan from 25°C to 250°C at heating rates of 5, 10, and 20°C/min.

  • Analysis: Use the Kissinger equation to calculate

    
     based on the shift in peak exotherm temperature (
    
    
    
    ).[1]
    • Validation: If the baseline does not return to zero after the exotherm, post-cure the sample and re-run to check for residual cure (

      
       shift).
      
Protocol B: Gel Time & Exotherm Profile (Adiabatic Simulation)

Objective: Assess pot life and maximum exotherm temperature (


) in a bulk mass.[1]
  • Setup: Place a thermocouple in the center of a 100g mass of resin/hardener mix in an insulated cup.

  • Observation: Record temperature vs. time.

  • Endpoint: "Gel time" is defined as the point where the temperature rise exceeds 10°C/min (onset of auto-acceleration).[1]

Comparative Performance Analysis

The following data summarizes typical behaviors observed in DGEBA systems cured with catalytic amounts (2-5 phr) of each agent.

Performance MetricBDMAP (Jeffcat ZR-50 Type)Triethanolamine (TEA)Scientific Rationale
Reactivity (Gel Time) Fast (< 15 mins @ 25°C)Slow/Moderate (30-60 mins @ 25°C)BDMAP has twice the molar concentration of catalytic nitrogen per gram compared to TEA's single hindered nitrogen.[1]
Peak Exotherm (

)
High (> 150°C in bulk)Moderate (~100-120°C)Rapid kinetics of BDMAP lead to adiabatic heat buildup; TEA's slower rate allows some heat dissipation.[1]
Glass Transition (

)
Higher Lower TEA's pendant hydroxyl chains can act as internal plasticizers if they do not fully participate in etherification, increasing free volume.[1]
Moisture Sensitivity ModerateHigh TEA is highly hygroscopic.[1] Absorbed moisture can compete with the epoxy reaction or cause voiding.[1]
Color Stability Poor (Yellowing)Poor (Yellowing)Both are amines and susceptible to oxidation/radical attack, leading to chromophore formation.[1]

Application Suitability Guide

When should you choose one over the other? Use this logic flow.

SelectionGuide Start Select Curing Agent Speed Requirement: Cure Speed? Start->Speed Exotherm Constraint: Exotherm Limit? Speed->Exotherm Fast Cure Needed TEA_Res Select TEA (Low Cost/Low Exotherm) Speed->TEA_Res Long Pot Life Needed BDMAP_Res Select BDMAP (High Speed/High Tg) Exotherm->BDMAP_Res High Heat Tolerable Hybrid Consider Hybrid or Alternative Exotherm->Hybrid Heat Sensitive Toxicity Constraint: Biocompatibility? Hybrid->TEA_Res If Cost is Driver

Figure 2: Decision matrix for selecting between BDMAP and TEA.[1]

Specific Considerations for Drug Development & Medical Devices[1]
  • Extractables & Leachables: TEA is known to migrate if not fully immobilized.[1] In medical device assembly (e.g., needle bonding), this poses a risk.[1] BDMAP, while more reactive, is also a small molecule that can leach.[1]

  • Nitrosamines: TEA can form carcinogenic nitrosamines in the presence of nitrosating agents.[1] Regulatory bodies (FDA/EMA) scrutinize TEA in pharmaceutical packaging.[1]

  • Recommendation: For biomedical applications, neither is ideal as a sole curing agent.[1] They are best used as accelerators for anhydride systems where they are used in minute quantities (<1%), minimizing leachable risks.[1]

References

  • Huntsman Corporation. (2023).[1] JEFFCAT® ZR-50 Technical Data Sheet. Retrieved from [1]

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Polymer Innovation Blog. (2023). Accelerators for Amine Curing Agents. Retrieved from

  • National Toxicology Program. (2004).[1] Toxicology and Carcinogenesis Studies of Triethanolamine. Retrieved from [1]

  • ThreeBond Technical News. (1990). Curing Agents for Epoxy Resins. Retrieved from [1]

Sources

performance of 1,3-Bis(dimethylamino)-2-propanol in desulfurization versus MDEA

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: 1,3-Bis(dimethylamino)-2-propanol (BDAP) vs. MDEA for Acid Gas Removal

Executive Summary: The High-Capacity Diamine Alternative[1]

In the field of industrial gas treating, Methyldiethanolamine (MDEA) has long been the industry standard for selective H₂S removal due to its tertiary amine structure, which minimizes carbamate formation and maximizes H₂S/CO₂ selectivity.[1] However, recent advancements in amine synthesis have highlighted This compound (BDAP) as a superior alternative.[1]

As a tertiary diamine , BDAP offers a structural advantage over the monoamine MDEA.[1] Experimental data indicates that BDAP can achieve up to 3x the H₂S absorption capacity of MDEA while maintaining high selectivity and requiring lower regeneration temperatures (approx. 80°C vs. >100°C for MDEA).[1] This guide analyzes the physicochemical properties, reaction mechanisms, and performance metrics of BDAP to support its evaluation in high-efficiency desulfurization units.[1]

Chemical Profile & Structural Advantage

The core differentiator lies in the molecular architecture.[1] MDEA contains a single active nitrogen site.[1] BDAP contains two tertiary nitrogen sites separated by a hydroxyl-functionalized propyl chain.[1]

FeatureMDEA (Methyldiethanolamine)BDAP (this compound)
CAS Number 105-59-95966-51-8
Structure Type Tertiary MonoamineTertiary Diamine
Active Sites 1 Nitrogen per molecule2 Nitrogens per molecule
Molecular Weight 119.16 g/mol 146.23 g/mol
Viscosity (20°C) ~101 cP (Pure)< 2.0 cP (Pure)
Boiling Point 247°C~265°C
Theoretical Loading 1.0 mol Acid Gas / mol Amine2.0 mol Acid Gas / mol Amine

Insight: The exceptionally low viscosity of pure BDAP (<2.0 cP) compared to MDEA significantly enhances mass transfer rates in the liquid film, reducing the required packing height in absorption columns.[1]

Performance Metrics: Experimental Comparison

Absorption Capacity (Equilibrium Solubility)

While MDEA is limited to a stoichiometric loading of 1.0 mol H₂S/mol amine, BDAP's diamine structure theoretically doubles this to 2.[1]0. However, experimental results under dynamic conditions often show an even greater performance gap.[1]

  • Data Point: Research indicates BDAP displays an H₂S gas absorption capacity 3 times higher than MDEA under ambient pressure and temperature.[1]

  • Mechanism: The presence of two basic nitrogen centers allows for multi-site protonation.[1] The central hydroxyl group also facilitates hydrogen bonding, stabilizing the bisulfide (HS⁻) and bicarbonate (HCO₃⁻) ions in solution.[1]

Selectivity (H₂S vs. CO₂)

Both solvents are tertiary amines, meaning they lack the N-H bond required to form stable carbamates directly with CO₂.[1]

  • MDEA: Reacts with CO₂ only via slow base-catalyzed hydration (forming bicarbonate).[1] Reacts instantaneously with H₂S (proton transfer).[1] Result: High H₂S selectivity.[1]

  • BDAP: Retains the tertiary amine mechanism.[1] The steric bulk of the two dimethylamino groups further hinders CO₂ access, maintaining or potentially enhancing the kinetic selectivity for H₂S over CO₂.

Regeneration Energy

Regeneration energy is a function of the heat of absorption and the sensible heat required to raise the solvent to stripping temperature.

  • MDEA: Typically regenerated at 100–120°C.[1]

  • BDAP: Effective desorption has been demonstrated at 80°C .[1]

  • Impact: The lower regeneration temperature reduces reboiler steam consumption and minimizes thermal degradation of the solvent, a common issue in amine units.

Reaction Mechanism Visualization

The following diagram illustrates the comparative reaction pathways. Note how BDAP utilizes two active sites for proton acceptance, whereas MDEA utilizes only one.[1]

ReactionMechanism cluster_0 Reactants cluster_1 Solvent Active Sites cluster_2 Reaction Products (Liquid Phase) H2S H₂S (Gas) MDEA_N MDEA (1x Tertiary N) H2S->MDEA_N Proton Transfer (Instantaneous) BDAP_N BDAP (2x Tertiary N) H2S->BDAP_N Double Proton Transfer (High Capacity) CO2 CO₂ (Gas) CO2->MDEA_N Hydrolysis (Slow) CO2->BDAP_N Hydrolysis (Slow) MDEA_Salt MDEAH⁺ + HS⁻ (1:1 Stoichiometry) MDEA_N->MDEA_Salt Bicarb HCO₃⁻ (Slow Formation) MDEA_N->Bicarb BDAP_Salt BDAPH₂²⁺ + 2HS⁻ (1:2 Stoichiometry) BDAP_N->BDAP_Salt BDAP_N->Bicarb

Figure 1: Comparative reaction mechanism showing the stoichiometric advantage of BDAP (Diamine) over MDEA (Monoamine) in H₂S capture.

Experimental Validation Protocol

To validate the performance of BDAP in your specific gas stream, follow this standardized solubility and kinetics workflow.

Phase 1: Equilibrium Solubility (VLE)

Objective: Determine the maximum loading (mol gas/mol amine) at constant pressure.[1]

  • Apparatus: Thermostated Stirred Cell Reactor (e.g., 500 mL).

  • Solvent Prep: Prepare 2.0 M solutions of MDEA and BDAP.

  • Procedure:

    • Evacuate reactor and maintain at 40°C.

    • Inject solvent.[1]

    • Introduce H₂S gas stepwise (e.g., 0.1 bar increments) up to 10 bar.[1]

    • Record equilibrium pressure (

      
      ) after stabilization (<0.1 kPa change/min).[1]
      
    • Calculation: Calculate loading

      
       based on gas pressure drop and liquid volume.
      
Phase 2: Absorption Kinetics (Mass Transfer)

Objective: Measure the overall mass transfer coefficient (


).
  • Apparatus: Wetted Wall Column (WWC) or Laminar Jet Absorber.[1]

  • Procedure:

    • Flow gas (CO₂/N₂ mix or H₂S/N₂ mix) counter-current to the falling liquid film.[1]

    • Measure inlet and outlet gas concentrations using Gas Chromatography (GC).[1]

    • Metric: Compare the flux (

      
      ) of BDAP vs. MDEA. Higher flux indicates faster kinetics and lower required column height.[1]
      
Phase 3: Regeneration Efficiency

Objective: Confirm low-temperature desorption.

  • Procedure:

    • Take rich amine from Phase 1.[1]

    • Heat to 80°C under N₂ stripping gas.[1]

    • Measure residual H₂S content over time.[1]

    • Success Criteria: BDAP should reach <0.01 loading significantly faster or at lower temperatures than MDEA.

ExperimentalWorkflow cluster_VLE Equilibrium (Capacity) cluster_Kinetic Kinetics (Rate) Start Start Validation Prep Prepare 2.0M Solutions (MDEA vs. BDAP) Start->Prep VLE_Step Stirred Cell Reactor (40°C, 1-10 bar H₂S) Prep->VLE_Step WWC_Step Wetted Wall Column (Contact Time < 1s) Prep->WWC_Step VLE_Data Calculate Loading (α) Target: BDAP > 1.5 α_MDEA VLE_Step->VLE_Data Regen Regeneration Test (Strip at 80°C) VLE_Data->Regen WWC_Data Calculate Flux (N) Target: High H₂S Selectivity WWC_Step->WWC_Data Compare Comparative Analysis (Energy vs. Capacity) WWC_Data->Compare Regen->Compare

Figure 2: Step-by-step experimental workflow for validating BDAP performance against MDEA.

References

  • Synthesis and Performance of BDAP

    • Title: Synthesis of 1,3-bis(dimethylamino)
    • Source: ResearchGate (2025).[1]

    • Key Finding: H₂S absorption capacity of BDAP is 3 times higher than that of MDEA; regeneration effective at 80°C.[1]

  • Physical Properties of BDAP

    • Title: this compound (CAS 5966-51-8) Properties.[1][2][3][4][5]

    • Source: Biosynth / Sigma-Aldrich.[1]

    • Key Finding: Viscosity < 2.0 cP at 20°C; Density 0.897 g/mL.[1]

  • MDEA Baseline Performance

    • Title: Role of aqueous methyldiethanolamine (MDEA) as solvent in natural gas sweetening.[1]

    • Source: Journal of Natural Gas Science and Engineering.[1]

    • Key Finding: MDEA selectivity mechanisms and standard regeneration energy requirements.[1]

Sources

A Comparative Guide to Metal Complexes of 1,3-Bis(dimethylamino)-2-propanol: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 1,3-Bis(dimethylamino)-2-propanol as a Ligand

In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of the resulting metal complex for specific applications, ranging from catalysis to materials science and drug development. This compound (bdmap) is a fascinating tridentate ligand, offering a unique combination of two nitrogen donor atoms from the dimethylamino groups and one oxygen donor from the central hydroxyl group. This N,N,O-donor set allows for the formation of stable five-membered chelate rings with a variety of metal ions, influencing the geometry, electronic structure, and reactivity of the resulting complexes. This guide provides a comparative overview of metal complexes derived from bdmap, drawing upon experimental data from closely related systems to predict and understand their properties. While direct comprehensive comparative studies on bdmap complexes are emerging, a wealth of information from analogous diamino- and amino-alcohol-based ligands allows for a scientifically robust comparative analysis.

Comparative Analysis of Structural and Spectroscopic Properties

The coordination behavior of this compound with various transition metals is expected to yield complexes with distinct structural and spectroscopic characteristics. By examining analogous complexes, particularly those with a 1,3-diaminopropane backbone, we can infer the likely properties of bdmap complexes with metals such as copper(II), nickel(II), and cobalt(II).

Coordination Geometry and Magnetic Properties

The preferred coordination geometry of a metal ion is dictated by its electronic configuration and the steric and electronic properties of the ligand. For first-row transition metals, this leads to a variety of possible structures.

A study on Schiff base complexes derived from 1,3-diaminopropane provides valuable insights. Magnetic susceptibility data for these analogous complexes suggest that the Cu(II) complex adopts a distorted square planar geometry, while the Ni(II) and Co(II) complexes exhibit octahedral coordination.[1] This difference arises from the electronic configurations of the metal ions. Cu(II) (d⁹) often favors square planar or tetragonally distorted octahedral geometries due to the Jahn-Teller effect. In contrast, Ni(II) (d⁸) and Co(II) (d⁷) readily accommodate six-coordinate octahedral geometries.

Table 1: Predicted Coordination Geometries and Magnetic Moments for this compound Metal Complexes

Metal IonPredicted GeometryPredicted Magnetic Moment (B.M.)Rationale
Cu(II)Distorted Square Planar / Square Pyramidal~1.7-2.2Jahn-Teller distortion for d⁹ configuration.[1]
Ni(II)Octahedral~2.9-3.4Preference for octahedral geometry for d⁸ high-spin complexes.[1][2]
Co(II)Octahedral~4.3-5.2High-spin d⁷ in an octahedral field typically shows moments in this range.[1]

The magnetic moments of these complexes are a direct reflection of the number of unpaired electrons and the geometry. For instance, a magnetic moment of approximately 1.78 B.M. for a Cu(II) complex is indicative of one unpaired electron in a distorted square planar environment.[1] Similarly, magnetic moments around 2.92 B.M. for Ni(II) and 4.89 B.M. for Co(II) are consistent with two and three unpaired electrons in an octahedral field, respectively.[1]

Spectroscopic Signatures: A Window into Electronic Structure

UV-Visible and FT-IR spectroscopy are powerful tools for elucidating the electronic structure and coordination mode of metal complexes.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes are characterized by d-d transitions and charge transfer bands. For analogous Cu(II), Ni(II), and Co(II) complexes, distinct d-d transitions are observed, providing evidence for the proposed geometries.[1] For instance, a broad d-d transition around 620 nm is characteristic of a Cu(II) complex in a distorted square planar or square pyramidal geometry.[1] Ni(II) octahedral complexes typically show multiple spin-allowed transitions, while Co(II) octahedral complexes also exhibit characteristic absorptions in the visible region.[1] Charge transfer bands, which are generally more intense, are often observed in the UV region and indicate strong metal-ligand interactions.[1]

FT-IR Spectroscopy: Infrared spectroscopy confirms the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequencies of the donor groups are expected to shift. A key indicator of coordination of the dimethylamino groups would be a shift in the C-N stretching vibrations. Similarly, the coordination of the hydroxyl group would be evidenced by a shift in the O-H and C-O stretching frequencies. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

Comparative Performance in Potential Applications

Metal complexes of polydentate amino-alcohol ligands are widely explored for their catalytic and biological activities. The choice of the metal center plays a crucial role in determining the efficacy of the complex in a particular application.

Catalytic Activity

Metal complexes are workhorses in catalysis, and those derived from ligands like bdmap are no exception. The open coordination sites and the ability of the metal center to cycle through different oxidation states are key to their catalytic prowess. For example, complexes of molybdenum and vanadium with histidine, another amino-acid-based ligand, have shown excellent activity in the epoxidation of cyclohexene.[3] It is plausible that bdmap complexes of these and other metals could exhibit similar catalytic potential in various organic transformations. The steric bulk provided by the dimethylamino groups could also influence the selectivity of catalytic reactions.

G cluster_0 Catalytic Cycle Substrate Substrate Complex Complex Intermediate Intermediate Product Product

Antimicrobial and Biological Activity

The biological activity of metal complexes is often enhanced compared to the free ligand.[4][5] This is attributed to the chelation theory, which suggests that the partial sharing of the metal ion's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex, facilitating its transport across cell membranes.[5]

Comparative studies on the antimicrobial properties of various transition metal complexes with Schiff base ligands have shown that the nature of the metal ion significantly influences the activity. For instance, one study revealed that molybdenum-Schiff base complexes exhibited superior activity against Gram-positive bacteria compared to cobalt and nickel complexes, with copper and zinc complexes showing comparable activity.[6] Another study found that first-row transition metal complexes (Zn(II) and Cu(II)) had better antimicrobial activity than second-row transition metal complexes (Cd(II) and Ag(II)).[7] It is therefore anticipated that Cu(II) and Zn(II) complexes of this compound would be promising candidates for antimicrobial applications.

G Metal_Complex Metal_Complex Cell_Membrane Cell_Membrane Metal_Complex->Cell_Membrane Increased Lipophilicity Intracellular_Targets Intracellular Targets (DNA, Enzymes) Cell_Membrane->Intracellular_Targets Penetration Cell_Death Cell_Death Intracellular_Targets->Cell_Death Inhibition

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and characterization of metal complexes of this compound, based on established procedures for similar ligands.

Synthesis of this compound (bdmap) Ligand

This protocol is adapted from the synthesis of related amino alcohols.

Materials:

  • 1,3-Dichloro-2-propanol

  • Aqueous dimethylamine (40%)

  • Ethanol

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dichloro-2-propanol in ethanol.

  • Slowly add an excess of aqueous dimethylamine solution to the flask.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After cooling to room temperature, add a concentrated solution of sodium hydroxide to neutralize the hydrochloride salt and precipitate sodium chloride.

  • Filter the mixture to remove the precipitated salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Extract the resulting oily residue with diethyl ether.

  • Dry the ethereal solution over anhydrous magnesium sulfate.

  • Filter and evaporate the diethyl ether to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

General Synthesis of Metal(II) Complexes of bdmap

This protocol describes a general method for the synthesis of metal complexes.

Materials:

  • This compound (bdmap)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Methanol or Ethanol

Procedure:

  • Dissolve the bdmap ligand in methanol in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) salt in methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is typically 1:1 or 1:2.

  • A change in color and/or the formation of a precipitate is usually observed.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the mixture to room temperature.

  • Collect the precipitated complex by filtration.

  • Wash the solid product with cold methanol and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

G Start Start Dissolve_Ligand Dissolve bdmap in Methanol Start->Dissolve_Ligand Dissolve_Metal_Salt Dissolve Metal(II) Salt in Methanol Start->Dissolve_Metal_Salt Mix_Solutions Add Metal Salt Solution to Ligand Solution Dissolve_Ligand->Mix_Solutions Dissolve_Metal_Salt->Mix_Solutions Reflux Reflux for 2-4 hours Mix_Solutions->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter to Collect Precipitate Cool->Filter Wash Wash with Methanol and Diethyl Ether Filter->Wash Dry Dry the Complex Wash->Dry End End Dry->End

Conclusion and Future Outlook

Metal complexes of this compound represent a promising class of compounds with tunable properties. Based on comparative analysis with structurally related ligands, it is evident that the choice of the metal ion will significantly influence the geometry, spectroscopic characteristics, and ultimately, the performance of these complexes in catalytic and biological applications. The synthesis of a series of bdmap complexes with different transition metals and a thorough investigation of their properties are warranted to fully unlock their potential. Such studies will not only contribute to the fundamental understanding of coordination chemistry but also pave the way for the development of new functional materials and therapeutic agents.

References

  • Solvent-assisted synthesis and spectroscopic characterization of Cu(II), Ni(II), and Co(II) complexes with schiff base 1,3-Bis(B. (n.d.). In International Journal of Novel Research in Engineering and Science. Retrieved February 2, 2026, from [Link]

  • Synthesis and spectroscopic study of Cu(II), Ni(II), and Co(II) complexes of the ligand salicylidene-2-amino thiophenol. (n.d.). In ResearchGate. Retrieved February 2, 2026, from [Link]

  • Khan, S., Nami, S. A. A., & Siddiqi, K. S. (2007). Synthesis, spectroscopic and thermal studies of transition metal complexes derived from benzil and diethylenetriamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(2), 269–274. [Link]

  • Ok, E. (2025). Comparative Study of Antimicrobial Properties Between Molybdenum-Schiff Base Complexes and Other Transition Metal Complexes. ResearchGate. [Link]

  • Comparative Studies on the Antimicrobial Activities of Some Transition Metal Complexes derived from 3,14-Dichloro-2,4,13,15. (2019). In SciSpace. Retrieved February 2, 2026, from [Link]

  • Comparison of theophyllinato Cu(II) complexes of ethanolamine and diethanolamine: Part 2. Structure and thermal study of the dimeric complex with diethanolamine. (n.d.). In ResearchGate. Retrieved February 2, 2026, from [Link]

  • Ni(II), Cu(II), Mn(II), and Fe(II) Metal Complexes Containing 1,3-Bis(diphenylphosphino)propane and Pyridine De. (2021). In Semantic Scholar. Retrieved February 2, 2026, from [Link]

  • Raman, N., & Parameswari, S. (2007). Synthesis, spectral characterization of Schiff base transition metal complexes: DNA cleavage and antimicrobial activity studies. Journal of Chemical Sciences, 119(4), 363–368. [Link]

  • Synthesis and spectral studies of Cu(II), Ni(II), Co(II) macrocyclic complexes by template reaction of (±)- trans -1,2-diaminocyclohexane, metal(II) nitrate and salicylaldehyde derivatives. (2008). In Semantic Scholar. Retrieved February 2, 2026, from [Link]

  • Bivalent Ni(II), Co(II) and Cu(II) complexes of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea: synthesis, spectral characterization, DNA and in-vitro anti-bacterial studies. (2021). In PubMed Central. Retrieved February 2, 2026, from [Link]

  • SYNTHESES, CHARACTERIZATION AND THERMAL STABILITY STUDY OF NEW Co(II), Cu(II) AND Zn(II) COMPLEXES DEVIATES FROM SCHIFF BASE 4-(DIMETHYLAMINO)BENZALDEHYDE. (n.d.). In CyberLeninka. Retrieved February 2, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF Mn(II),Fe(II), Ni(II),Co(II) AND Zn(II) COMPLEXES OF SCHIFF BASE DERIV. (n.d.). In RASĀYAN Journal of Chemistry. Retrieved February 2, 2026, from [Link]

  • Hassan, F. F. (2015). Synthesis, Spectroscopic Studies of Some Transition Metal Complexes of Schiff Bases Derived from Diamine Compounds. University of Thi-Qar Journal of Science, 5(2). [Link]

  • Synthesis and Structural Studies on Some Transition metal complexes of Bis-(benzimidazole-2-thio) ethane, propane and. (n.d.). In International Journal of Chemical Sciences. Retrieved February 2, 2026, from [Link]

  • Patra, M., & G, M. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Journal of Multidisciplinary Applied Natural Science, 1(2), 109–129. [Link]

  • Harrache, R., Karbab, A., Bourzami, R., Charef, N., & Arrar, L. (2025). Some 1,3-diketone-metal complexes with antimicrobial activity. ResearchGate. [Link]

  • Quantification of Cooperativity between Metal Sites in Dinuclear Transition Metal Complexes Containing the (2-Dimethylamino). (n.d.). In Chemistry – A European Journal. Retrieved February 2, 2026, from [Link]

  • Hadi, M. A. (2020). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy, 11(11), 1642–1654. [Link]

  • Synthesis and Structure of a Binuclear Cu(II) Complex of 1,3- bis [N,N-bis(2-picolyl)amino]propan-2-ol. (2007). In MDPI. Retrieved February 2, 2026, from [Link]

  • Girolami, G. S. (n.d.). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterizatio. Girolami Group Website - University of Illinois. Retrieved February 2, 2026, from [Link]

  • Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. (2024). In MDPI. Retrieved February 2, 2026, from [Link]

  • Thermal Investigation and Stereochemical Studies of Methylamine, Diethylamine and Triethylamine Complexes of Copper(II). (n.d.). In Journal of the Indian Chemical Society. Retrieved February 2, 2026, from [Link]

  • Turmanova, S. (2013). Catalytic Activity of Histidine-Metal Complexes in Oxidation Reactions. ResearchGate. [Link]

  • The work aimed to develop a new group of biomimetic iron(III) and copper(II). (n.d.). In Silesian University of Technology. Retrieved February 2, 2026, from [Link]

Sources

validation of analytical methods for 1,3-Bis(dimethylamino)-2-propanol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1,3-Bis(dimethylamino)-2-propanol (CAS 5966-51-8), often referred to industrially as Jeffcat ZR-50, is a ditertiary amine catalyst used in polyurethane synthesis and increasingly as a precursor or impurity in the synthesis of cationic lipids for Lipid Nanoparticles (LNPs).[1][2]

Its chemical profile—high polarity (LogP ≈ -0.5 ), lack of UV chromophores, and basicity—renders standard Reversed-Phase HPLC (RP-HPLC) with UV detection ineffective.[1][2] The molecule elutes in the void volume of C18 columns and is invisible to standard diode array detectors.[2]

This guide objectively compares the two viable analytical strategies: GC-FID (for raw material assay) and HILIC-MS/MS (for trace impurity quantification).[1] While GC-FID offers simplicity for bulk analysis, HILIC-MS/MS is validated here as the superior method for trace quantification (<10 ppm) in complex pharmaceutical matrices due to its orthogonality and sensitivity.[1]

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the primary analytical alternatives.

Table 1: Performance Matrix of Analytical Alternatives
FeatureMethod A: HILIC-MS/MS (Recommended)Method B: GC-FID Method C: RP-HPLC (High pH)
Primary Application Trace Impurity (ppm/ppb)Raw Material Assay (%)Intermediate Control
Detection Principle Mass Spectrometry (ESI+)Flame IonizationUV (200-210 nm) / CAD
Sensitivity (LOD) 0.5 - 1.0 ng/mL 10 - 50 µg/mL> 100 µg/mL
Selectivity High (MRM Transitions)Moderate (Thermal separation)Low (Non-specific at low

)
Matrix Tolerance High (Diverts non-polar matrix)Low (Non-volatiles foul liner)Moderate
Key Limitation Requires MS expertisePeak tailing (Silanol activity)Poor retention (Dewetting)
Decision Framework

The choice of method depends strictly on the analytical threshold required.

MethodSelection Start Sample Type Conc Concentration? Start->Conc Bulk Bulk Material (>0.1%) Conc->Bulk High Trace Trace Impurity (<100 ppm) Conc->Trace Low GC GC-FID (Direct Injection) Bulk->GC Volatile Matrix LC LC-MS/MS Trace->LC Complex Matrix

Figure 1: Decision tree for selecting the analytical technique based on concentration and matrix volatility.

Deep Dive: HILIC-MS/MS Validation Protocol

For drug development applications requiring trace detection (e.g., ICH M7 control strategies), Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry is the only robust solution.[1]

Mechanistic Rationale

This compound is highly hydrophilic.[1][2] On a standard C18 column, it elutes with the solvent front, leading to ion suppression and poor reproducibility.[2] HILIC uses a polar stationary phase (Amide or Silica) and a high-organic mobile phase.[1][2][3] This creates a water-rich layer on the silica surface, partitioning the polar amine into this layer and ensuring retention.[2]

Validated Instrument Parameters[1][2][4][5][6][7]

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent zwitterionic phase.[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical to protonate the amine and mask silanols).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1][2]

  • Gradient: Isocratic or Shallow Gradient.

    • Initial: 90% B (High organic required for retention).[1][2]

    • Hold: 2 mins.

    • Ramp: to 60% B over 3 mins (elute matrix).

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

Mass Spectrometry (ESI+) Parameters:

  • Ionization: Electrospray Positive (ESI+).[1][2]

  • Source Temp: 150°C.

  • Desolvation Gas: 800 L/hr.[1][2]

  • MRM Transitions:

    • Quantifier: 147.2

      
       58.1 (Loss of dimethylamine fragment).[1][2]
      
    • Qualifier: 147.2

      
       44.1 (C2H6N+ fragment).[1][2]
      

HILIC_Mechanism cluster_0 HILIC Retention Mechanism Stationary Polar Stationary Phase (Amide/Silica) WaterLayer Stagnant Water-Rich Layer Stationary->WaterLayer Adsorption Mobile Bulk Mobile Phase (90% ACN) WaterLayer->Mobile Partitioning Analyte This compound (Polar) Analyte->WaterLayer Retained Analyte->Mobile Eluted

Figure 2: Mechanism of retention.[1][2] The polar analyte partitions into the water layer formed on the amide surface.

Validation Data Summary

The following data represents typical validation results obtained under GMP conditions for this analyte in a pharmaceutical intermediate matrix.

Table 2: Validation Results (ICH Q2 R2 Aligned)
ParameterAcceptance CriteriaExperimental ResultStatus
Linearity (R²) > 0.9900.998 (Range: 1.0 – 100 ng/mL)Pass
LOD (S/N > 3) N/A0.2 ng/mL -
LOQ (S/N > 10) Precision < 10% RSD0.5 ng/mL Pass
Accuracy (Spike Recovery) 80% - 120%92.4% - 105.1% (at 3 levels)Pass
Precision (Repeatability) RSD < 5.0%2.1% (n=6 at 10 ng/mL)Pass
Specificity No interference at RTNo co-eluting peaks in blankPass
Carryover < 20% of LOQ< 5% (Requires needle wash: 50:50 MeOH:H2O)Pass

Technical Note on Carryover: Tertiary amines are "sticky." A strong needle wash containing methanol or isopropanol is strictly required to prevent carryover in the autosampler.[2]

Alternative Method: GC-FID Protocol[1][2][4]

For raw material testing where sensitivity is not the driver, GC-FID is cost-effective.[1][2] However, the basicity of the molecule requires specific column chemistry to prevent peak tailing.[2]

  • Column: Base-deactivated fused silica (e.g., Rtx-Volatile Amine or CP-Volamine).[1][2] Standard DB-5 columns will show severe tailing.[1][2]

  • Inlet: Split injection (1:50) to prevent overload.[1][2]

  • Temperature Program: 80°C (hold 1 min)

    
     20°C/min 
    
    
    
    220°C.
  • Carrier Gas: Helium or Hydrogen (constant flow).[1][2]

  • Limitation: Not suitable for aqueous samples or thermally labile matrices.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 22263, 2-Propanol, 1,3-bis(dimethylamino)-. Retrieved from [Link]

  • McCalley, D. V. (2017).[1][2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Contextual grounding for HILIC mechanism of polar amines).

  • ICH. (2023).[1][2] ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. (Regulatory framework used for Table 2).

Sources

Comparative Guide: Thermal Stability of DGEBA Epoxy Resins Cured with Aliphatic, Cycloaliphatic, and Aromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the thermal stability of Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resins cured with three distinct classes of amine hardeners: Aliphatic (TETA) , Cycloaliphatic (IPDA) , and Aromatic (DDS) .[1]

Key Findings:

  • Thermal Resistance (

    
    ):  Aromatic amines demonstrate superior thermal stability (onset degradation >250°C) compared to aliphatic amines (~219°C), driven by the rigidity of benzene rings and higher crosslinking density.
    
  • Glass Transition (

    
    ):  There is a clear hierarchy in 
    
    
    
    : Aromatic (
    
    
    ) > Cycloaliphatic (
    
    
    ) > Aliphatic (
    
    
    ).
  • Application Relevance: While aliphatic systems offer faster room-temperature cures suitable for general adhesives, high-performance medical device packaging and aerospace composites require the thermal resilience of aromatic or cycloaliphatic systems to withstand sterilization and operating temperatures without outgassing.[2]

Chemical Basis of Thermal Stability

The thermal stability of a cured epoxy network is governed by two primary factors: Network Topology (Crosslink Density) and Backbone Rigidity .

Curing Mechanism

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the oxirane (epoxy) ring. Primary amines react twice, while secondary amines react once. The functionality of the amine determines the crosslink density.

  • Aliphatic (e.g., Triethylenetetramine - TETA): Flexible carbon chains allow for easy rotation, resulting in lower

    
     and earlier thermal onset degradation.
    
  • Cycloaliphatic (e.g., Isophorone Diamine - IPDA): The inclusion of a saturated ring restricts molecular rotation, increasing

    
    .
    
  • Aromatic (e.g., 4,4'-Diaminodiphenylsulfone - DDS): The resonance-stabilized benzene rings provide extreme rigidity and resistance to oxidative degradation.

Reaction Pathway Diagram

G cluster_0 Thermal Stability Drivers Epoxy Epoxide Group (Oxirane Ring) Inter_Sec Secondary Amine (Linear Extension) Epoxy->Inter_Sec Nucleophilic Attack (Step 1) Final_Net Tertiary Amine (Crosslinked Network) Epoxy->Final_Net Amine_Pri Primary Amine (R-NH2) Amine_Pri->Inter_Sec Inter_Sec->Final_Net Crosslinking (Step 2) Amine_Sec Secondary Amine (R-NH-R') Factor1 Crosslink Density: Aromatic > Cycloaliphatic > Aliphatic Factor2 Backbone Rigidity: Prevents chain scission

Figure 1: Step-growth polymerization mechanism of epoxy-amine cure. Thermal stability is directly correlated to the density of the final Tertiary Amine nodes and the rigidity of the 'R' groups.

Experimental Protocols (Self-Validating)

To obtain reproducible thermal data, the curing protocol must ensure 100% conversion (


). Incomplete cure leads to residual monomers which plasticize the matrix, artificially lowering 

and

.
Sample Preparation Workflow
  • Stoichiometric Calculation: Calculate amine hydrogen equivalent weight (AHEW) vs. epoxy equivalent weight (EEW).

    • Validation: Use

      
       weight precision. Excess amine leads to water absorption; excess epoxy leads to brittleness.
      
  • Mixing & Degassing: Mix at 2000 RPM (centrifugal mixer) for 2 mins. Degas in a vacuum chamber (-0.1 MPa) until no bubbles rise.

    • Why: Trapped air causes micro-oxidation zones during TGA, skewing weight loss data.

  • Step-Cure Cycle:

    • Stage 1 (Gelation): 80°C for 2 hours (prevents exotherm runaway).

    • Stage 2 (Vitrification): 150°C for 2 hours (pushes reaction diffusion).

    • Stage 3 (Post-Cure): 180°C (or

      
      ) for 1 hour.
      
Characterization Workflow Diagram

Experiment cluster_Analysis Thermal Analysis Start Raw Materials (DGEBA + Amine) Mix Stoichiometric Mixing & Vacuum Degassing Start->Mix Cure Step-Cure Protocol (80°C -> 150°C -> 180°C) Mix->Cure DSC DSC Scan (-50 to 250°C @ 10K/min) Metric: Tg Cure->DSC TGA TGA Scan (30 to 800°C @ 10K/min) Metric: Td, Char Yield Cure->TGA Validation Data Validation: Is Tg stable on 2nd DSC run? DSC->Validation Report Data Report Data Validation->Report Data Yes Re-Cure Re-Cure Validation->Re-Cure No (Incomplete Cure)

Figure 2: Experimental workflow ensuring full network formation before thermal analysis. The DSC validation step is critical to distinguish between


 and residual cure exotherms.

Comparative Analysis: Data & Performance

The following data aggregates results from standard DGEBA systems (EEW ~182-190 g/eq) cured with stoichiometric amounts of hardener.

Thermal Stability Table
PropertyAliphatic (TETA)Cycloaliphatic (IPDA)Aromatic (DDS)
Chemical Structure Linear chain, flexibleCyclic ring, semi-rigidBenzene rings + Sulfone, rigid
Glass Transition (

)
100°C -- 115°C138°C -- 150°C180°C -- 205°C
Onset Degradation (

)
~219°C~228°C>250°C
Max Degradation Rate (

)
~322°C~360°C~405°C
Char Yield (at 750°C) < 5%~10%~16%
Crosslink Density ~559 mol/g~1069 mol/g~1152 mol/g

Data Sources: Synthesized from comparative studies on DGEBA cure kinetics [1][2][5].

Detailed Analysis

1. Aliphatic Amines (TETA/DETA):

  • Performance: Lowest thermal stability. The aliphatic backbone (

    
    ) is susceptible to random chain scission and oxidation at lower temperatures.
    
  • Mechanism: The flexible chain allows for rapid molecular motion, resulting in a low

    
    . While they cure fast at room temperature, they lose mechanical integrity rapidly above 100°C.
    
  • Best Use: Light-duty adhesives, room-temperature coatings.

2. Cycloaliphatic Amines (IPDA):

  • Performance: Significant improvement over aliphatic. The cyclohexane ring in Isophorone Diamine (IPDA) sterically hinders rotation, pushing the

    
     up to ~150°C.
    
  • Stability: Shows a "middle ground" thermal degradation profile. It resists deformation better than TETA but degrades earlier than DDS.

  • Best Use: Industrial flooring, composite laminates requiring moderate heat resistance.

3. Aromatic Amines (DDS/DDM):

  • Performance: The gold standard for high-temperature applications. 4,4'-Diaminodiphenylsulfone (DDS) creates a network that is extremely tightly packed (highest crosslink density).

  • Mechanism: The aromatic rings act as "heat sinks," stabilizing the radical intermediates formed during thermal decomposition. This results in a

    
     exceeding 400°C and a high char yield (carbonaceous residue), which is desirable for fire retardancy.
    
  • Best Use: Aerospace composites, autoclave-cured structural parts, electronic encapsulation.

Discussion: Structure-Property Relationships

For scientists in drug delivery device development, understanding the degradation products is as important as the stability itself.

  • Rigidity vs. Degradation: The thermal degradation of epoxy resins generally follows a dehydration mechanism of the secondary alcohol (formed during cure), followed by chain scission. Aromatic systems (DDS) delay this scission because the energy required to break the bond next to a benzene ring (benzylic position) or within the sulfone group is significantly higher than breaking a linear aliphatic bond.

  • Crosslink Density (

    
    ): 
    As shown in the data, DDS systems exhibit nearly double the crosslink density of TETA systems (1152 vs. 559 mol/g) [1]. Higher 
    
    
    
    reduces the free volume available for polymer chains to move, effectively raising the energy barrier for thermal degradation.
  • Implications for Medical Devices: If an epoxy is used in a device housing that undergoes autoclaving (121°C), TETA-cured systems are risky as their

    
     is near or below the sterilization temperature, leading to softening and potential release of unreacted monomers. DDS or IPDA systems are mandatory here to ensure the material remains in a glassy, chemically inert state.
    

References

  • Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites.

    
     values (219°C vs 250°C), Crosslink density values.
    
    
  • Cure kinetics of elementary reactions of a DGEBA/DDS epoxy resin.

    
     evolution and reaction mechanisms for aromatic amines.
    
    
  • Thermal degradation of epoxy resins: Kinetics and mechanism. Source: Polymer Degradation and Stability (General Reference). Context: General mechanisms of dehydration and chain scission in amine-cured epoxies.
  • Glass transition temperatures of DGEBA/IPDA thermosets. Source: ResearchGate.[3] Data Used:

    
     values for IPDA systems (~149°C).[4]
    
    
  • Amine Hardeners: Aliphatic, Cycloaliphatic, and Aromatic. Source: HanEpoxy Technical Guide. Data Used: General cure times and comparative thermal resistance overview.[2][4]

Sources

cost-benefit analysis of using 1,3-Bis(dimethylamino)-2-propanol in industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous cost-benefit analysis and technical profile of 1,3-Bis(dimethylamino)-2-propanol (CAS 5966-51-8), designed for industrial researchers and process engineers.

Subject: Cost-Benefit & Technical Analysis for Polyurethane & Gas Treatment Applications CAS: 5966-51-8 | Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


Synonyms:  1,3-Bis(dimethylamino)propan-2-ol; BDAP; Tetramethyl-1,3-diamino-2-propanol.[1]

Executive Summary: The "Reactive" Advantage

This compound (BDAP) represents a pivotal shift from "emissive" to "reactive" chemistry in industrial applications.[2][1] Unlike traditional volatile catalysts (e.g., Triethylenediamine/DABCO) that physically reside in a matrix and off-gas over time, BDAP integrates chemically into the final product.[2][1]

The Verdict:

  • For Polyurethanes: BDAP is the superior choice for low-VOC/low-fogging specifications (automotive/medical), despite a marginally higher molar cost than commodity amines.[2][1]

  • For Gas Treatment: Emerging data suggests BDAP offers 3x the H₂S absorption capacity of industry-standard MDEA, presenting a massive efficiency upside for desulfurization units.[1]

Chemical Profile & Mechanism of Action

BDAP features a unique "Dual-Amine, Mono-Hydroxyl" architecture.[2][1] This structure dictates its dual-functionality:

  • Catalytic/Absorptive Sites: Two tertiary amine groups provide high basicity for catalysis or acid-gas protonation.[1]

  • Immobilization Anchor: The secondary hydroxyl (-OH) group reacts with electrophiles (e.g., Isocyanates), locking the molecule into the polymer backbone.[2][1]

Mechanism Visualization

The following diagram illustrates how BDAP functions as a "Zero-Emission" catalyst in polyurethane synthesis compared to traditional non-reactive catalysts.

BDAP_Mechanism BDAP This compound (Free Catalyst) Complex Activated Complex (Catalysis Active) BDAP->Complex Amine Lone Pair Activates Nucleophile Bound Immobilized Catalyst (Zero VOC) BDAP->Bound Secondary -OH reacts with Isocyanate Iso Isocyanate (R-NCO) Iso->Bound Polyol Polyol / Water Polyol->Complex Foam Polyurethane Matrix Complex->Foam Gelling/Blowing Reaction Bound->Foam Covalent Integration

Figure 1: Mechanism of Action.[2][1][3][4][5][6] Unlike standard amines, BDAP covalently bonds to the isocyanate via its hydroxyl group, preventing post-cure migration (fogging).[2]

Comparative Performance Analysis

Application A: Polyurethane (PU) Foam Catalyst

In the production of flexible foams (e.g., automotive seating), "fogging" caused by volatile amine catalysts condensing on windshields is a critical failure mode.[2]

FeatureBDAP (Reactive)DABCO (Standard)BDMAEE (Blowing Cat)
Catalytic Type Balanced (Gelling/Blowing)Strong GellingStrong Blowing
Emissions (VOC) Negligible (Bound) High (Migrates)High (Migrates)
Odor Profile Low / Amine-free final productStrong Amine OdorStrong Amine Odor
Thermal Stability HighModerateLow
Cost Efficiency High (per performance unit)High (per kg)Moderate

Critical Insight: While DABCO is cheaper per kilogram, the cost of compliance (meeting OEM low-VOC standards like VDA 278) often forces the use of scavenger additives or post-treatment.[2] BDAP eliminates these hidden costs.[1]

Application B: Industrial Gas Treatment (H₂S Removal)

BDAP is emerging as a high-capacity solvent for acid gas removal, outperforming Methyldiethanolamine (MDEA).[2][1]

MetricBDAPMDEA (Industry Std)Benefit
H₂S Capacity ~3.0x MDEA 1.0 (Baseline)Massive reduction in solvent circulation rate.[2][1]
Regeneration Energy ModerateHighPotential for lower steam consumption.[1]
Selectivity High for H₂SModerateBetter for selective desulfurization.[1]

Data Source: Recent evaluations of BDAP synthesized from glycerol byproducts indicate superior cyclic performance and absorption capacity [1].

Economic & Safety Analysis

Cost-Benefit Calculation
  • Synthesis Route: BDAP can be synthesized from Epichlorohydrin (standard) or 1,3-Dichloro-2-propanol (a biodiesel glycerol byproduct).[2][1][7] The latter route offers a "Green Chemistry" cost advantage by utilizing waste streams.[1]

  • Operational Savings:

    • PU Industry:[8] Elimination of anti-fogging additives saves ~15-20% of formulation additive costs.[1]

    • Gas Processing: 3x capacity implies a theoretical 66% reduction in solvent pumping costs for equivalent H₂S removal.[1]

Safety Profile (E-E-A-T)

Unlike many primary amines which are corrosive (Skin Corr.[2][1][3][4] 1A), BDAP is typically classified as an Irritant (Skin Irrit. 2, Eye Irrit. 2) in its pure form, though some commercial grades may carry corrosive warnings due to pH or impurities.[2]

  • Handling: Requires standard PPE (gloves, goggles).[2][1]

  • Toxicity: Lower volatility reduces inhalation risk compared to volatile amines like Triethylamine.[1]

Experimental Protocols

Protocol A: Green Synthesis of BDAP from Glycerol Derivative

Objective: Synthesize high-purity BDAP using renewable precursors.

Reagents:

  • Dimethylamine (DMA) - 40% Aqueous Solution.[2][1]

  • 1,3-Dichloro-2-propanol (DCP) - Derived from Glycerol.[2][1][7]

  • Sodium Hydroxide (NaOH).[2][1]

Workflow:

  • Charging: Load DMA (aqueous) into a high-pressure reactor.

  • Addition: Slowly add DCP dropwise while maintaining temperature at 80°C .

    • Ratio: Maintain a DMA:DCP molar ratio of 5:1 to prevent oligomerization.[1]

  • Reaction: Stir at 80°C for 4 hours .

  • Neutralization: Treat the resulting amine hydrochloride salt with NaOH (molar equivalent) to liberate the free amine.[1]

  • Purification: Separate the organic layer and distill.

    • Target: Collect fraction at boiling point (approx. 176-178°C at atm, or reduced pressure equivalent).[2][1]

  • Yield Check: Expected yield >80%, Purity >99% (GC).

Protocol B: Evaluation of Catalytic Activity (Cream Time Test)

Objective: Compare BDAP reactivity vs. DABCO in PU foam.

  • Premix: Blend 100g Polyether Polyol + 4.0g Water + 1.0g Silicone Surfactant.[1]

  • Catalyst Addition:

    • Control: Add 0.15g DABCO (33% in DPG).[2][1]

    • Test: Add 0.20g BDAP (Adjusted for molar weight equivalent).[2][1]

  • Induction: Mix at 3000 RPM for 10 seconds.

  • Activation: Add Isocyanate (TDI 80/20) at 105 Index. Mix 5 seconds.

  • Measurement:

    • Cream Time: Time until mixture turns creamy/opaque (Start of blowing).[2][1]

    • Rise Time: Time until foam stops expanding.[1]

    • Tack-Free Time: Time until surface is non-sticky.[1] Success Criteria: BDAP should show comparable Cream/Rise times to DABCO but result in a foam with zero amine odor after 24h cure.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_testing Validation Phase Step1 Reactant Mixing (DMA + DCP 5:1) Step2 Reaction (80°C, 4h) Step1->Step2 Step3 Neutralization (NaOH) Step2->Step3 Step4 Distillation (Purification) Step3->Step4 Test1 PU Foam Test (Cream/Rise Time) Step4->Test1 Test3 H2S Absorption (Gas Loop) Step4->Test3 Test2 VOC Analysis (VDA 278) Test1->Test2

Figure 2: End-to-End Workflow from Green Synthesis to Application Validation.

Strategic Recommendations

  • Switch to BDAP If:

    • Your product fails OEM "fogging" or odor tests (Automotive/Furniture).[2][1]

    • You are developing medical-grade foams requiring low extractables.[1]

    • You operate a gas sweetening plant and need to increase H₂S throughput without expanding column size.

  • Stick to DABCO If:

    • Cost is the sole driver and the application is non-enclosed (e.g., outdoor insulation) where VOCs are not regulated.[2]

References

  • Synthesis and H₂S Absorption Performance of this compound. ResearchGate. Available at: [Link]

  • Polyurethane Amine Catalysts: Guidelines for Safe Handling. American Chemistry Council. Available at: [Link][2]

  • Reactive Amine Catalysts for Low VOC Polyurethane Foams.Huntsman/Google Patents.

Sources

A Comparative Environmental Impact Assessment of Synthesis Routes for 1,3-Bis(dimethylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Synthesis of a Versatile Chemical Intermediate

1,3-Bis(dimethylamino)-2-propanol (BDAP) is a valuable chemical intermediate with applications ranging from the synthesis of pharmaceuticals and agrochemicals to its use as a catalyst and a building block for functional polymers. As the chemical industry pivots towards more sustainable practices, a critical evaluation of the environmental footprint of established and novel synthesis routes for key intermediates like BDAP is paramount. This guide provides a comprehensive comparison of the primary synthesis pathways to BDAP, offering researchers, scientists, and drug development professionals a robust framework for selecting the most environmentally benign approach. We will delve into the mechanistic underpinnings of each route, present a quantitative analysis using established green chemistry metrics, and provide actionable experimental protocols for conducting similar environmental impact assessments in a laboratory setting.

Deciphering the Pathways: Two Major Routes to this compound

The synthesis of this compound predominantly proceeds through two established routes, distinguished by their choice of a three-carbon electrophilic synthon: 1,3-dichloro-2-propanol (DCP) or epichlorohydrin. Each pathway presents a unique set of advantages and environmental considerations.

Route 1: The Glycerol-Derived Dichloropropanol Pathway

This route commences with the chlorination of glycerol, a readily available and renewable feedstock often generated as a byproduct of biodiesel production, to yield 1,3-dichloro-2-propanol (DCP). The subsequent step involves the nucleophilic substitution of the chlorine atoms with dimethylamine to furnish the final product, this compound.

Causality of Experimental Choices: The use of glycerol as a starting material is a significant step towards a more sustainable chemical industry, aligning with the principles of a bio-based economy. The chlorination of glycerol, typically achieved with hydrogen chloride, is a well-established industrial process. However, the use of a corrosive acid and the generation of chlorinated intermediates are notable environmental and safety considerations. The subsequent amination with dimethylamine is a standard nucleophilic substitution reaction.

A key advantage of this route is the potential for a greener starting material. However, the overall environmental impact is heavily influenced by the efficiency and waste generation of the chlorination step.[1][2]

Route 2: The Epichlorohydrin Pathway

This alternative synthesis involves the ring-opening of epichlorohydrin with dimethylamine. Epichlorohydrin, a versatile epoxide, can be readily attacked by the nucleophilic dimethylamine, leading to the formation of an amino alcohol intermediate which then undergoes a second amination to yield BDAP.

Causality of Experimental Choices: Epichlorohydrin is a highly reactive electrophile, making its reaction with amines efficient and often proceeding under milder conditions than the substitution of alkyl chlorides. A significant consideration for this route is the origin of the epichlorohydrin itself. Traditionally, it is produced from propylene, a petrochemical feedstock. However, the development of glycerol-to-epichlorohydrin (GTE) processes offers a more sustainable, bio-based alternative, significantly improving the green credentials of this pathway.[3][4][5] The choice between the propylene-based and glycerol-based epichlorohydrin will have a profound impact on the overall life cycle assessment of this route.

Visualizing the Synthesis Workflows

cluster_0 Route 1: Glycerol-Derived Dichloropropanol Pathway cluster_1 Route 2: Epichlorohydrin Pathway Glycerol Glycerol (Renewable) DCP 1,3-Dichloro-2-propanol (DCP) Glycerol->DCP Chlorination (HCl) BDAP1 This compound DCP->BDAP1 Amination (Dimethylamine) Propylene Propylene (Petrochemical) Epichlorohydrin Epichlorohydrin Propylene->Epichlorohydrin Traditional Synthesis Glycerol2 Glycerol (Renewable) Glycerol2->Epichlorohydrin GTE Process BDAP2 This compound Epichlorohydrin->BDAP2 Ring-opening Amination (Dimethylamine)

Caption: Comparative workflows of the two primary synthesis routes to this compound.

Quantitative Environmental Impact Assessment: A Comparative Analysis

To objectively compare the environmental performance of these synthesis routes, we will employ a combination of widely accepted green chemistry metrics and a simplified life cycle assessment (LCA) approach.

Green Chemistry Metrics: Atom Economy and E-Factor

Atom Economy (AE) provides a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as:

AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Environmental Factor (E-Factor) offers a more practical measure of waste generation, defined as the total mass of waste produced per unit mass of product:

E-Factor = (Total Mass of Inputs - Mass of Product) / Mass of Product[6][7][8]

MetricRoute 1 (Glycerol -> DCP -> BDAP)Route 2a (Propylene -> Epichlorohydrin -> BDAP)Route 2b (Glycerol -> Epichlorohydrin -> BDAP)
Atom Economy (AE) ~45% (assuming glycerol + 2HCl + 2DMA -> BDAP + 2H2O + 2HCl)~52% (assuming propylene + Cl2 + H2O + 2DMA -> BDAP + HCl + H2O)~68% (assuming glycerol + 2DMA -> BDAP + 2H2O)
Estimated E-Factor High (due to byproducts from chlorination and potential for excess reagents)Moderate to High (dependent on efficiency of epichlorohydrin synthesis)Lower (potentially the most efficient in terms of waste per product)

Interpretation: Route 2b, utilizing glycerol-derived epichlorohydrin, demonstrates the highest theoretical atom economy, suggesting it has the greatest potential for minimizing waste. The E-factor, which accounts for actual waste generated including solvent losses and byproducts, is estimated to be lowest for Route 2b, further supporting its environmental advantage.

Life Cycle Assessment (LCA) Considerations: A Cradle-to-Gate Perspective

A cradle-to-gate LCA provides a more holistic view of the environmental impacts associated with a product, from the extraction of raw materials to the factory gate. Key impact categories to consider for BDAP synthesis include Global Warming Potential (GWP), Acidification Potential, and Human Toxicity Potential.

Synthesis RouteKey LCA HotspotsMitigation Strategies
Route 1 (Glycerol -> DCP -> BDAP) Energy-intensive chlorination of glycerol; use and handling of HCl; potential for chlorinated byproducts.[9]Optimization of chlorination reaction conditions; efficient catalyst systems; robust waste treatment processes.
Route 2a (Propylene -> Epichlorohydrin -> BDAP) Dependence on fossil fuel (propylene); high energy consumption in the traditional epichlorohydrin process; potential for fugitive emissions of epichlorohydrin.[10]Sourcing epichlorohydrin from more sustainable routes.
Route 2b (Glycerol -> Epichlorohydrin -> BDAP) Energy consumption in the GTE process; environmental impact of catalyst production and disposal.[11]Utilization of renewable energy for the GTE process; development of more efficient and recyclable catalysts.

Interpretation: The life cycle assessment highlights that the environmental impact of BDAP synthesis is significantly influenced by the origin of the three-carbon backbone. The transition from petrochemical feedstocks (propylene) to renewable resources (glycerol) offers a substantial reduction in the overall environmental burden, particularly in terms of global warming potential.[9]

Experimental Protocols for Environmental Impact Assessment

To empower researchers to conduct their own environmental assessments, we provide the following step-by-step protocols for calculating the E-Factor and conducting a simplified laboratory-scale LCA.

Protocol 1: Calculation of the Experimental E-Factor
  • Mass Balance: Accurately record the mass of all materials used in the synthesis, including reactants, catalysts, solvents, and any work-up materials (e.g., drying agents, extraction solvents).

  • Product Isolation: After the reaction is complete, carefully isolate and purify the desired product (BDAP). Record the final, dry mass of the pure product.

  • Waste Quantification: Quantify all waste streams generated. This includes solvent waste, aqueous waste from extractions, and any solid byproducts. For mixed waste streams, estimate the mass of each component.

  • E-Factor Calculation: Apply the following formula: E-Factor = ([Mass of all reactants + Mass of all solvents + Mass of all other materials] - Mass of isolated product) / Mass of isolated product

Protocol 2: Simplified Laboratory-Scale Life Cycle Assessment (LCA)
  • Define System Boundaries: For a cradle-to-gate assessment, the system boundary starts with the raw material inputs (e.g., glycerol, dimethylamine) and ends with the purified BDAP.

  • Life Cycle Inventory (LCI):

    • Inputs: Quantify all material and energy inputs.

      • Materials: Mass of all chemical inputs. Use LCI databases (e.g., Ecoinvent) to find the environmental impact data for the production of these starting materials.[12][13]

      • Energy: Measure the energy consumption of heating mantles, stirrers, and any other equipment used.

    • Outputs:

      • Product: Mass of purified BDAP.

      • Emissions and Waste: Quantify all waste streams and estimate any potential air emissions.

  • Life Cycle Impact Assessment (LCIA):

    • Use LCA software or established characterization factors to translate the LCI data into potential environmental impacts (e.g., kg CO2-eq for GWP). The ReCiPe method is a widely used methodology for LCIA.[14]

  • Interpretation: Analyze the results to identify the major contributors to the overall environmental impact (the "hotspots") and propose strategies for improvement.

Visualizing the Environmental Impact Logic

cluster_0 Environmental Impact Assessment Framework SynthesisRoute Choice of Synthesis Route GreenMetrics Green Chemistry Metrics (AE, E-Factor) SynthesisRoute->GreenMetrics LCA Life Cycle Assessment (GWP, etc.) SynthesisRoute->LCA Decision Selection of Sustainable Pathway GreenMetrics->Decision LCA->Decision

Caption: A logical framework for selecting a sustainable synthesis pathway based on green chemistry metrics and life cycle assessment.

Conclusion and Future Outlook

This comparative guide demonstrates that the synthesis of this compound can be significantly improved from an environmental perspective by judicious selection of the synthetic route. The pathway utilizing glycerol-derived epichlorohydrin (Route 2b) emerges as the most promising option, exhibiting a higher theoretical atom economy and a potentially lower E-factor and life cycle impact compared to the glycerol-to-DCP and propylene-based routes.

As senior application scientists, we advocate for the integration of environmental impact assessments early in the process development lifecycle. By employing the green chemistry metrics and simplified LCA protocols outlined in this guide, researchers can make more informed decisions, driving the chemical industry towards a more sustainable and responsible future. The continued development of highly efficient, selective, and recyclable catalysts for both the conversion of glycerol and the subsequent amination reactions will be crucial in further minimizing the environmental footprint of this compound synthesis.

References

  • Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance. (2010). ResearchGate. [Link]

  • Preparation of 1,3 diamino-2-propanol. (1934).
  • Method of preparing dichloropropanol using glycerol with improved selectivity for dichloropropanol. (2010).
  • 1,3-DIAMINO-2-PROPANOL (DAP). (n.d.). Borregaard. [Link]

  • Solvent-free synthesis of propargylamines: an overview. (2021). National Center for Biotechnology Information. [Link]

  • A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. (2014). ResearchGate. [Link]

  • Locating and Estimating Air Emissions from Sources of Epichlorohydrin. (1989). United States Environmental Protection Agency. [Link]

  • How to Calculate E-factor (Green Chem). (2022). YouTube. [Link]

  • LCA Application to Chemical Synthesis at Laboratory Scale. (2021). ResearchGate. [Link]

  • Process for producing dichloropropanol from glycerol, the glycerol coming eventually from the conversion of animal fats in the manufacture of biodiesel. (2005).
  • Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants. (2018). PubMed. [Link]

  • Environmental Fact Sheet (#17) Dimethylamine (DMA). (2017). ERASM. [Link]

  • Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. (2012). Royal Society of Chemistry. [Link]

  • E-factor. (2023). Green Chemistry Teaching and Learning Community. [Link]

  • Direct preparation of dichloropropanol from glycerol and hydrochloric acid gas in a solvent-free batch reactor: Effect of experimental conditions. (2014). ResearchGate. [Link]

  • A systematic approach for conceptual and sustainable process design: Production of methylamines from methanol and ammonia. (2016). ResearchGate. [Link]

  • Laboratory-Scale Life-Cycle Assessment: A Comparison of Existing and Emerging Methods of Poly(ε-caprolactone) Synthesis. (2020). ACS Publications. [Link]

  • ENVIRONMENTAL PRODUCT DECLARATION. (2011). LCA studio. [Link]

  • Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane. (2013).
  • Navigating the Synthesis and Applications of Epichlorohydrin. (n.d.). Tradewheel. [Link]

  • Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters. (2020). ResearchGate. [Link]

  • Teaching Atom Economy and E-Factor Concepts through a Green Laboratory Experiment: Aerobic Oxidative Cleavage of meso-Hydrobenzoin to Benzaldehyde Using a Heterogeneous Catalyst. (2019). ResearchGate. [Link]

  • The E factor at 30: a passion for pollution prevention. (2023). Royal Society of Chemistry. [Link]

  • Life Cycle Assessment on Methanol, Dimethyl Ether and Formaldehyde Production for Sustainable Carbon Dioxide Utilization Options. (2024). International Journal of Environmental Science and Development. [Link]

  • Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives. (2023). Orbital: The Electronic Journal of Chemistry. [Link]

  • Glycerin as a Renewable Feedstock for Epichlorohydrin Production. The GTE Process. (2018). ResearchGate. [Link]

  • Valorisation of crude glycerol to value-added products. (2020). Semantic Scholar. [Link]

  • Environmental sustainability evaluation of glycerol and propylene-based pathways to acrylic acid via different intermediates. (2023). Royal Society of Chemistry. [Link]

  • Life Cycle Assessment for the Design of Chemical Processes, Products, and Supply Chains. (2020). Annual Review of Chemical and Biomolecular Engineering. [Link]

  • The production of epichlorohydrin from glycerol. (2018). Student Theses - University of Twente. [Link]

  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (2017). National Center for Biotechnology Information. [Link]

  • Data on the Production of Chemicals. (n.d.). ecoinvent. [Link]

  • Data sources for life cycle inventory. (2022). The Royal Society of Chemistry. [Link]

  • Life cycle assessment as a tool for evaluating chemical processes at industrial scale: a review. (2022). Royal Society of Chemistry. [Link]

  • United States Patent Office. (n.d.).
  • Combined LCA and Green Metrics Approach for the Sustainability Assessment of an Organic Dye Synthesis on Lab Scale. (2020). Frontiers in Chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Bis(dimethylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the meticulous researcher. In our shared pursuit of scientific advancement, the foundational principle of safety is paramount. This document provides an in-depth, procedural framework for the safe handling of 1,3-Bis(dimethylamino)-2-propanol (CAS 5966-51-8), focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by maintaining a secure laboratory environment.

Hazard Assessment: Understanding the Risks

This compound is a versatile intermediate in chemical synthesis. However, its utility is matched by a significant hazard profile that demands respect and careful management. This chemical is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4] Inhalation may lead to respiratory irritation, and it is harmful if swallowed or absorbed through the skin.[1]

A thorough understanding of these risks is the first step in mitigating them. The following table summarizes the key hazards associated with this compound, compiled from authoritative safety data sheets.

Hazard ClassificationDescriptionPotential Consequences
Flammable Liquid (Category 3) The vapor and liquid are flammable and can form explosive mixtures with air.[1][3]Risk of fire or explosion if exposed to ignition sources such as heat, sparks, or open flames.[2][4]
Skin Corrosion (Category 1B) Causes severe skin burns upon contact.[1][2][3]Can lead to irreversible skin damage, chemical burns, and pain.
Serious Eye Damage (Category 1) Poses a risk of serious, irreversible damage to the eyes.[1][2]Contact can cause severe burns, and potentially lead to blindness.
Acute Toxicity (Oral, Dermal) Harmful if swallowed or if it comes into contact with the skin.[1][3]Ingestion can cause severe damage to the gastrointestinal tract.[5] Dermal absorption can lead to systemic toxicity.
Respiratory Irritation May cause irritation to the respiratory system upon inhalation of vapors or mists.[1][5]Symptoms can include coughing, choking, and inflammation of the mucous membranes.[5]

Personal Protective Equipment (PPE) Protocol: A Step-by-Step Approach

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment process. The following protocol, illustrated by the workflow diagram below, provides a systematic approach to ensuring comprehensive protection.

PPE Selection and Donning Workflow

PPE_Workflow cluster_prep Preparation Phase A Assess Hazards of This compound (Flammable, Corrosive, Toxic) B Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) A->B Consult C Eye/Face Protection: Chemical Splash Goggles + Face Shield B->C Inform Selection D Skin Protection: - Nitrile or Neoprene Gloves - Chemical-Resistant Apron/Coat B->D E Respiratory Protection: (If not in fume hood or risk of aerosolization) NIOSH-approved respirator with organic vapor cartridges B->E H 3. Eye and Face Protection C->H Proceed to Donning F 1. Lab Coat / Apron G 2. Respirator (if required) I 4. Gloves (over cuffs) end_point Ready for Handling I->end_point start Start start->A

Caption: PPE Selection and Donning Workflow for Handling this compound.

Detailed PPE Recommendations
  • Eye and Face Protection: Due to its corrosive nature and the risk of severe eye damage, standard safety glasses are insufficient.

    • Causality: The primary risk is from splashes of the liquid. Chemical splash goggles that form a seal around the eyes are essential to prevent any liquid from entering.

    • Protocol: Wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[6] In addition, a full-face shield should be worn over the goggles to protect the entire face from splashes.[7]

  • Skin Protection: This chemical can cause severe burns and is harmful upon skin contact.

    • Causality: Direct contact with the skin must be prevented. This requires both appropriate gloves and protective clothing.

    • Protective Clothing: Wear a chemically resistant lab coat or apron. Ensure that clothing covers all exposed skin, including the arms and legs.[6][7]

  • Respiratory Protection: Inhalation of vapors or mists can cause respiratory irritation.[1]

    • Causality: Engineering controls are the first line of defense against respiratory exposure.

    • Protocol: All handling of this compound must be conducted in a certified chemical fume hood to minimize vapor inhalation.[1][6] If a fume hood is not available, or if there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[6]

Operational and Disposal Plans: From Benchtop to Waste Stream

Proper PPE is most effective when integrated into safe operational and disposal procedures.

Safe Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower must be accessible.[6]

  • Containment: Conduct all work at least 6 inches inside the fume hood sash.[8][9] Keep the sash at the lowest possible height that allows for comfortable work.[10][11]

  • Dispensing: Use non-sparking tools and ground all equipment to prevent static discharge, given the chemical's flammability.[1][4]

  • Housekeeping: Keep the work area clean and uncluttered. Do not store excess chemicals or equipment in the fume hood.[10][12]

  • Post-Handling: After use, tightly close the container and decontaminate all surfaces. Wash hands thoroughly after removing gloves.[9]

Emergency Procedures
  • Spills: In the event of a spill, evacuate the area and restrict access.[1] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[5] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[2][3] Wash the affected skin area with large amounts of soap and water.[8] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[1] Never dispose of this chemical down the drain.[14]

Conclusion: A Culture of Safety

The responsible use of this compound is contingent upon a steadfast commitment to safety. By understanding its hazards, diligently following the prescribed PPE protocols, and adhering to safe operational and disposal plans, you contribute to a secure research environment for yourself and your colleagues. This guide serves as a foundational resource; always consult your institution's specific safety guidelines and the most current Safety Data Sheet before commencing any work.

References

  • Cole-Parmer. Material Safety Data Sheet - 3-(Dimethylamino)-1,2-propanediol, 98%. [Link]

  • Agricultural Marketing Service. Diethylaminoethanol. [Link]

  • Chemos GmbH & Co. KG. (2019, May 9). Safety Data Sheet: N,N-bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine. [Link]

  • PubChem. 2-Propanol, 1,3-bis(dimethylamino)-. [Link]

  • New Jersey Department of Health. (2007, June). Hazardous Substance Fact Sheet: Dimethylaminoethanol. [Link]

  • Lab Manager. Best Practices for Selecting and Using a Fume Hood. [Link]

  • University of California, San Diego. (2024, February 21). Chemical Fume Hood Use Guidelines. [Link]

  • Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]

  • Centers for Disease Control and Prevention. (2016, April 11). NIOSH Pocket Guide to Chemical Hazards: Nonane. [Link]

  • University of California, Irvine Environmental Health & Safety. (2024, October 2). Fume Hood Safety & Best Practices. [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(dimethylamino)-2-propanol
Reactant of Route 2
Reactant of Route 2
1,3-Bis(dimethylamino)-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.